molecular formula C36H32N2O4 B1223098 ETH 157 CAS No. 61595-77-5

ETH 157

Cat. No.: B1223098
CAS No.: 61595-77-5
M. Wt: 556.6 g/mol
InChI Key: PVWNDKPREJPMNY-UHFFFAOYSA-N
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Description

a sodium ionophore

Properties

IUPAC Name

N-benzyl-2-[2-[2-(N-benzylanilino)-2-oxoethoxy]phenoxy]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2O4/c39-35(37(31-19-9-3-10-20-31)25-29-15-5-1-6-16-29)27-41-33-23-13-14-24-34(33)42-28-36(40)38(32-21-11-4-12-22-32)26-30-17-7-2-8-18-30/h1-24H,25-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNDKPREJPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3OCC(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977185
Record name 2,2'-[1,2-Phenylenebis(oxy)]bis(N-benzyl-N-phenylacetamide)
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Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61595-77-5
Record name 2,2′-[1,2-Phenylenebis(oxy)]bis[N-phenyl-N-(phenylmethyl)acetamide]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eth 157
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Record name 2,2'-[1,2-Phenylenebis(oxy)]bis(N-benzyl-N-phenylacetamide)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-N-(phenylmethyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ETH 157 in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETH 157, also known as Sodium Ionophore II, is a neutral ionophore with high selectivity for sodium ions (Na⁺)[1][2]. It is widely utilized in the construction of ion-selective electrodes for measuring Na⁺ concentrations[3]. Beyond its analytical applications, the ability of this compound to transport cations across lipid membranes makes it a subject of interest in biological research and drug development, particularly in contexts requiring the modulation of sodium gradients. This technical guide delineates the putative mechanism of action of this compound within a lipid bilayer, details established experimental protocols for its characterization, and provides illustrative quantitative data and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: A Carrier-Mediated Transport

As a neutral ionophore, this compound facilitates the transport of sodium ions across the hydrophobic core of a lipid bilayer through a carrier-mediated mechanism. Unlike channel-forming ionophores that create a hydrophilic pore, this compound acts as a mobile carrier, binding to a sodium ion, diffusing across the membrane, and then releasing the ion on the opposite side. This process can be dissected into several key steps:

  • Partitioning into the Bilayer: The lipophilic exterior of the this compound molecule allows it to readily partition into the lipid bilayer from the aqueous phase.

  • Interfacial Binding of Sodium Ion: At the membrane-water interface, the polar interior of the this compound molecule coordinates a sodium ion, shedding its hydration shell. This binding is a reversible process governed by the ionophore's affinity for the cation.

  • Translocation of the Ionophore-Ion Complex: The resulting this compound-Na⁺ complex, now with its charge shielded by the ionophore's structure, is sufficiently hydrophobic to diffuse across the lipidic core of the bilayer. This translocation is the rate-limiting step in the transport cycle.

  • Interfacial Dissociation: Upon reaching the opposite membrane-water interface, the complex dissociates, releasing the sodium ion into the aqueous environment.

  • Back-Diffusion of the Free Ionophore: The free, uncomplexed this compound molecule then diffuses back across the membrane to the initial side, ready to bind another sodium ion and repeat the cycle.

This carrier-mediated transport is a passive process, driven by the electrochemical gradient of the transported ion.

Quantitative Data (Illustrative)

The following tables present illustrative quantitative data that could be expected from the experimental characterization of a neutral sodium ionophore like this compound. Note: This data is hypothetical and intended for educational purposes to exemplify typical experimental outcomes.

Table 1: Thermodynamic Parameters of this compound-Na⁺ Interaction

ParameterValueTechnique
Dissociation Constant (Kd)5 µMIsothermal Titration Calorimetry (ITC)
Stoichiometry (n)1:1 (this compound:Na⁺)Isothermal Titration Calorimetry (ITC)
Enthalpy Change (ΔH)-15 kJ/molIsothermal Titration Calorimetry (ITC)
Entropy Change (ΔS)40 J/mol·KIsothermal Titration Calorimetry (ITC)

Table 2: Ion Transport Kinetics of this compound

ParameterValueTechnique
Single-Channel Conductance (γ)~0.5 pSBlack Lipid Membrane (BLM) Electrophysiology
Translocation Rate (ktrans)1 x 104 s-1Voltage Clamp Electrophysiology
Ion Selectivity (PNa/PK)>100Black Lipid Membrane (BLM) Electrophysiology
Membrane Permeability IncreaseConcentration-dependentFluorescence Spectroscopy (e.g., ANTS/DPX assay)

Experimental Protocols

Black Lipid Membrane (BLM) Electrophysiology for Ion Transport Characterization

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer.

Methodology:

  • BLM Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic septum separating two aqueous compartments (cis and trans). The bilayer is formed by painting a solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) across the aperture.

  • Ionophore Incorporation: this compound, dissolved in a suitable solvent like ethanol, is added to the cis compartment. The ionophore will spontaneously insert into the lipid bilayer.

  • Electrophysiological Recording: Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.

  • Data Acquisition and Analysis:

    • Single-channel recordings: At very low ionophore concentrations, the current will appear as discrete steps, representing the transport of ions by individual or a small number of ionophore molecules. The amplitude of these steps is used to calculate the single-channel conductance.

    • Macroscopic current analysis: At higher ionophore concentrations, the sum of many individual transport events results in a macroscopic current. The magnitude of this current is proportional to the ionophore concentration and the transmembrane ion gradient.

    • Ion selectivity: By varying the ionic composition of the cis and trans compartments and measuring the reversal potential, the relative permeability of the ionophore to different ions can be determined using the Goldman-Hodgkin-Katz (GHK) equation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamics of binding interactions.

Methodology:

  • Sample Preparation: A solution of sodium ions (e.g., NaCl) is prepared in a suitable buffer and placed in the ITC sample cell. A solution of this compound is prepared in the same buffer and loaded into the injection syringe.

  • Titration: The this compound solution is injected in small aliquots into the sample cell containing the sodium ion solution.

  • Heat Measurement: The heat change associated with each injection is precisely measured. The binding of this compound to Na⁺ will be either exothermic (releasing heat) or endothermic (absorbing heat).

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to Na⁺. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Spectroscopy for Membrane Perturbation Analysis

Fluorescence-based assays can be used to monitor the effect of this compound on the integrity and potential of lipid vesicles.

Methodology (ANTS/DPX Liposome Leakage Assay):

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with encapsulated 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS, a fluorescent probe) and N,N'-p-xylylenebis(pyridinium) bromide (DPX, a quencher). At high concentrations inside the vesicles, the fluorescence of ANTS is quenched by DPX.

  • Assay Setup: The ANTS/DPX-loaded LUVs are diluted in an iso-osmotic buffer.

  • Addition of Ionophore: this compound is added to the vesicle suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. If this compound disrupts the membrane integrity, ANTS and DPX will leak out of the vesicles, leading to their dilution in the external medium. This separation of the probe and quencher results in an increase in ANTS fluorescence. The rate of fluorescence increase is proportional to the membrane permeabilizing activity of the ionophore.

Visualizations

ETH157_Mechanism cluster_aqueous1 Aqueous Phase (Side 1) cluster_bilayer Lipid Bilayer cluster_aqueous2 Aqueous Phase (Side 2) Na1 Na+ ETH1 This compound Na1->ETH1 Binding ETH_Na_Complex This compound-Na⁺ Complex ETH1->ETH_Na_Complex Complexation Interface1 Interface 1 Core Hydrophobic Core Interface2 Interface 2 ETH_Na_Complex->Interface2 Translocation ETH2 This compound ETH_Na_Complex->ETH2 Na2 Na+ ETH_Na_Complex->Na2 Dissociation ETH2->Interface1 Back-diffusion

Caption: Carrier-mediated transport mechanism of this compound.

BLM_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Chambers Cis/Trans Chambers Aperture Aperture in Septum Chambers->Aperture FormBLM Form Black Lipid Membrane Aperture->FormBLM Electrodes Ag/AgCl Electrodes ApplyVoltage Apply Transmembrane Voltage Electrodes->ApplyVoltage AddIonophore Add this compound to Cis Chamber FormBLM->AddIonophore AddIonophore->ApplyVoltage MeasureCurrent Measure Ionic Current ApplyVoltage->MeasureCurrent SingleChannel Single-Channel Conductance MeasureCurrent->SingleChannel MacroscopicCurrent Macroscopic Current MeasureCurrent->MacroscopicCurrent Selectivity Ion Selectivity (GHK) MeasureCurrent->Selectivity ITC_Logic cluster_experiment ITC Experiment cluster_data Data Output cluster_parameters Thermodynamic Parameters Titration Titrate this compound into Na⁺ solution HeatChange Measure Heat Change (ΔH) Titration->HeatChange BindingIsotherm Generate Binding Isotherm HeatChange->BindingIsotherm Kd Dissociation Constant (Kd) BindingIsotherm->Kd n Stoichiometry (n) BindingIsotherm->n DeltaH Enthalpy (ΔH) BindingIsotherm->DeltaH DeltaS Entropy (ΔS) DeltaH->DeltaS Calculate

References

An In-Depth Technical Guide to the Physicochemical Properties of Sodium Ionophore II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore II, also known by its synonym ETH 157 and the systematic name N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide, is a neutral ionophore with high selectivity for sodium ions (Na⁺).[1][2][3] Its ability to selectively transport sodium ions across lipid membranes makes it a valuable tool in various research and analytical applications, particularly in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of sodium ion concentrations in biological and environmental samples.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Ionophore II, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Sodium Ionophore II is essential for its effective application. These properties dictate its behavior in different environments and are crucial for the design and interpretation of experiments.

General Properties
PropertyValueReference
Chemical Formula C₃₆H₃₂N₂O₄[4]
Molecular Weight 556.65 g/mol [4]
Physical Form Powder[4]
CAS Number 61595-77-5[4]
Solubility

The solubility of Sodium Ionophore II is a critical parameter for its handling and application, especially in the preparation of stock solutions and membrane cocktails.

SolventSolubilityConditionsReference
Dimethyl Sulfoxide (DMSO) 100 mg/mL (179.65 mM)Requires ultrasonication[6]

No specific data is available for the solubility of Sodium Ionophore II in water or other common organic solvents.

Thermal Properties

No specific data is available for the melting point or boiling point of Sodium Ionophore II.

Lipophilicity and Acidity

The lipophilicity of an ionophore is a key determinant of its ability to partition into and function within lipid membranes. The acid dissociation constant (pKa) is important for understanding the ionization state of a molecule at different pH values. As a neutral ionophore, Sodium Ionophore II is not expected to have a pKa in the physiological range.

No specific experimentally determined logP or pKa values for Sodium Ionophore II are available in the reviewed literature.

Mechanism of Action: A Neutral Carrier Ionophore

Sodium Ionophore II functions as a neutral carrier, facilitating the transport of sodium ions across lipophilic membranes down their electrochemical gradient.[7][8] This process does not involve the formation of a permanent channel but rather a mobile carrier mechanism.

The transport cycle can be visualized as a series of steps:

  • Complexation: The ionophore, residing at the membrane-aqueous interface, selectively binds a sodium ion from the aqueous phase. This binding is a reversible process driven by the specific coordination chemistry between the ionophore's polar interior and the sodium ion.

  • Translocation: The resulting lipophilic Na⁺-ionophore complex diffuses across the hydrophobic core of the lipid bilayer. The hydrophobic exterior of the ionophore shields the charge of the sodium ion, allowing it to traverse the nonpolar environment of the membrane.

  • Decomplexation: On the opposite side of the membrane, the complex releases the sodium ion into the aqueous phase.

  • Back Diffusion: The free ionophore then diffuses back to the original side of the membrane to begin a new transport cycle.

Carrier_Ionophore_Mechanism cluster_membrane Lipid Bilayer cluster_aqueous_out Aqueous Phase (Outside) cluster_aqueous_in Aqueous Phase (Inside) I_out Ionophore (I) Na_I_complex_out Na+ - Ionophore Complex (Na-I) Na_I_complex_in Na+ - Ionophore Complex (Na-I) Na_I_complex_out->Na_I_complex_in 2. Translocation I_in Ionophore (I) Na_in Na+ Na_I_complex_in->Na_in 3. Decomplexation I_in->I_out 4. Back Diffusion Na_out Na+ Na_out->I_out 1. Complexation

Figure 1: Neutral Carrier Ionophore Transport Cycle

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like Sodium Ionophore II.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or temperature probe.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the heating medium.[9]

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the substance.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow A 1. Sample Preparation (Pack capillary tube) B 2. Apparatus Setup (Place in melting point apparatus) A->B C 3. Controlled Heating (1-2 °C/min) B->C D 4. Observation (Record melting range) C->D

Figure 2: Melting Point Determination Workflow
Lipophilicity (logP) Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.

Methodology:

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: A known amount of Sodium Ionophore II is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: The two immiscible phases are combined in a flask and shaken for a prolonged period (e.g., 24 hours) to allow the compound to partition between the two layers until equilibrium is reached.[10]

  • Phase Separation: The mixture is allowed to stand, and the two phases are carefully separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

LogP_Determination cluster_workflow Shake-Flask logP Determination Workflow A 1. Solvent Saturation (Octanol and Water) B 2. Sample Preparation (Dissolve ionophore) A->B C 3. Partitioning (Shake for 24h) B->C D 4. Phase Separation C->D E 5. Concentration Analysis (e.g., HPLC) D->E F 6. logP Calculation E->F

Figure 3: Shake-Flask logP Determination Workflow
Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

  • Sample Preparation: An excess amount of solid Sodium Ionophore II is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the ionophore in the clear, saturated solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Solubility_Determination cluster_workflow Shake-Flask Solubility Determination Workflow A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Agitate for 24-48h) A->B C 3. Phase Separation (Filter or centrifuge) B->C D 4. Concentration Analysis (e.g., HPLC) C->D

Figure 4: Shake-Flask Solubility Determination Workflow

Conclusion

Sodium Ionophore II is a well-established neutral ionophore with high selectivity for sodium ions. While some of its fundamental physicochemical properties, such as molecular formula and weight, are readily available, a comprehensive experimental characterization of its thermal properties, lipophilicity, and broader solubility profile would be beneficial for its expanded application in research and development. The provided experimental protocols offer a standardized approach for obtaining these critical data points. The carrier-mediated mechanism of ion transport is central to its function, enabling the selective movement of sodium ions across lipid membranes, a process fundamental to its utility in ion-sensing technologies.

References

A Comprehensive Technical Guide to the Proposed Synthesis of N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals December 14, 2025

Introduction

N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide is a complex diamide featuring a central 1,2-phenylenedioxy scaffold. This core structure is flanked by two acetamide groups, each N-substituted with both a benzyl and a phenyl group. A review of the current chemical literature indicates that this specific molecule has not been previously synthesized or characterized. This technical guide, therefore, presents a novel, plausible synthetic pathway for its preparation. The proposed route is grounded in well-established, high-yielding chemical transformations, making it a robust blueprint for researchers aiming to synthesize this and related compounds for further investigation in materials science or drug discovery. This document provides detailed experimental protocols, expected quantitative data, and a complete workflow for its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of the target molecule can be envisioned through a multi-step process that first constructs the core scaffold and subsequently couples it with the N,N-disubstituted amine side chains. The overall strategy involves the creation of a 1,2-phenylenedioxydiacetyl chloride intermediate, which then undergoes amidation with N-benzyl-N-phenylamine.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amine Synthesis Catechol Catechol Diacid Intermediate 1 (Diacid) Catechol->Diacid NaOH (aq) Reflux ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Diacid NaOH (aq) Reflux ThionylChloride Thionyl Chloride Aniline Aniline SubstAmine N-Benzyl-N-phenylamine Aniline->SubstAmine K₂CO₃ Toluene, Reflux BenzylChloride Benzyl Chloride BenzylChloride->SubstAmine K₂CO₃ Toluene, Reflux DiacylChloride Intermediate 2 (Diacyl Chloride) Diacid->DiacylChloride SOCl₂ DMF (cat.), Reflux FinalProduct Target Molecule: N,N′-Dibenzyl-N,N′-diphenyl- 1,2-phenylenedioxydiacetamide DiacylChloride->FinalProduct Pyridine DCM, 0°C to RT SubstAmine->FinalProduct Pyridine DCM, 0°C to RT

The Core Principle of Sodium Ion Transport by ETH 157: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the operational principles of ETH 157, a highly selective neutral ionophore for sodium ions (Na⁺). The content herein details the fundamental mechanism of action, presents quantitative data on its ion selectivity, and outlines key experimental protocols for its characterization and application.

Core Principle: The Carrier Mechanism of this compound

This compound, chemically known as N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide, functions as a neutral ion carrier, facilitating the transport of sodium ions across hydrophobic lipid membranes. Unlike channel-forming ionophores that create a continuous pore, this compound operates through a "carrier" mechanism. This process involves the formation of a lipophilic complex with the sodium ion, enabling its translocation across the lipid bilayer.

The selectivity of this compound for Na⁺ over other cations is a critical aspect of its function. This selectivity is primarily determined by the specific three-dimensional structure of the ionophore, which creates a coordination cavity lined with oxygen atoms. The size of this cavity and the electrostatic interactions with the coordinating oxygen atoms are optimized to bind the Na⁺ ion, which has a specific ionic radius and charge density. Ions that are too large (e.g., K⁺) or too small, or that possess a different charge (e.g., Ca²⁺, Mg²⁺), do not fit as effectively into this binding site, resulting in weaker interactions and lower binding affinities. This difference in binding affinity forms the basis of the ionophore's high selectivity for sodium.

The transport process can be visualized as a four-step cycle:

  • Complexation: At the membrane-aqueous interface, a dehydrated sodium ion binds to the polar interior of the this compound molecule, forming a Na⁺-ETH 157 complex.

  • Translocation: The exterior of the complex is lipophilic, allowing it to diffuse across the hydrophobic core of the lipid membrane.

  • Decomplexation: At the other membrane-aqueous interface, the sodium ion is released from the complex into the aqueous phase.

  • Back-Diffusion: The free this compound molecule, now uncharged, diffuses back across the membrane to the initial interface, ready to bind another sodium ion.

ETH157_Transport_Mechanism cluster_membrane Lipid Bilayer Membrane cluster_aqueous_left Aqueous Phase 1 cluster_aqueous_right Aqueous Phase 2 MembraneCore Na_aq1 Na+ Complex_left [Na-ETH 157]+ Na_aq1->Complex_left 1. Complexation ETH157_free1 This compound ETH157_free1->Complex_left Na_aq2 Na+ ETH157_free2 This compound ETH157_free2->ETH157_free1 4. Back-Diffusion Complex_right [Na-ETH 157]+ Complex_left->Complex_right 2. Translocation Complex_right->Na_aq2 3. Decomplexation Complex_right->ETH157_free2

Carrier mechanism of sodium ion transport by this compound.

Data Presentation: Selectivity of this compound

The selectivity of an ionophore is a quantitative measure of its preference for the primary ion over other, interfering ions. This is typically expressed as the potentiometric selectivity coefficient, KpotNa,M, where M is the interfering ion. The selectivity is often presented in a logarithmic form (log KpotNa,M). A more negative value for log KpotNa,M indicates a higher selectivity for Na⁺ over the interfering ion.

Interfering Ion (M)log KpotNa,MDescription of Selectivity
H⁺-1.4High selectivity against protons.
K⁺-0.4Good selectivity against potassium ions.
Ca²⁺-2.6Very high selectivity against calcium ions.
Mg²⁺-4.0Excellent selectivity against magnesium ions.

Data sourced from Sigma-Aldrich product information for Sodium Ionophore II (this compound).

Experimental Protocols

The characterization of this compound and its application in sodium-selective sensors involves several key experimental protocols.

Determination of Potentiometric Selectivity Coefficients

The selectivity coefficients presented above are determined using ion-selective electrodes (ISEs) where this compound is the active component in the membrane. The two most common methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).[1][2]

This method involves measuring the potential of a sodium-selective electrode in solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary sodium ion.

Materials:

  • Sodium-selective electrode incorporating this compound.

  • Reference electrode (e.g., Ag/AgCl).

  • High-impedance potentiometer or ion meter.

  • Standard solutions of NaCl.

  • Standard solutions of the interfering ion salts (e.g., KCl, CaCl₂, MgCl₂).

  • Ionic strength adjustment buffer (ISAB).

Procedure:

  • Prepare Test Solutions: Prepare a series of solutions with a constant background concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of NaCl (e.g., from 10⁻⁶ M to 10⁻¹ M). Add ISAB to all solutions to maintain a constant ionic strength.

  • Assemble the Electrochemical Cell: Connect the sodium-selective and reference electrodes to the potentiometer.

  • Perform Potentiometric Measurements: Immerse the electrodes in the test solutions, starting from the lowest to the highest NaCl concentration. Stir gently and record the stable potential reading for each solution. Rinse the electrodes with deionized water and blot dry between measurements.

  • Data Analysis: Plot the measured potential (E) versus the logarithm of the sodium ion activity (log aNa). The resulting graph will typically show two linear regions: a Nernstian response to Na⁺ at higher concentrations and a plateau at lower Na⁺ concentrations where the potential is dominated by the interfering ion. The intersection of the extrapolated linear portions of the graph gives the activity of Na⁺ (a'Na) at which the response to the primary and interfering ions is equal. The selectivity coefficient is then calculated using the equation:

    KpotNa,M = a'Na / aM

    where aM is the constant activity of the interfering ion.

FIM_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Test Solutions (Fixed Interferent, Varying Na+) B Assemble Electrochemical Cell (Na-ISE, Reference Electrode) A->B C Measure Potential (E) for each test solution B->C D Plot E vs. log(a_Na) C->D E Determine Intersection Point (a'_Na) D->E F Calculate K_pot_Na,M E->F

Workflow for the Fixed Interference Method (FIM).

The MPM is an alternative method that does not rely on the Nikolsky-Eisenman equation.[1][3]

Procedure:

  • Initial Measurement: Measure the potential of the electrode pair in a solution containing a known activity of the primary ion, Na⁺ (aNa).

  • First Potential Change: Add a known amount of the primary ion to this solution to create a new activity (a'Na) and record the new, stable potential. The change in potential is ΔE.

  • Second Potential Change: To the original solution (containing aNa), add a solution of the interfering ion until the same potential change (ΔE) is achieved.

  • Calculation: The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change:

    KpotNa,M = (a'Na - aNa) / aM

Liposome Flux Assay

To more directly assess the ion transport activity of this compound across a lipid bilayer, a liposome flux assay can be employed. This technique measures the movement of ions into or out of artificial lipid vesicles (liposomes).

Principle:

Liposomes are prepared with an entrapped ion-sensitive fluorescent dye. The external solution contains the ion of interest (Na⁺). Upon addition of this compound to the liposome suspension, it incorporates into the lipid bilayer and begins to transport Na⁺ into the liposomes. The influx of Na⁺ is then detected by a change in the fluorescence of the entrapped dye.

Materials:

  • Lipids (e.g., POPC, cholesterol).

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green™, CoroNa™ Green).

  • This compound.

  • Buffer solutions.

  • Extrusion apparatus.

  • Fluorometer.

Procedure:

  • Liposome Preparation: Prepare a lipid film by evaporating the solvent from a lipid solution. Hydrate the film with a buffer containing the sodium-sensitive dye to form multilamellar vesicles.

  • Extrusion: Subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform size.

  • Removal of External Dye: Remove the unencapsulated dye from the liposome suspension using size-exclusion chromatography.

  • Fluorescence Measurement: Place the liposome suspension in a fluorometer cuvette. Establish a stable baseline fluorescence reading.

  • Initiation of Transport: Add a solution of this compound to the cuvette and monitor the change in fluorescence over time. An increase in fluorescence (for most sodium-sensitive dyes) indicates the influx of Na⁺ into the liposomes.

  • Data Analysis: The initial rate of fluorescence change is proportional to the initial rate of Na⁺ transport mediated by this compound.

Liposome_Flux_Assay cluster_prep Liposome Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Lipid Film B Hydrate with Na+-sensitive dye A->B C Extrusion to form unilamellar vesicles B->C D Remove external dye C->D E Establish baseline fluorescence D->E F Add this compound to initiate transport E->F G Monitor fluorescence change over time F->G H Calculate initial rate of fluorescence change G->H

Workflow for a liposome flux assay to measure this compound activity.

Conclusion

This compound is a highly effective and selective neutral ionophore for sodium ions. Its function is based on a well-defined carrier mechanism that facilitates the transport of Na⁺ across hydrophobic membranes. The quantitative data on its selectivity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important molecule in various applications, from ion-selective sensing to studies of membrane transport phenomena.

References

ETH 157: A Comprehensive Technical Guide to a Neutral Ionophore for Sodium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETH 157, also known as Sodium Ionophore II, is a highly selective neutral ionophore widely utilized in the development of sodium-selective sensors, particularly for liquid-membrane ion-selective electrodes (ISEs). Its chemical structure, N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide, facilitates the selective complexation and transport of sodium ions (Na⁺) across hydrophobic membranes. This technical guide provides an in-depth overview of the core principles of this compound's function, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, sensor development, and drug discovery.

Core Principles: Mechanism of Ion Selectivity

This compound operates on the principle of host-guest chemistry. As a neutral carrier, it possesses a unique three-dimensional structure with a central cavity. This cavity is lined with electronegative oxygen atoms strategically positioned to create a coordination site that is sterically and electronically optimized for the sodium ion.

The selectivity for Na⁺ over other cations is a function of the precise fit between the ion and the ionophore's cavity. The process of ion transport involves the dehydration of the sodium ion as it partitions from the aqueous sample phase into the hydrophobic electrode membrane. Subsequently, the ion is coordinated by the oxygen atoms within the this compound molecule. The stability of this complex is a key determinant of the ionophore's selectivity. Ions with a different charge density, or an ionic radius that is either too large (e.g., K⁺) or too small, do not form as stable a complex with the ionophore, leading to weaker binding and, consequently, lower interference.[1]

The signaling pathway for ionophore-based potentiometric sensing is depicted below:

cluster_membrane Liquid Membrane Ionophore This compound Complex [Na-ETH 157]⁺ Complex->Ionophore Decomplexation Na_aq Na⁺ (aq) Na_aq->Complex Complexation

Figure 1: Ionophore-mediated transport of Na⁺.

Quantitative Performance Data

The performance of an ionophore is quantified by its selectivity coefficients and the stability of the complex it forms with the target ion. These parameters are crucial for predicting the accuracy and reliability of an this compound-based sensor in the presence of other ions.

Potentiometric Selectivity Coefficients

The potentiometric selectivity coefficient, expressed as log KpotNa,X, quantifies the preference of the ionophore for the primary ion (Na⁺) over an interfering ion (X). A more negative value indicates a higher selectivity for Na⁺.

Interfering Ion (X)log KpotNa,X
H⁺-1.4
K⁺-0.4
Ca²⁺-2.6
Mg²⁺-4.0
Data sourced from a Sigma-Aldrich technical document.[2]
Stability Constant

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the preparation of a sodium-selective electrode membrane, and the determination of potentiometric selectivity coefficients.

Synthesis of this compound (N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide)

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic route can be inferred from the synthesis of similar N,N-disubstituted diamides. The synthesis would likely involve a two-step process:

  • Synthesis of the Precursor Diamine: N,N'-Dibenzylethylenediamine can be synthesized via the catalytic hydrogenation of N,N'-dibenzalethylenediamine, which is formed by the condensation of benzaldehyde and ethylenediamine.[5]

  • Acylation of the Diamine: The synthesized N,N'-dibenzylethylenediamine would then be acylated with a derivative of 1,2-phenylenedioxyacetic acid.

A generalized workflow for the synthesis is presented below:

cluster_synthesis Synthesis of this compound Reactant1 Benzaldehyde Intermediate1 N,N'-Dibenzalethylenediamine Reactant1->Intermediate1 Reactant2 Ethylenediamine Reactant2->Intermediate1 Intermediate2 N,N'-Dibenzylethylenediamine Intermediate1->Intermediate2 Catalytic Hydrogenation Product This compound Intermediate2->Product Reactant3 1,2-Phenylenedioxyacetyl chloride Reactant3->Product Acylation

Figure 2: Generalized synthesis pathway for this compound.

Preparation of a Sodium-Selective Liquid Membrane

A typical composition for a liquid membrane in an ion-selective electrode using this compound is provided in the table below.[2]

ComponentRoleWeight %
This compound (Sodium Ionophore II)Ionophore1.0
Poly(vinyl chloride) (PVC), high molecular weightMembrane Matrix33.0
Bis(2-ethylhexyl) sebacate (DOS)Plasticizer65.9
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)Lipophilic Salt0.1

Protocol:

  • Dissolution: Accurately weigh the components and dissolve them in a minimal amount of a suitable volatile solvent, such as tetrahydrofuran (THF).

  • Casting: Pour the resulting solution into a glass ring or a suitable casting mold placed on a clean, flat glass plate.

  • Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.

  • Membrane Cutting: Once the membrane is formed and completely dry, carefully cut out circular discs of the desired diameter for electrode fabrication.

  • Electrode Assembly: Mount the membrane disc into an electrode body, ensuring a proper seal. Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl) and insert an internal reference electrode (e.g., Ag/AgCl).

Determination of Potentiometric Selectivity Coefficients

The Fixed Interference Method (FIM) is a widely accepted procedure for determining the selectivity coefficients of ion-selective electrodes.

Materials:

  • This compound-based sodium-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • High-impedance potentiometer or ion meter

  • Standard solutions of NaCl of varying concentrations

  • Solutions of interfering ions (e.g., KCl, CaCl₂, MgCl₂) of a fixed concentration

Protocol:

  • Prepare a series of standard NaCl solutions with activities ranging from, for example, 10⁻⁶ M to 1 M.

  • Prepare a series of mixed solutions , each containing a fixed activity of the interfering ion (e.g., 0.1 M KCl) and varying activities of NaCl (from 10⁻⁶ M to 1 M).

  • Measure the potential of the sodium-selective electrode against the reference electrode in the standard NaCl solutions and plot the potential (E) versus the logarithm of the sodium ion activity (log aNa). This will generate the calibration curve for the primary ion.

  • Measure the potential in each of the mixed solutions and plot these values on the same graph.

  • Determine the selectivity coefficient using the intersection of the two linear portions of the resulting curve. The activity of the primary ion at the intersection point is used in the following equation:

    KpotNa,X = aNa / (aX)zNa/zX

    where:

    • aNa is the activity of Na⁺ at the intersection.

    • aX is the fixed activity of the interfering ion X.

    • zNa and zX are the charges of the sodium and interfering ions, respectively.

The workflow for determining the selectivity coefficient is illustrated below:

cluster_workflow Selectivity Coefficient Determination (FIM) Prep_Na Prepare Standard NaCl Solutions Measure_Na Measure Potential in Standard NaCl Solutions Prep_Na->Measure_Na Prep_Mix Prepare Mixed Solutions (Fixed Interferent + Varying NaCl) Measure_Mix Measure Potential in Mixed Solutions Prep_Mix->Measure_Mix Plot Plot E vs. log a(Na) Measure_Na->Plot Measure_Mix->Plot Calculate Calculate Kpot(Na,X) from Intersection Plot->Calculate

Figure 3: Workflow for the Fixed Interference Method.

Conclusion

References

The Core Function of ETH 157 in Membrane Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of ETH 157, also known as Sodium Ionophore II, in membrane physiology. As a highly selective sodium ionophore, this compound is a crucial tool for researchers investigating sodium ion transport across biological and artificial membranes. This document provides a comprehensive overview of its mechanism of action, quantitative data on its ion selectivity, and detailed protocols for its application in experimental settings.

Core Principles of this compound Function

This compound is a neutral ionophore, a lipophilic molecule that binds to a specific ion and facilitates its transport across a lipid membrane. Its chemical name is N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide. The primary function of this compound in membrane physiology is to act as a mobile carrier for sodium ions (Na⁺), selectively shuttling them down their electrochemical gradient. This property makes it an invaluable tool for creating artificial sodium gradients, studying the effects of sodium influx or efflux on cellular processes, and for the construction of sodium-selective electrodes for precise measurement of sodium ion concentrations.

The mechanism of transport involves the this compound molecule encapsulating a sodium ion, shielding its charge and allowing the complex to diffuse across the hydrophobic core of the lipid bilayer. Once at the other side of the membrane, the ionophore releases the sodium ion. This process is passive and does not require metabolic energy.

Quantitative Data: Ion Selectivity of this compound

The defining characteristic of this compound is its high selectivity for sodium ions over other cations. This selectivity is quantified by selectivity coefficients (K_Na,M), which represent the preference of the ionophore for sodium (Na⁺) over an interfering ion (M). The lower the value of the selectivity coefficient, the higher the selectivity for Na⁺. The selectivity of this compound is typically determined potentiometrically.

The following table summarizes the selectivity coefficients for this compound, presented as the logarithm of the selectivity coefficient (logK_Na,M).

Interfering Ion (M)logK_Na,M
Potassium (K⁺)-0.4
Hydrogen (H⁺)-1.4
Calcium (Ca²⁺)-2.6
Magnesium (Mg²⁺)-4.0

Data sourced from Sigma-Aldrich product information for Sodium Ionophore II.

Experimental Protocols

Fabrication of a Sodium-Selective PVC Membrane Electrode

This protocol outlines the steps for creating a sodium-selective electrode using this compound. This type of electrode is essential for accurately measuring sodium ion activity in aqueous solutions.

Materials:

  • This compound (Sodium Ionophore II)

  • High molecular weight polyvinyl chloride (PVC)

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

  • Anionic additive (e.g., potassium tetrakis(p-chlorophenyl)borate - KTpClPB)

  • Tetrahydrofuran (THF), analytical grade

  • Ag/AgCl wire

  • Glass or plastic electrode body

  • Internal filling solution (e.g., 0.1 M NaCl)

Procedure:

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, dissolve PVC (e.g., 33% by weight), DOS (e.g., 66% by weight), this compound (e.g., 1% by weight), and KTpClPB (e.g., 0.1% by weight) in a minimal amount of THF.

    • Stir the mixture until all components are completely dissolved and the solution is homogeneous.

  • Electrode Body Preparation:

    • Cut a small piece of PVC membrane to fit the tip of the electrode body or prepare a casting ring on a clean glass plate.

  • Membrane Casting:

    • Carefully pour the membrane cocktail into the casting ring or onto the electrode tip.

    • Allow the THF to evaporate slowly in a dust-free environment (e.g., overnight). A transparent, flexible membrane should form.

  • Electrode Assembly:

    • Once the membrane is dry, carefully cut out a small circular section and glue it to the tip of the electrode body using a PVC/THF slurry.

    • Fill the electrode body with the internal filling solution (0.1 M NaCl), ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl wire into the filling solution to act as the internal reference electrode.

  • Conditioning:

    • Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 24 hours before use.

Measurement of Sodium Ion Flux Across Liposomes

This protocol describes a method to measure the transport of sodium ions across the membrane of artificial vesicles (liposomes) facilitated by this compound. This is a common in vitro model to study ionophore activity.

Materials:

  • Phospholipids (e.g., POPC, phosphatidylcholine)

  • This compound

  • Chloroform

  • Buffer solutions (e.g., HEPES buffer) with varying NaCl concentrations

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green™) or a sodium-selective electrode

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Liposome Preparation:

    • Dissolve phospholipids and this compound in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the flask wall.

    • Dry the film further under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution containing a known concentration of NaCl and the sodium-sensitive dye by vortexing. This will form multilamellar vesicles (MLVs).

    • To form unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Removal of External Dye and Establishment of a Sodium Gradient:

    • Pass the liposome suspension through a size-exclusion chromatography column equilibrated with an external buffer containing a different NaCl concentration to create a sodium gradient across the liposome membrane. The external buffer should be free of the fluorescent dye.

  • Measurement of Sodium Flux:

    • Monitor the change in fluorescence of the entrapped sodium-sensitive dye over time using a fluorometer. An increase or decrease in fluorescence will indicate the influx or efflux of Na⁺, respectively.

    • Alternatively, the change in the external Na⁺ concentration can be monitored over time using a calibrated sodium-selective electrode.

  • Data Analysis:

    • Calculate the initial rate of sodium flux from the change in fluorescence or external Na⁺ concentration over time.

Visualizations

Signaling Pathways and Experimental Workflows

As a synthetic ionophore, this compound does not participate in endogenous signaling pathways in the same way a biological receptor or channel does. Its function is to directly alter the ionic balance across a membrane. The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

ETH157_Mechanism cluster_membrane Lipid Bilayer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Membrane Na_ext Na+ ETH157_free_ext This compound Na_ext->ETH157_free_ext Binding Na_int Na+ ETH157_Na_complex [this compound-Na+] ETH157_free_int This compound ETH157_Na_complex->ETH157_free_int Translocation ETH157_free_int->Na_int Release ETH157_free_int->ETH157_free_ext Return ISE_Workflow cluster_prep Electrode Preparation cluster_measurement Measurement A Prepare Membrane Cocktail (PVC, DOS, this compound, Additive in THF) B Cast Membrane A->B C Assemble Electrode (Body, Membrane, Filling Solution, Ag/AgCl wire) B->C D Condition Electrode (Soak in NaCl solution) C->D E Calibrate Electrode (Standard NaCl solutions) D->E F Measure Sample Potential E->F G Calculate Na+ Concentration F->G

Initial Characterization of ETH 157 in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific biological effects of ETH 157 (also known as Sodium Ionophore II) is limited. This guide provides a comprehensive overview of its known function as a sodium ionophore and extrapolates its likely biological effects based on the established principles of ionophore activity. The experimental protocols and quantitative data presented are generalized from studies on similar ionophores and should be adapted and verified for this compound-specific research.

Introduction to this compound

This compound is a synthetic, neutral ionophore with high selectivity for sodium ions (Na⁺)[1][2]. Its chemical name is N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide. In biological systems, its primary function is to transport sodium ions across lipid membranes, thereby disrupting the natural sodium concentration gradients maintained by the cell.[3] Such ionophores are valuable tools in cell physiology research for modulating intracellular ion concentrations and studying the downstream effects on cellular processes.[3][4]

Mechanism of Action

This compound functions as a "carrier" ionophore. It is a lipid-soluble molecule that reversibly binds to a sodium ion, shields its charge, and shuttles it across the hydrophobic lipid bilayer of a cell membrane.[3][5] This transport is a form of facilitated diffusion and does not require cellular energy. The process effectively increases the permeability of the membrane to sodium ions.

ETH157 This compound Na_influx Increased Na+ Influx ETH157->Na_influx Na_gradient Disruption of Na+ Gradient Na_influx->Na_gradient Membrane_depolarization Membrane Depolarization Na_gradient->Membrane_depolarization NCX_inhibition Inhibition/Reversal of Na+/Ca2+ Exchanger Na_gradient->NCX_inhibition Apoptosis Cellular Stress / Apoptosis Membrane_depolarization->Apoptosis Ca_increase Increased Intracellular [Ca2+] NCX_inhibition->Ca_increase Downstream Downstream Ca2+ Signaling (e.g., Calmodulin, PKC activation) Ca_increase->Downstream Downstream->Apoptosis Start Start Prep_Vesicles Prepare Dye-Loaded Unilamellar Vesicles (LUVs) Start->Prep_Vesicles Setup_Assay Dilute LUVs in High [Na+] Buffer Prep_Vesicles->Setup_Assay Add_ETH157 Add this compound (or vehicle control) Setup_Assay->Add_ETH157 Monitor_Fluorescence Monitor Fluorescence Change Over Time Add_ETH157->Monitor_Fluorescence Analyze_Data Calculate Initial Rate of Ion Transport Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

References

ETH 157 (CAS Number: 61595-77-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETH 157, also known as Sodium Ionophore II, is a synthetic neutral carrier ionophore with the CAS number 61595-77-5. Its chemical name is N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide. This document provides an in-depth technical guide on this compound, focusing on its application in the construction of sodium-selective microelectrodes for the measurement of extracellular and intracellular sodium ion activity.

Core Technical Data

The primary application of this compound is as the active component in the ion-selective membrane of potentiometric sensors designed for the accurate measurement of sodium ion concentrations.

Physicochemical Properties
PropertyValueReference
CAS Number 61595-77-5
Molecular Formula C₃₆H₃₂N₂O₄
Molecular Weight 556.65 g/mol
Appearance Powder
Solubility DMSO: 100 mg/mL (requires sonication)
Storage Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months
Performance Characteristics of Na⁺-Selective Microelectrodes using this compound

The following table summarizes the performance data of sodium-selective microelectrodes constructed with this compound.

ParameterValueReference
Tip Diameter ~0.7 µm[1]
Electrical Resistance 3 x 10¹⁰ Ω[1]
90% Response Time ≤ 3 seconds[1]
Potential Drift ≤ 0.2 mV / 3 hours[1]
Slope 57.9 mV/decade
Selectivity Coefficients

The selectivity of an ion-selective electrode is a critical parameter that describes its preference for the primary ion over interfering ions. The selectivity coefficient, KpotNa,X, is a measure of this preference. The potentiometric selectivity coefficients for a sodium-selective electrode based on this compound are presented below.

Interfering Ion (X)logKpotNa,X
H⁺-1.4
K⁺-0.4
Ca²⁺-2.6
Mg²⁺-4.0

Experimental Protocols

Preparation of the Sodium-Selective Liquid Membrane Cocktail

This protocol describes the preparation of the ion-selective cocktail used to create the liquid membrane for a sodium-selective electrode.

Materials:

  • Sodium Ionophore II (this compound)

  • Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)

  • Bis(2-ethylhexyl) sebacate (DOS) - plasticizer

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Prepare a stock solution of the individual components in THF.

  • In a clean glass vial, combine the components in the following weight percentages:

    • Sodium Ionophore II (this compound): 1.0 wt%

    • Potassium tetrakis(p-chlorophenyl)borate (KTpClPB): 0.1 wt%

    • Bis(2-ethylhexyl) sebacate (DOS): 65.9 wt%

    • Poly(vinyl chloride) (PVC): 33.0 wt%

  • Add a sufficient volume of anhydrous THF to dissolve all components completely.

  • Mix the solution thoroughly using a vortex mixer until a homogenous cocktail is obtained.

  • Store the cocktail in a tightly sealed container at room temperature, protected from light.

Construction of a Sodium-Selective Microelectrode

This protocol outlines the fabrication of a single-barreled sodium-selective microelectrode.

Materials:

  • Borosilicate glass capillaries

  • Micropipette puller

  • Silanizing agent (e.g., N,N-dimethyltrimethylsilylamine)

  • Sodium-selective liquid membrane cocktail (prepared as described above)

  • Back-filling solution (e.g., 0.1 M NaCl)

  • Ag/AgCl wire

  • Microforge or beveler (optional)

  • Micro-manipulator and recording setup

Procedure:

  • Pulling the Micropipette: Pull a borosilicate glass capillary using a micropipette puller to create a fine tip with the desired diameter (e.g., ~0.7 µm).

  • Silanization: To make the inner surface of the glass tip hydrophobic, expose it to a silanizing agent. This can be done by vapor deposition in a sealed container for a defined period. Subsequently, bake the micropipettes in an oven to cure the silane layer.

  • Filling the Tip: Under a microscope, carefully introduce the sodium-selective liquid membrane cocktail into the tip of the silanized micropipette. The cocktail will be drawn into the tip by capillary action, forming a column of a few hundred micrometers.

  • Back-filling: Fill the remaining shank of the micropipette with the back-filling solution (0.1 M NaCl), ensuring no air bubbles are trapped between the ion-selective membrane and the filling solution.

  • Inserting the Electrode Wire: Insert an Ag/AgCl wire into the back-filling solution to serve as the internal reference electrode.

  • Conditioning and Calibration: Condition the electrode by soaking its tip in a solution of 0.1 M NaCl for several hours. Before use, calibrate the electrode using a series of standard sodium solutions of known concentrations to determine its slope and linear range.

Visualizations

Mechanism of the this compound-Based Sodium-Selective Electrode

ETH157_Mechanism cluster_membrane Ion-Selective Membrane cluster_internal Internal Filling Solution (0.1M NaCl) ETH157 This compound Na_ETH157 [Na⁺-ETH 157] Complex ETH157->Na_ETH157 Selectively Binds Na⁺ Na_int Na⁺ Na_ETH157->Na_int Release Na_ext Na⁺ Na_ext->ETH157 Diffusion K_ext K⁺ Ca_ext Ca²⁺

Caption: Selective binding of Na⁺ by this compound within the membrane creates a potential difference.

Experimental Workflow for Microelectrode Construction

Electrode_Workflow start Start: Borosilicate Capillary pull Pull Micropipette start->pull silanize Silanize Inner Surface pull->silanize fill_tip Fill Tip with this compound Cocktail silanize->fill_tip backfill Back-fill with 0.1M NaCl fill_tip->backfill insert_wire Insert Ag/AgCl Wire backfill->insert_wire condition Condition Electrode insert_wire->condition calibrate Calibrate with Na⁺ Standards condition->calibrate end_node Ready for Measurement calibrate->end_node

Caption: Step-by-step workflow for fabricating a sodium-selective microelectrode.

Signaling Pathways

Current scientific literature does not indicate a direct role for this compound in modulating biological signaling pathways. Its primary and well-documented application is as a synthetic ionophore in the fabrication of ion-selective electrodes for the quantitative measurement of sodium ions. As a measurement tool, it is used to study the role of sodium in various physiological processes, which are themselves components of signaling pathways (e.g., action potentials in neurons). However, this compound itself is not reported to be an active modulator of these pathways. Its function is to facilitate the transport of sodium ions across an artificial membrane within a sensor, not to alter ion fluxes across biological membranes in a physiological context.

References

Preliminary Studies on ETH 157 (Sodium Ionophore II) Toxicity and Biocompatibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary toxicity and biocompatibility assessment of ETH 157, also known as Sodium Ionophore II. Given the limited direct toxicological data on this compound, this document synthesizes information from studies on similar ionophores and the components of ion-selective membranes (ISMs) to provide a framework for its evaluation. The guide details relevant experimental protocols, presents available quantitative data, and visualizes key workflows and potential signaling pathways.

Introduction to this compound (Sodium Ionophore II)

This compound is a neutral ionophore with high selectivity for sodium ions (Na+), commonly used in the fabrication of sodium-selective electrodes for biomedical and environmental analysis. Its chemical name is N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide. As with any material intended for applications involving biological contact, a thorough evaluation of its toxicity and biocompatibility is crucial. Ionophores, by their nature as lipid-soluble molecules that transport ions across biological membranes, have the potential to disrupt cellular ion homeostasis, which can lead to cytotoxic effects.[1]

In Vitro Cytotoxicity of Ionophore-Based Membranes

The primary concern for the toxicity of this compound stems from its potential to leach from a device, such as an ion-selective electrode, and interact with surrounding cells. A comprehensive study on the in vitro cytotoxicity of various components of ion-selective membranes (ISMs) provides valuable insights into the potential effects of this compound.[2][3] This research evaluated the impact of different ionophores and plasticizers on human dermal fibroblasts.

Data Presentation

The following table summarizes the cytotoxicity data for various ionophores, including a non-toxic sodium ionophore (Sodium Ionophore X), which can serve as a benchmark for assessing this compound. The data is based on cell viability, proliferation (Ki67+ cells), and cell adhesion assays.

IonophoreTarget IonCell Viability (%) (Relative to Control)Proliferation (% Ki67+ cells) (Relative to Control)Cell Adhesion (%) (Relative to Control)Cytotoxicity Classification
ValinomycinK+~40%32.4 ± 9.5%ToxicToxic
NonactinNH4+~60%50.8 ± 10.8%ToxicToxic
Potassium Ionophore IIK+>90%87.2 ± 9.1%Non-toxicNon-toxic
Sodium Ionophore X Na+ >90% 75.5 ± 7.4% Non-toxic Non-toxic

Data adapted from a study on the in vitro cytotoxicity of ion-selective membranes.[3] Values below 85% in cell adhesion assays were considered indicative of a toxic effect.

While direct data for this compound is not available in this study, the results for Sodium Ionophore X suggest that sodium-selective ionophores can be biocompatible. However, the specific chemical structure of each ionophore plays a critical role in its toxic potential. Therefore, dedicated cytotoxicity studies on this compound are imperative.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of toxicity and biocompatibility. The following protocols are based on established methods for evaluating the cytotoxicity of leachable compounds from medical devices and materials.[2][3][4]

3.1. Cell Culture

Human Dermal Fibroblasts (HDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Preparation of Ion-Selective Membranes (ISMs) for Testing

ISMs containing this compound would be prepared with a polymer matrix (e.g., polyurethane) and a plasticizer. These membranes are then placed in direct contact with the cell culture medium or as inserts in cell culture wells to assess the effects of leachable components.

3.3. Cell Viability Assay (e.g., MTT Assay)

  • Seed HDF cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Introduce the ISM samples (or extracts) to the cell cultures.

  • After an incubation period (e.g., 24, 48, 72 hours), remove the ISM and add MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

3.4. Cell Proliferation Assay (Ki67 Staining)

  • Grow HDF cells on coverslips in 24-well plates.

  • Expose the cells to the ISM samples for a defined period.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% Bovine Serum Albumin (BSA).

  • Incubate with a primary antibody against Ki67.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize using a fluorescence microscope and quantify the percentage of Ki67-positive cells.

3.5. Cell Adhesion Assay

  • Coat the surface of 24-well plates with the ISM material.

  • Seed HDF cells onto the coated and control surfaces.

  • After a specific time (e.g., 24 hours), wash the wells to remove non-adherent cells.

  • Quantify the number of adherent cells using a viability assay (e.g., MTT) or by direct cell counting.

  • Express cell adhesion as a percentage relative to the control surface.

In Vivo Biocompatibility

In vivo biocompatibility studies are crucial to evaluate the local and systemic tissue response to an implanted material. While no specific in vivo data for this compound exists, general protocols for implantable devices are well-established.[5]

4.1. Hemocompatibility

The assessment of blood compatibility is vital for any material that may come into contact with blood. The hemolysis rate should be determined, with a rate below 5% generally considered acceptable.[5]

4.2. Subcutaneous Implantation Studies

  • Implant small discs of the material containing this compound subcutaneously in a suitable animal model (e.g., mice or rats).

  • Monitor the animals for any signs of local inflammation, swelling, or systemic toxicity over a period of several weeks.

  • At the end of the study period, harvest the tissue surrounding the implant.

  • Perform histopathological analysis of the tissue to assess the inflammatory response, fibrosis, and tissue integration.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Exposure cluster_2 Assays cluster_3 Analysis A Prepare Ion-Selective Membrane (ISM) with this compound C Expose HDF cells to ISM A->C B Culture Human Dermal Fibroblasts (HDF) B->C D Cell Viability Assay (MTT) C->D E Cell Proliferation Assay (Ki67) C->E F Cell Adhesion Assay C->F G Data Analysis and Comparison to Controls D->G E->G F->G

Caption: Workflow for assessing the in vitro cytotoxicity of this compound-containing membranes.

Hypothetical Signaling Pathway for Ionophore-Induced Cytotoxicity

G ETH157 This compound (Sodium Ionophore II) Membrane Cell Membrane ETH157->Membrane Inserts into Ion_Imbalance Increased Intracellular Na+ Membrane->Ion_Imbalance Disrupts ion gradient Mitochondria Mitochondrial Dysfunction Ion_Imbalance->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Potential mechanism of cytotoxicity induced by a sodium ionophore like this compound.

Conclusion

The preliminary assessment of this compound toxicity and biocompatibility relies heavily on data from analogous sodium ionophores and established in vitro and in vivo testing methodologies. While some sodium ionophores have demonstrated good biocompatibility, it is imperative to conduct specific studies on this compound to confirm its safety for any intended biomedical application. The experimental protocols and frameworks outlined in this guide provide a comprehensive starting point for such an evaluation. Researchers and developers should prioritize a thorough toxicological and biocompatibility assessment as a foundational step in the development of any device containing this compound.

References

Methodological & Application

Application Notes and Protocols for Fabricating ETH 157-Based Sodium Selective Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential is proportional to the logarithm of the ion's activity, as described by the Nernst equation. ETH 157, also known as Sodium Ionophore II, is a neutral carrier ionophore highly selective for sodium ions (Na⁺). When incorporated into a polyvinyl chloride (PVC) membrane, it enables the fabrication of reliable and precise sodium-selective electrodes for a wide range of applications, including environmental monitoring, biomedical research, and clinical diagnostics.

This document provides a detailed protocol for the fabrication, conditioning, and calibration of a sodium-selective electrode using this compound.

Principle of Operation

The core of the sodium-selective electrode is a plasticized PVC membrane containing this compound. This ionophore is a lipophilic molecule with a specific three-dimensional structure that creates a cavity capable of selectively binding sodium ions. At the interface between the sample solution and the membrane, Na⁺ ions from the sample partition into the membrane by forming a complex with the this compound ionophore. This selective complexation creates a phase boundary potential. The overall potential difference across the membrane, measured against a stable reference electrode, is logarithmically dependent on the activity of sodium ions in the sample.

Quantitative Performance Data

The performance of a typical this compound-based sodium-selective electrode is summarized in the table below. These values are representative and can be influenced by the specific membrane composition and experimental conditions.

ParameterTypical Value
Linear Concentration Range 1.0 x 10⁻¹ M to 1.0 x 10⁻⁵ M
Nernstian Slope 54 ± 5 mV/decade at 25°C[1]
Limit of Detection ~1.0 x 10⁻⁶ M
Response Time (t₉₅) < 30 seconds
Optimal pH Range 6 to 9[2]
Operational Lifetime > 2 months
Interfering Ion (J)Selectivity Coefficient (log KpotNa,J)
Potassium (K⁺)-2.3
Ammonium (NH₄⁺)-2.7
Calcium (Ca²⁺)< -4.0
Magnesium (Mg²⁺)< -4.0
Lithium (Li⁺)-2.5
Hydrogen (H⁺)-3.0

Selectivity coefficients are determined by the separate solution method and indicate the electrode's preference for sodium ions over interfering ions. A more negative value signifies higher selectivity for Na⁺.

Experimental Protocols

Materials and Reagents
  • Ionophore: this compound (Sodium Ionophore II)

  • Polymer Matrix: High molecular weight Polyvinyl Chloride (PVC)

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or Dioctyl phthalate (DOP)

  • Lipophilic Additive (optional but recommended): Sodium tetraphenylborate (NaTPB)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Electrode Body: Commercially available ISE body with a silver/silver chloride (Ag/AgCl) internal reference element.

  • Internal Filling Solution: 0.1 M Sodium Chloride (NaCl)

  • Ionic Strength Adjustment Buffer (ISA): See preparation below.

  • Standard Sodium Solutions: 1.0 M, 0.1 M, 0.01 M, 1 mM, 0.1 mM, and 0.01 mM NaCl, prepared by serial dilution of a stock solution.

  • Conditioning Solution: 0.01 M NaCl

  • Reference Electrode: A double junction Ag/AgCl reference electrode with an appropriate outer filling solution.

Protocol 1: Preparation of the Ionic Strength Adjustment Buffer (ISA)

The purpose of the ISA is to maintain a constant ionic strength across all standards and samples, which ensures that the measured potential is directly related to the concentration of sodium ions. It also adjusts the pH to an optimal range for the electrode's operation.

  • To a 100 mL volumetric flask, add 20.0 grams of reagent-grade ammonium chloride (NH₄Cl).

  • Add approximately 50 mL of deionized water and swirl to dissolve.

  • Under a fume hood, add 27.0 mL of concentrated ammonium hydroxide (NH₄OH).

  • Dilute to the 100 mL mark with deionized water, cap, and mix thoroughly.

For measurements, add 2 mL of ISA to every 100 mL of standard or sample solution.

Protocol 2: Fabrication of the Sodium-Selective Membrane
  • Prepare the Membrane Cocktail: In a small glass vial, combine the following components in the specified weight percentages. A typical total weight of 100-200 mg is sufficient for several electrodes.

    • This compound (Ionophore): 1-2%

    • PVC (Polymer Matrix): 32-33%

    • DOS (Plasticizer): 64-66%

    • NaTPB (Lipophilic Additive): 0.5-1%

  • Dissolution: Add approximately 2 mL of anhydrous THF to the vial. Cap the vial tightly and agitate until all components are fully dissolved, resulting in a clear, slightly viscous solution.

  • Membrane Casting:

    • Prepare a clean, flat glass plate.

    • Pipette the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment (e.g., a loosely covered petri dish) for at least 24 hours.

    • Alternatively, for electrode bodies with a casting well, carefully pipette a small amount of the cocktail into the well and allow it to evaporate.

  • Membrane Cutting and Assembly:

    • Once the solvent has fully evaporated, a transparent, flexible membrane will have formed.

    • Using a cork borer of the appropriate diameter for your electrode body, carefully cut a disc from the cast membrane.

    • Secure the membrane disc at the tip of the ISE body according to the manufacturer's instructions, ensuring a watertight seal.

Electrode_Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Fabrication A Weigh Components (this compound, PVC, DOS, NaTPB) B Dissolve in THF A->B D Cast Membrane Cocktail on Glass Plate B->D C Prepare Electrode Body and Internal Filling Solution G Assemble Electrode (Mount Membrane & Fill) C->G E Evaporate Solvent (24 hours) D->E F Cut Membrane Disc E->F F->G H Condition Electrode (in 0.01M NaCl) G->H I Calibrate Electrode H->I J Ready for Measurement I->J Measurement_Protocol start Start prep_std Prepare Standard Solutions and add ISA start->prep_std rinse_blot Rinse & Blot Electrodes prep_std->rinse_blot measure_low Measure Lowest Concentration Standard rinse_blot->measure_low measure_sample Measure Sample Potential rinse_blot->measure_sample measure_next Measure Next Standard measure_low->measure_next Repeat for all standards plot_cal Plot E (mV) vs. log[Na⁺] (Calibration Curve) measure_next->plot_cal prep_sample Prepare Sample and add ISA plot_cal->prep_sample prep_sample->rinse_blot determine_conc Determine Concentration from Calibration Curve measure_sample->determine_conc end End determine_conc->end

References

Application Notes and Protocols for Intracellular Sodium Measurements in Neurons using CoroNa™ Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of intracellular sodium concentration ([Na⁺]i) in neurons is crucial for understanding fundamental processes such as action potential generation, synaptic transmission, and cellular homeostasis. Dysregulation of [Na⁺]i is implicated in various neurological disorders, making it a key parameter in neurobiology research and a target for drug discovery. While the user's initial query mentioned ETH 157, it is important to clarify that this compound is a sodium ionophore primarily used in ion-selective electrodes, not a fluorescent indicator for imaging. For fluorescence-based intracellular sodium measurements, specific indicator dyes are required.

This document provides detailed application notes and protocols for using CoroNa™ Green , a fluorescent sodium indicator suitable for imaging [Na⁺]i in neurons. CoroNa™ Green is a non-ratiometric indicator that exhibits an increase in fluorescence emission upon binding to Na⁺, making it compatible with standard fluorescence microscopy and confocal imaging systems.

Properties of CoroNa™ Green

CoroNa™ Green is a valuable tool for monitoring intracellular sodium dynamics. Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~492 nm[1][2]
Emission Maximum (λem) ~516 nm[1][2]
Dissociation Constant (Kd) for Na⁺ ~80 mM (in situ)[1][3]
Selectivity Higher for Na⁺ over K⁺[4]
Format Cell-permeant AM ester and cell-impermeant salt[1]

Signaling Pathways of Neuronal Sodium Influx

Understanding the pathways that lead to changes in intracellular sodium is essential for interpreting experimental results. The primary mechanisms of Na⁺ influx in neurons are through voltage-gated sodium channels (VGSCs) and ligand-gated ion channels, such as NMDA receptors.

sodium_influx_pathways cluster_stimuli Stimuli cluster_channels Ion Channels cluster_response Cellular Response Depolarization Membrane Depolarization VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization->VGSC Opens Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Na_Influx Na⁺ Influx VGSC->Na_Influx NMDAR->Na_Influx AP Action Potential Na_Influx->AP Initiates EPSP Excitatory Postsynaptic Potential (EPSP) Na_Influx->EPSP Contributes to

Caption: Major pathways of sodium influx in neurons.

Experimental Workflow

A typical experiment for measuring intracellular sodium in neurons using CoroNa™ Green involves several key steps, from cell preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis A Prepare Neuronal Culture or Brain Slices C Incubate Cells with CoroNa Green-AM A->C B Prepare CoroNa Green-AM Working Solution B->C D Wash to Remove Excess Dye C->D E Acquire Baseline Fluorescence D->E F Apply Stimulus (e.g., Electrical, Chemical) E->F G Record Fluorescence Changes F->G H Correct for Background G->H I Calculate ΔF/F₀ H->I J Calibrate to [Na⁺]i (optional) I->J

Caption: Experimental workflow for [Na⁺]i imaging.

Experimental Protocols

Protocol 1: Loading Neurons with CoroNa™ Green AM

This protocol describes how to load cultured neurons or neurons in acute brain slices with the cell-permeant acetoxymethyl (AM) ester of CoroNa™ Green.

Materials:

  • CoroNa™ Green, AM ester (Thermo Fisher Scientific, C36676)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Artificial cerebrospinal fluid (ACSF) or appropriate physiological saline

  • Neuronal cell culture or acute brain slices

Procedure:

  • Prepare a 1 mM CoroNa™ Green AM stock solution:

    • Allow the vial of CoroNa™ Green AM to warm to room temperature before opening.

    • Reconstitute the contents of one 50 µg vial in 90 µL of anhydrous DMSO to make a 1 mM stock solution.

    • Mix thoroughly by vortexing.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare the loading solution:

    • For a final concentration of 5 µM CoroNa™ Green AM, dilute the 1 mM stock solution 1:200 in ACSF or your desired physiological buffer.

    • To aid in dye solubilization, add an equal volume of 20% Pluronic® F-127 to the dye stock before diluting into the buffer (final Pluronic® F-127 concentration will be ~0.02%). For example, mix 1 µL of 1 mM CoroNa™ Green AM with 1 µL of 20% Pluronic® F-127, then add this to 200 µL of ACSF.

    • Vortex the loading solution thoroughly.

  • Load the neurons:

    • For cultured neurons: Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C.

    • For acute brain slices: Incubate the slices in the loading solution for 30-60 minutes at 30-32°C.[5]

    • Note: Optimal loading times and concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Wash the cells:

    • After incubation, wash the cells or slices 2-3 times with fresh, dye-free ACSF or physiological saline to remove extracellular dye.

    • Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature before imaging. This allows intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.

Protocol 2: In Situ Calibration of CoroNa™ Green Fluorescence

To convert fluorescence intensity changes into absolute intracellular sodium concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment using a combination of ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.[3]

Materials:

  • CoroNa™ Green-loaded neurons

  • Calibration solutions with varying Na⁺ concentrations (see table below)

  • Gramicidin (Na⁺ ionophore)

  • Monensin (Na⁺/H⁺ exchanger)

  • Ouabain (Na⁺/K⁺-ATPase inhibitor)

Calibration Solution Composition:

Solution[Na⁺] (mM)[K⁺] (mM)Other Components (mM)
0 Na⁺ 014010 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH
10 Na⁺ 1013010 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH
20 Na⁺ 2012010 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH
50 Na⁺ 509010 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH
100 Na⁺ 1004010 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with KOH
140 Na⁺ 140010 HEPES, 2 MgCl₂, 2 CaCl₂, 10 Glucose, pH 7.4 with NaOH
Note: The sum of [Na⁺] and [K⁺] is kept constant to maintain osmolarity.

Procedure:

  • At the end of the experiment, perfuse the cells with a solution containing a cocktail of ionophores (e.g., 3 µM gramicidin, 10 µM monensin, and 100 µM ouabain) in your standard physiological saline.[3][5] This will begin to equilibrate the intracellular and extracellular ion concentrations.

  • Sequentially perfuse the cells with the calibration solutions, starting from the 0 Na⁺ solution and proceeding to higher concentrations.

  • Record the steady-state fluorescence intensity (F) for each calibration solution.

  • After the highest Na⁺ concentration, perfuse again with the 0 Na⁺ solution to check for dye leakage or photobleaching.

  • Determine the minimum fluorescence (F_min) from the 0 Na⁺ solution and the maximum fluorescence (F_max) from the highest Na⁺ solution.

  • Plot the fluorescence intensity as a function of [Na⁺] and fit the data to the following equation to determine the dissociation constant (Kd): [Na⁺]i = Kd * [(F - F_min) / (F_max - F)]

Data Presentation and Analysis

The change in intracellular sodium is typically expressed as the relative change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

data_analysis_logic cluster_raw Raw Data cluster_processing Processing cluster_calibration Calibration (Optional) RawFluorescence Time-lapse Fluorescence Images (F) BackgroundSubtraction Background Subtraction RawFluorescence->BackgroundSubtraction BaselineFluorescence Baseline Images (F₀) BaselineFluorescence->BackgroundSubtraction CalculateRatio Calculate ΔF/F₀ = (F - F₀) / F₀ BackgroundSubtraction->CalculateRatio ConvertToConcentration Convert ΔF/F₀ to [Na⁺]i CalculateRatio->ConvertToConcentration CalibrationCurve Generate Calibration Curve (F vs. [Na⁺]) CalibrationCurve->ConvertToConcentration

Caption: Logical flow of data analysis for [Na⁺]i imaging.

Typical Intracellular Sodium Concentrations in Neurons:

ConditionTypical [Na⁺]i Range (mM)Reference
Resting Neuron 5 - 15 mM[3]
During Action Potential Firing Can transiently increase by several mM[5]
During Excitotoxic Conditions Can rise to 30-60 mM or higher[5]

Conclusion

CoroNa™ Green is a versatile fluorescent indicator for monitoring intracellular sodium dynamics in neurons. By following the detailed protocols for dye loading, imaging, and calibration provided in these application notes, researchers can obtain reliable and quantitative data on [Na⁺]i changes in response to various physiological and pathological stimuli. This will aid in advancing our understanding of the critical role of sodium in neuronal function and disease.

References

Application of Ionizable Lipids in Nanoparticle Formulation for mRNA Delivery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on ETH 157: Initial searches for "this compound" in the context of lipid nanoparticle (LNP) formulations for mRNA delivery did not yield relevant results. Further investigation revealed that this compound, also known as Sodium Ionophore II, is a neutral ionophore with high selectivity for sodium ions and is not typically used as an ionizable lipid for creating mRNA-LNP complexes[1][2]. This document will therefore focus on the application of a well-characterized and widely used ionizable lipid, referred to here as "Representative Ionizable Lipid (RIL)," to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for LNP formulation for mRNA delivery.

Introduction to Ionizable Lipids in mRNA Delivery

Lipid nanoparticles have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[3][4] At the core of these formulations are ionizable lipids, which are critical for both encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[5][6] These lipids are engineered to have a pKa in the range of 6.0-7.0, allowing them to be positively charged at an acidic pH during formulation and neutrally charged at physiological pH, which reduces toxicity.[5]

A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: Essential for mRNA encapsulation and endosomal escape.

  • Phospholipid: A structural "helper" lipid, such as DSPC, that aids in forming the lipid bilayer.[5][7]

  • Cholesterol: Provides stability to the nanoparticle structure.[7]

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that controls particle size and prevents aggregation.[7]

This application note provides a comprehensive overview of the formulation, characterization, and application of LNPs using a Representative Ionizable Lipid for efficient mRNA delivery.

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP formulations incorporating a Representative Ionizable Lipid (RIL) for mRNA delivery.

Table 1: Physicochemical Properties of RIL-LNPs

ParameterTarget Value
Mean Particle Size (Z-average)80 - 120 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (at neutral pH)-10 to +10 mV
mRNA Encapsulation Efficiency> 90%

Table 2: In Vitro Transfection Efficiency of RIL-LNPs

Cell LineTransfection Efficiency (%)
HEK293T85 - 95%
HeLa70 - 85%
Dendritic Cells60 - 80%

Table 3: In Vivo mRNA Delivery and Protein Expression (Murine Model)

ParameterResult
Primary Organ of AccumulationLiver, Spleen
Peak Protein Expression6 - 12 hours post-injection
Duration of Protein ExpressionUp to 72 hours

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare individual lipid stock solutions in ethanol for subsequent formulation of LNPs.

Materials:

  • Representative Ionizable Lipid (RIL)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-DMG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (200 proof, anhydrous)

Procedure:

  • Prepare individual stock solutions of RIL, DSPC, Cholesterol, and PEG-DMG 2000 in 100% ethanol at the desired concentrations (e.g., 10-50 mM).

  • Ensure complete dissolution of each lipid. Gentle heating (up to 65°C) and vortexing may be required, especially for cholesterol.

  • Store the lipid stock solutions at -20°C.

LNP Formulation via Microfluidic Mixing

Objective: To formulate mRNA-loaded LNPs using a microfluidic mixing device for reproducible and scalable production.

Materials:

  • Lipid stock solutions (from Protocol 3.1)

  • mRNA encoding a reporter protein (e.g., Luciferase or GFP)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid Mixture: Combine the lipid stock solutions in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of RIL:DSPC:Cholesterol:PEG-Lipid).

  • Prepare the Aqueous mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the aqueous mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases at a low pH facilitates the self-assembly of LNPs with encapsulated mRNA.

  • Dialysis/Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

    • Alternatively, use centrifugal filter units for buffer exchange.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

Objective: To determine the key physicochemical properties of the formulated LNPs.

Methods:

  • Size and Polydispersity Index (PDI):

    • Dilute the LNP sample in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

In Vitro Transfection

Objective: To assess the ability of the formulated LNPs to deliver mRNA and mediate protein expression in cultured cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the mRNA-LNPs in complete cell culture medium to the desired final mRNA concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Analysis of Protein Expression:

    • For reporter proteins like GFP, visualize expression using fluorescence microscopy or quantify using flow cytometry.

    • For secreted proteins, collect the cell culture supernatant and quantify the protein using an ELISA.

    • For intracellular proteins like Luciferase, lyse the cells and measure the enzymatic activity using a luminometer.

In Vivo mRNA Delivery

Objective: To evaluate the biodistribution and efficacy of mRNA delivery in an animal model.

Procedure:

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

  • Administration: Administer the mRNA-LNPs via intravenous (tail vein) injection at a specified dose (e.g., 0.1-1.0 mg/kg of mRNA).

  • Biodistribution and Protein Expression:

    • At various time points (e.g., 6, 24, 48 hours) post-injection, euthanize the mice and harvest major organs (liver, spleen, lungs, kidney, heart).

    • For luciferase-encoding mRNA, perform ex vivo bioluminescence imaging of the organs.

    • Homogenize the tissues to quantify protein expression using appropriate assays (e.g., Luciferase assay, ELISA).

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (Ethanol) Microfluidics Microfluidic Mixing Lipid_Stocks->Microfluidics mRNA_Solution mRNA Solution (Citrate Buffer, pH 4) mRNA_Solution->Microfluidics Dialysis Dialysis / Buffer Exchange (to PBS, pH 7.4) Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency Dialysis->RiboGreen Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Ionizable lipid protonated, membrane disruption) Translation mRNA Translation (Protein Synthesis) Cytoplasm->Translation mRNA Release

References

Application Notes and Protocols for Studying Ionophores in Planar Lipid Bilayers: A Case Study with a Representative ETH Ionophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Planar lipid bilayer (PLB) electrophysiology is a powerful technique for investigating the function of ion channels, pores, and ionophores at the single-molecule level in a well-defined, artificial membrane environment.[1][2] This method allows for the precise control of experimental conditions, such as lipid composition, buffer solutions, and the concentration of the molecule of interest, enabling detailed characterization of ion transport properties. These application notes provide a step-by-step guide for the use of a representative ionophore, using a typical ETH-series compound as an example, in planar lipid bilayer experiments. Ionophores are molecules that facilitate the transport of ions across lipid membranes.[3][4]

The protocols outlined below cover the entire experimental workflow, from the preparation of materials and the formation of the planar lipid bilayer to the incorporation of the ionophore and the recording and analysis of ion currents.

Principle and Mechanism of Action

Ionophores, such as those in the ETH series, are typically small, lipid-soluble molecules that can selectively bind to specific ions and transport them across a lipid bilayer.[3][5][6] The mechanism of transport can vary, with some acting as mobile carriers that shuttle ions across the membrane, while others may form transient pores or channels. The study of these molecules in a PLB system allows for the direct measurement of the ion currents they mediate, providing insights into their selectivity, conductance, and kinetics.[1] For instance, some ETH ionophores have been shown to be selective for specific cations like Li+.[5][6]

Experimental Protocols

Materials and Reagents
  • Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a mixture of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) and 1-palmitoyl-2-oleoyl-phosphatidylserine (POPS). Lipids should be dissolved in an organic solvent like n-decane or chloroform.[1]

  • Bilayer Chamber: A two-compartment chamber (cis and trans) separated by a thin septum with a small aperture (50-250 µm diameter).[1][7]

  • Electrodes: Ag/AgCl electrodes for applying voltage and measuring current.

  • Amplifier and Data Acquisition System: A patch-clamp amplifier and a digitizer connected to a computer with data acquisition software.

  • ETH Ionophore Stock Solution: A concentrated stock solution of the ETH ionophore (e.g., 1-10 mM) in a suitable solvent like ethanol or DMSO.

  • Aqueous Buffer Solutions: Symmetrical or asymmetrical salt solutions (e.g., KCl, NaCl, LiCl) buffered to the desired pH (e.g., with HEPES or Tris).

  • Perfusion System (Optional): For exchanging solutions in the chambers.

Step-by-Step Experimental Workflow

1. Preparation of the Planar Lipid Bilayer Chamber:

  • Thoroughly clean the bilayer chamber and cuvette with detergent, followed by rinsing with ultrapure water and an organic solvent (ensure compatibility with chamber material).[1]

  • Dry the components completely.

  • Assemble the chamber, ensuring the aperture in the septum is clean and unobstructed.[7]

2. Formation of the Planar Lipid Bilayer:

  • Fill the trans and cis compartments of the chamber with the desired aqueous buffer solution.[1]

  • "Paint" a small amount of the lipid solution across the aperture using a fine brush or a glass rod.[1][8]

  • Monitor the capacitance of the membrane using the amplifier's capacitance compensation circuit. The formation of a bilayer is indicated by a significant increase in capacitance to a stable value (typically in the range of 0.3-0.8 µF/cm²). The membrane should also appear optically black when viewed under low magnification.[7]

3. Incorporation of the ETH Ionophore:

  • Once a stable bilayer is formed, add a small aliquot of the ETH ionophore stock solution to the cis or trans compartment to achieve the desired final concentration.

  • Gently stir the solution in the chamber to ensure even distribution of the ionophore.

  • The ionophore will spontaneously partition into the lipid bilayer.[3]

4. Electrophysiological Recording:

  • Apply a defined holding potential across the bilayer using the amplifier.

  • Record the resulting ion current. The incorporation of active ionophores will lead to an increase in the baseline current or the appearance of single-channel-like current fluctuations.

  • To characterize the ionophore's properties, perform experiments with varying ion concentrations, different types of ions in the bathing solutions, and a range of applied voltages.

5. Data Analysis:

  • Analyze the recorded current traces to determine key parameters such as single-channel conductance, ion selectivity, and open probability (if discrete channel-like events are observed).

  • Single-channel conductance (γ) can be calculated from the current amplitude (i) at a given voltage (V) using Ohm's law: γ = i/V.

  • Ion selectivity can be determined by measuring the reversal potential under asymmetric ion conditions and using the Goldman-Hodgkin-Katz (GHK) equation.

Data Presentation

The quantitative data obtained from these experiments can be summarized in a table for easy comparison.

ParameterDescriptionTypical Values (Example)
Single-Channel Conductance The electrical conductance of a single ionophore-mediated channel.5-50 pS in 1 M KCl
Ion Selectivity Ratio The relative permeability of the ionophore to different ions (e.g., PK/PNa).>10 for K+ over Na+
Open Probability (Po) The fraction of time that an ionophore channel is in the open, conducting state.0.1 - 0.9
Mean Open Time The average duration of the open state of the ionophore channel.1-100 ms
Mean Closed Time The average duration of the closed state of the ionophore channel.1-50 ms

Note: These values are illustrative and will vary depending on the specific ETH ionophore, lipid composition, and experimental conditions.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_chamber 1. Prepare Bilayer Chamber prep_solutions 2. Prepare Lipid and Buffer Solutions prep_chamber->prep_solutions form_bilayer 3. Form Planar Lipid Bilayer prep_solutions->form_bilayer add_ionophore 4. Add ETH Ionophore form_bilayer->add_ionophore record_current 5. Record Ion Currents add_ionophore->record_current analyze_data 6. Analyze Electrophysiological Data record_current->analyze_data characterize 7. Characterize Ionophore Properties analyze_data->characterize

Caption: Experimental workflow for using an ETH ionophore in planar lipid bilayer experiments.

Signaling Pathway (Mechanism of Action)

Mechanism_of_Action cluster_membrane Lipid Bilayer ionophore ETH Ionophore complex Ion-Ionophore Complex ionophore->complex ion Ion ion->ionophore Binding intracellular Intracellular Space complex->intracellular Translocation extracellular Extracellular Space

Caption: Proposed mechanism of ion transport by a mobile carrier ETH ionophore.

References

Optimizing Sodium Ion Detection: The Role of ETH 157 Concentration in PVC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to comprehensive guidelines on the optimal concentration of the ionophore ETH 157 for robust sodium ion (Na⁺) detection in polyvinyl chloride (PVC) membranes. These application notes and protocols detail the ideal membrane composition and experimental procedures to achieve high selectivity and sensitivity in sodium-selective electrodes (ISEs).

The performance of a sodium-selective PVC membrane is critically dependent on the precise ratio of its components. While the ionophore is responsible for selectively binding with the target ion, its concentration must be carefully optimized in relation to the PVC polymer matrix and the plasticizer. An insufficient amount of ionophore will result in a weak and non-linear response, while an excess can lead to poor membrane stability and reduced selectivity.

Optimal Membrane Composition

Studies have shown that the optimal concentration of this compound (also known as Sodium Ionophore II) in a PVC membrane for sodium-selective electrodes is typically around 1.0% by weight . This concentration provides a balance between a strong potentiometric response and the long-term stability of the membrane. The following table summarizes a well-established and optimized composition for a sodium-selective PVC membrane.

ComponentOptimal Concentration (wt%)Purpose
Poly(vinyl chloride) (PVC)~33%Provides the structural matrix for the membrane.
Plasticizer (e.g., DOS)~66%Ensures membrane flexibility and facilitates ion and ionophore mobility.
This compound (Sodium Ionophore II)~1.0%Selectively binds with sodium ions, generating the potentiometric signal.
Lipophilic Additive (optional)VariesCan improve electrode performance by reducing membrane resistance.

Note: DOS (bis(2-ethylhexyl) sebacate) is a commonly used plasticizer.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of the PVC membrane and the subsequent measurement of sodium ion concentration.

Protocol 1: Preparation of the Sodium-Selective PVC Membrane
  • Dissolution of Components: In a glass vial, dissolve approximately 33 mg of high molecular weight PVC, 66 mg of a suitable plasticizer (e.g., DOS), and 1 mg of this compound in 1-2 mL of tetrahydrofuran (THF). Ensure all components are fully dissolved by gentle swirling or brief vortexing.

  • Casting the Membrane: Pour the resulting solution into a flat, clean glass ring (approximately 2 cm in diameter) placed on a glass plate.

  • Solvent Evaporation: Cover the setup with a watch glass to allow for slow evaporation of the THF over a period of 24-48 hours at room temperature. A slow evaporation process is crucial for creating a homogenous and durable membrane.

  • Membrane Sectioning: Once the membrane is fully dried and has a flexible, transparent appearance, carefully cut out a small disk (typically 5-7 mm in diameter) using a cork borer.

  • Electrode Assembly: Mount the membrane disk into an ISE electrode body. Add an internal filling solution (e.g., 0.1 M NaCl) and insert the internal reference electrode (e.g., Ag/AgCl).

  • Conditioning: Condition the assembled electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before use. This step ensures that the membrane is fully hydrated and ready for stable measurements.

experimental_workflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly & Conditioning dissolve Dissolve PVC, Plasticizer, & this compound in THF cast Cast Solution into Glass Ring dissolve->cast Homogenous Solution evaporate Slowly Evaporate THF (24-48h) cast->evaporate Liquid Membrane cut Cut Membrane Disk evaporate->cut Solid Membrane mount Mount Membrane in Electrode Body cut->mount add_filling Add Internal Filling Solution mount->add_filling condition Condition in 0.01 M NaCl add_filling->condition measurement Potentiometric Measurement condition->measurement Ready for Use

Experimental workflow for preparing a sodium-selective PVC membrane.
Protocol 2: Potentiometric Measurement of Sodium Ions

  • Calibration: Prepare a series of standard sodium chloride (NaCl) solutions of known concentrations (e.g., from 10⁻⁵ M to 10⁻¹ M).

  • Measurement Setup: Connect the prepared sodium-selective electrode and a suitable reference electrode to a high-impedance ion meter.

  • Potential Readings: Immerse the electrodes in each standard solution, starting from the lowest concentration. Stir the solution gently and record the stable potential reading (in millivolts) for each standard.

  • Calibration Curve: Plot the recorded potential values (y-axis) against the logarithm of the sodium ion concentration (x-axis). The resulting graph should be linear with a slope of approximately +59 mV per decade of concentration change at 25°C.

  • Sample Measurement: Rinse the electrodes thoroughly with deionized water and immerse them in the sample solution. Record the stable potential reading.

  • Concentration Determination: Use the calibration curve to determine the sodium ion concentration in the sample corresponding to the measured potential.

Signaling Pathway and Logical Relationships

The functionality of the ion-selective electrode is based on the selective interaction of the ionophore with the target ion at the membrane-solution interface. This interaction generates a potential difference that is proportional to the concentration of the target ion.

signaling_pathway cluster_solution Sample Solution cluster_membrane PVC Membrane cluster_electrode Electrode System Na_ion Na⁺ Ions ionophore This compound (Ionophore) Na_ion->ionophore Selective Binding complex [Na-ETH 157]⁺ Complex ionophore->complex potential Potential Difference (Measured Signal) complex->potential Generates

Mechanism of potential generation in a sodium-selective electrode.

By adhering to these optimized concentrations and detailed protocols, researchers can reliably fabricate sodium-selective electrodes with high performance for a wide range of applications in biomedical research, clinical diagnostics, and pharmaceutical development.

Measuring Sodium Flux Across Membranes Using ETH 157: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETH 157, also known as Sodium Ionophore II, is a neutral ionophore with a high selectivity for sodium ions (Na⁺). It functions as a mobile carrier, binding Na⁺ and facilitating its transport across lipid membranes. This property makes this compound an invaluable tool in neuroscience, cell biology, and drug discovery for studying sodium transport processes, investigating the roles of sodium gradients, and screening for modulators of sodium channels.

This document provides detailed application notes and protocols for the use of this compound in measuring sodium flux across both artificial liposomal membranes and cultured cells.

Physicochemical Properties and Selectivity

This compound is a lipophilic molecule that spontaneously partitions into lipid bilayers. Its core function is to selectively bind a sodium ion, transport it across the membrane, and release it on the other side, a process driven by the electrochemical gradient of sodium. While highly selective for Na⁺, it is crucial to understand its selectivity over other physiologically relevant cations to accurately interpret experimental data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Sodium Ionophore II
Molecular Formula C₃₆H₃₂N₂O₄
Molecular Weight 556.65 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform. Insoluble in water.

Table 2: Ion Selectivity of this compound

Interfering Ion (X)Selectivity Coefficient (log KpotNa,X)
Potassium (K⁺)-0.4
Calcium (Ca²⁺)-2.6
Magnesium (Mg²⁺)-4.0

Note: Selectivity coefficients can vary slightly depending on the membrane composition and measurement conditions.

Experimental Workflows

Logical Relationship of this compound Action

The fundamental action of this compound is to create a pathway for sodium ions across a lipid membrane, thereby dissipating any existing sodium gradient.

cluster_membrane Lipid Membrane ETH_157_in_membrane This compound Low_Na_int Low Intracellular [Na⁺] ETH_157_in_membrane->Low_Na_int Transport & Release High_Na_ext High Extracellular [Na⁺] High_Na_ext->ETH_157_in_membrane Binding

Mechanism of this compound-mediated sodium transport.

Protocol 1: Measuring Sodium Flux in Liposomes using a Fluorescence-Based Assay

This protocol describes the use of this compound to induce sodium influx into liposomes loaded with a sodium-sensitive fluorescent dye. The rate of fluorescence increase is proportional to the rate of sodium influx.

Materials
  • Phospholipids (e.g., POPC, DOPC)

  • Cholesterol

  • This compound (Sodium Ionophore II)

  • Sodium-sensitive fluorescent dye (e.g., CoroNa™ Green, ANG-2)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Chloroform

  • DMSO

  • Sodium-free buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.4)

  • High sodium buffer (e.g., 100 mM NaCl, 20 mM HEPES, pH 7.4)

  • Fluorometer

Experimental Protocol
  • Liposome Preparation:

    • Dissolve lipids (e.g., POPC:cholesterol at a 7:3 molar ratio) in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with the sodium-free buffer containing the sodium-sensitive fluorescent dye at a suitable concentration. Vortex vigorously to form multilamellar vesicles.

    • Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.

    • Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to create unilamellar vesicles of a defined size.

    • Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column pre-equilibrated with the sodium-free buffer.

  • Incorporation of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Add a small volume of the this compound stock solution to the liposome suspension to achieve the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM). The optimal concentration should be determined empirically.

    • Incubate the mixture for 15-30 minutes at room temperature to allow the ionophore to incorporate into the liposome membranes.

  • Sodium Flux Measurement:

    • Place the liposome suspension containing this compound into a cuvette in the fluorometer.

    • Record the baseline fluorescence for a short period.

    • Initiate sodium influx by adding a small volume of the high sodium buffer to the cuvette to create a sodium gradient across the liposome membrane.

    • Monitor the increase in fluorescence over time. The initial rate of fluorescence change is proportional to the rate of sodium influx.

Data Analysis

The initial rate of sodium flux can be calculated from the initial slope of the fluorescence versus time plot. This can be used to compare the effects of different conditions or compounds on sodium transport.

Workflow for Liposome-Based Sodium Flux Assay

Lipid_Film Prepare Lipid Film Hydration Hydrate with Dye-Containing Buffer Lipid_Film->Hydration Extrusion Extrude to Form Unilamellar Vesicles Hydration->Extrusion Purification Purify Liposomes (Size Exclusion) Extrusion->Purification Add_ETH157 Incorporate this compound Purification->Add_ETH157 Measure_Baseline Measure Baseline Fluorescence Add_ETH157->Measure_Baseline Add_NaCl Add NaCl to Create Na⁺ Gradient Measure_Baseline->Add_NaCl Measure_Flux Monitor Fluorescence Increase (Na⁺ Influx) Add_NaCl->Measure_Flux Data_Analysis Analyze Initial Rate of Flux Measure_Flux->Data_Analysis

Workflow for measuring sodium flux in liposomes.

Protocol 2: Measuring Sodium Flux in Cultured Cells using a Fluorescence-Based Assay

This protocol outlines a method to measure this compound-induced sodium influx in live cultured cells using a sodium-sensitive fluorescent dye.

Materials
  • Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)

  • Cell culture medium

  • Sodium-sensitive fluorescent dye, AM ester form (e.g., CoroNa™ Green AM, ANG-2 AM)

  • Pluronic F-127

  • DMSO

  • Sodium-free buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • High sodium buffer (e.g., 140 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • This compound

  • Fluorescence plate reader or fluorescence microscope

Experimental Protocol
  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading solution containing the sodium-sensitive dye AM ester (typically 1-5 µM) and Pluronic F-127 (0.02%) in the sodium-free buffer.

    • Remove the culture medium from the cells and wash once with the sodium-free buffer.

    • Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with the sodium-free buffer to remove excess extracellular dye.

  • Sodium Flux Measurement:

    • Prepare a working solution of this compound in the high sodium buffer at 2x the final desired concentration (e.g., if the final concentration is 5 µM, prepare a 10 µM solution). The optimal concentration should be determined empirically, starting in the low micromolar range.

    • Place the plate in a fluorescence plate reader and record the baseline fluorescence.

    • Add an equal volume of the 2x this compound working solution to the wells to initiate sodium influx.

    • Immediately begin monitoring the fluorescence intensity over time.

Data Analysis and Cytotoxicity Assessment

The rate of sodium influx can be determined from the initial slope of the fluorescence signal. It is crucial to perform a cytotoxicity assay (e.g., using a live/dead stain or an ATP-based assay) in parallel to ensure that the observed fluorescence changes are not due to cell death caused by high concentrations of this compound.

Table 3: Example Data for this compound Concentration Optimization

This compound Conc. (µM)Initial Rate of Na⁺ Influx (RFU/s)Cell Viability (%)
0 (Control)598
15095
525092
1040085
2041060

RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.

Application in Drug Discovery: High-Throughput Screening (HTS) for Sodium Channel Blockers

This compound can be used as a positive control in HTS assays designed to identify inhibitors of voltage-gated sodium channels (Nav). In such assays, a Nav activator (e.g., veratridine) is used to open the channels and cause sodium influx. Test compounds are screened for their ability to block this influx. This compound, by providing an alternative pathway for sodium entry, can be used to confirm that the assay components (e.g., the fluorescent dye) are working correctly and to differentiate between compounds that block the sodium channel and those that might interfere with the detection method.

HTS Workflow for Sodium Channel Blockers

Plate_Cells Plate Cells Expressing Naᵥ Channel Load_Dye Load with Na⁺-Sensitive Dye Plate_Cells->Load_Dye Add_Compound Add Test Compound Load_Dye->Add_Compound Add_Activator Add Naᵥ Activator (e.g., Veratridine) Add_Compound->Add_Activator Measure_Fluorescence Measure Na⁺ Influx Add_Activator->Measure_Fluorescence Identify_Hits Identify Compounds that Block Influx (Hits) Measure_Fluorescence->Identify_Hits Positive_Control Positive Control: Add this compound to Confirm Assay Viability Measure_Fluorescence->Positive_Control

HTS workflow for identifying sodium channel blockers.

Signaling Pathway Context: GPCR-Mediated Sodium Influx

Certain G protein-coupled receptors (GPCRs) can modulate intracellular sodium levels. For example, activation of some Gq-coupled GPCRs can lead to the opening of non-selective cation channels, resulting in sodium influx. This compound can be used in studies of such pathways to mimic or potentiate the effects of sodium influx, helping to dissect the downstream consequences of changes in intracellular sodium concentration.

GPCR Signaling Leading to Sodium Influx

cluster_membrane Cell Membrane GPCR GPCR G_Protein Gq Protein GPCR->G_Protein PLC PLC G_Protein->PLC IP3_DAG IP₃ and DAG PLC->IP3_DAG Cation_Channel Non-selective Cation Channel Na_Influx Na⁺ Influx Cation_Channel->Na_Influx Agonist Agonist Agonist->GPCR IP3_DAG->Cation_Channel Activation Downstream Downstream Signaling Na_Influx->Downstream

Example of a GPCR signaling pathway leading to sodium influx.

Conclusion

This compound is a powerful and selective tool for inducing and studying sodium flux across biological and artificial membranes. The protocols provided herein offer a starting point for researchers to design and execute experiments to investigate the multifaceted roles of sodium in cellular physiology and to aid in the discovery of new therapeutics targeting sodium channels. As with any experimental system, optimization of parameters such as ionophore concentration and incubation times will be necessary to achieve robust and reproducible results.

Application Notes and Protocols for Studying Sodium Homeostasis in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of intracellular sodium concentration, known as sodium homeostasis, is fundamental to neuronal function. It governs membrane potential, action potential generation, and the transport of various molecules across the cell membrane. Dysregulation of sodium homeostasis is implicated in a range of neurological disorders, making the study of its mechanisms a critical area of research.

These application notes provide a comprehensive overview of the tools and methodologies for studying sodium homeostasis in neuronal preparations. While the compound ETH 157 is a highly selective sodium ionophore, it is crucial to note that it is not a fluorescent indicator for imaging sodium dynamics.[1][2][3] Instead, its utility lies in applications such as the construction of Na+-selective electrodes or for calibrating fluorescent sodium indicators by equilibrating intracellular and extracellular sodium concentrations.

This document will focus on the application of established fluorescent sodium indicators, such as SBFI and Sodium Green , for real-time imaging of intracellular sodium in neurons.[4][5][6] Detailed protocols for their use and calibration are provided to enable researchers to accurately measure and interpret changes in neuronal sodium concentration.

Key Tools for Studying Neuronal Sodium Homeostasis

Fluorescent Sodium Indicators

Fluorescent indicators are the primary tools for visualizing and quantifying intracellular sodium dynamics in real-time. The choice of indicator depends on the specific experimental requirements, such as the imaging setup and the desired mode of quantification.

  • Sodium-Binding Benzofuran Isophthalate (SBFI): A ratiometric, UV-excitable indicator that is widely used for quantitative measurements of intracellular sodium.[7][8] The ratiometric property allows for measurements that are largely independent of dye concentration, path length, and illumination intensity, which is a significant advantage in quantitative imaging.[8]

  • Sodium Green™: A visible light-excitable indicator, making it compatible with confocal microscopy and flow cytometry.[5][9][10] It exhibits a significant increase in fluorescence intensity upon binding to sodium.[4][5] While not ratiometric, it offers advantages in terms of reduced phototoxicity and autofluorescence compared to UV-excitable dyes.[9][10]

Sodium Ionophores

Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions across biological membranes.[11] They are essential tools for the in situ calibration of fluorescent sodium indicators. By creating an artificial permeability to sodium, they allow for the equilibration of intracellular and extracellular sodium concentrations, which is a critical step in generating a calibration curve.

  • This compound (Sodium Ionophore II): A neutral carrier with high selectivity for Na+ over other cations, commonly used in the fabrication of Na+-selective electrodes.[1][3]

  • Gramicidin: A pore-forming antibiotic that is permeable to monovalent cations like Na+ and K+. It is frequently used for in situ calibration of sodium indicators.[5][6][12]

  • Monensin: An ionophore that acts as a Na+/H+ exchanger.

Data Presentation: Quantitative Properties of Sodium Indicators

The selection of an appropriate fluorescent indicator is guided by its photophysical and chemical properties. The following table summarizes the key quantitative data for SBFI and Sodium Green.

PropertySBFISodium Green™
Excitation Wavelengths 340 nm (Na+-bound) & 380 nm (Na+-free)[7][8]~492 nm[4]
Emission Wavelength ~505 nm[7]~516 nm[4]
Measurement Type Ratiometric[7][8]Intensity-based[5]
Dissociation Constant (Kd) for Na+ ~11.3 mM (in 135 mM K+)[5] to 20.7 mM (in K+)[13]~21 mM (in 135 mM Na+/K+)[4][5][9]
Selectivity (Na+ over K+) ~18-fold[5][8]~41-fold[4][5]
Quantum Yield (in Na+ solution) ~0.08[4][5]~0.2[4][5]

Experimental Protocols

Protocol 1: Loading of AM Ester Forms of Sodium Indicators into Cultured Neurons

This protocol describes the loading of cell-permeant acetoxymethyl (AM) ester forms of sodium indicators into cultured neurons.

Materials:

  • SBFI-AM or Sodium Green™-AM

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Artificial cerebrospinal fluid (aCSF) or desired recording buffer

Procedure:

  • Prepare Stock Solutions: Dissolve the AM ester of the indicator in anhydrous DMSO to a stock concentration of 1-5 mM. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare Loading Solution: On the day of the experiment, dilute the indicator stock solution into the recording buffer to a final concentration of 5-10 µM. To aid in solubilization, add an equal volume of the Pluronic F-127 stock solution to the indicator stock before diluting in the buffer.

  • Cell Loading: Replace the culture medium with the loading solution. Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically.

  • De-esterification: After loading, wash the cells with fresh recording buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the indicator inside the cells.

Protocol 2: In Situ Calibration of Intracellular Sodium Indicators

In situ calibration is essential for converting fluorescence signals into absolute intracellular sodium concentrations.[12] This protocol utilizes a sodium ionophore to equilibrate intracellular and extracellular Na+.

Materials:

  • Indicator-loaded neurons from Protocol 1

  • Calibration buffers with varying known concentrations of Na+ (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, Na+ is typically replaced with K+ or N-methyl-D-glucamine (NMDG+).

  • Sodium ionophore (e.g., 10 µM Gramicidin and 10 µM Monensin, or this compound if validated for this purpose)

Procedure:

  • Baseline Recording: Record the baseline fluorescence of the indicator-loaded cells in a standard recording buffer.

  • Sequential Perfusion: Sequentially perfuse the cells with the calibration buffers, starting from the lowest Na+ concentration.

  • Ionophore Application: After recording the fluorescence for each calibration buffer, add the sodium ionophore to the perfusion solutions to permeabilize the cell membrane to Na+.

  • Equilibration and Measurement: Allow sufficient time for the intracellular Na+ concentration to equilibrate with the extracellular concentration in each calibration buffer and record the corresponding fluorescence intensity or ratio.

  • Data Analysis: Plot the fluorescence intensity or ratio against the known Na+ concentrations to generate a calibration curve. This curve can then be used to convert experimental fluorescence data into intracellular Na+ concentrations.

Visualizations

Neuronal Sodium Homeostasis Signaling Pathway

The maintenance of low intracellular sodium is primarily achieved by the Na+/K+-ATPase pump, which actively transports Na+ out of the cell against its electrochemical gradient. Various channels and transporters contribute to Na+ influx.

SodiumHomeostasis cluster_out Extracellular Space cluster_in Intracellular Space cluster_membrane Cell Membrane Na_out High [Na+] VGSC Voltage-Gated Na+ Channels Na_out->VGSC Influx NMDAR NMDA Receptors Na_out->NMDAR Influx AMPAR AMPA Receptors Na_out->AMPAR Influx NHE Na+/H+ Exchanger Na_out->NHE Influx NKCC1 Na+-K+-2Cl- Cotransporter Na_out->NKCC1 Influx Na_in Low [Na+] NaK_ATPase Na+/K+-ATPase Na_in->NaK_ATPase Efflux NaK_ATPase->Na_out VGSC->Na_in NMDAR->Na_in AMPAR->Na_in NHE->Na_in NKCC1->Na_in

Caption: Key transporters and channels involved in neuronal sodium homeostasis.

Experimental Workflow for Sodium Imaging

The following diagram illustrates the typical workflow for a sodium imaging experiment in a neuroscience context.

SodiumImagingWorkflow prep 1. Neuronal Culture or Slice Preparation load 2. Indicator Loading (e.g., SBFI-AM) prep->load wash 3. Wash & De-esterification load->wash image 4. Fluorescence Imaging (Baseline & Stimulation) wash->image calib 5. In Situ Calibration (using Ionophore) image->calib analyze 6. Data Analysis (Ratio -> [Na+]i) calib->analyze

Caption: A typical experimental workflow for intracellular sodium imaging.

References

Application Notes and Protocols: Incorporating ETH 157 into Microfluidic Devices for Sodium Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and real-time monitoring of sodium ion (Na⁺) concentrations is critical in a multitude of research and development applications, from physiological studies and cellular assays to drug discovery and quality control. Microfluidic technologies offer a powerful platform for such measurements, enabling analysis with small sample volumes, rapid response times, and the potential for high-throughput screening. This document provides detailed application notes and protocols for the incorporation of the sodium-selective ionophore, ETH 157, into microfluidic devices for sensitive and selective Na⁺ sensing.

This compound is a neutral carrier ionophore that exhibits high selectivity for sodium ions. When embedded in a polymeric membrane, it facilitates the selective transport of Na⁺, generating a potentiometric signal that can be correlated to the ion concentration in the sample. These application notes will guide users through the fabrication of a polydimethylsiloxane (PDMS) microfluidic device, the preparation and integration of the this compound-based ion-selective membrane (ISM), and the subsequent calibration and characterization of the integrated sensor.

Signaling Pathway for Potentiometric Ion Sensing

The fundamental principle of ion-selective sensing with this compound in a microfluidic device is based on the generation of a potential difference across a selective membrane. This potential is proportional to the activity (approximated by concentration in dilute solutions) of sodium ions in the sample.

G cluster_1 Measurement Sample Aqueous Sample (Containing Na⁺) ISM Ion-Selective Membrane (ISM) (PVC, Plasticizer, this compound) Sample->ISM Selective Na⁺ binding to this compound RE Reference Electrode (RE) Sample->RE Stable potential Internal_Sol Internal Filling Solution (Fixed NaCl concentration) ISM->Internal_Sol Phase boundary potential development ISE Ion-Selective Electrode (ISE) Internal_Sol->ISE Stable potential Voltmeter High-Impedance Voltmeter ISE->Voltmeter RE->Voltmeter

Caption: Potentiometric ion sensing mechanism.

Experimental Protocols

Part 1: Fabrication of PDMS Microfluidic Device

This protocol outlines the fabrication of a simple, single-channel microfluidic device using soft lithography.

Materials:

  • SU-8 photoresist and developer

  • Silicon wafer

  • Polydimethylsiloxane (PDMS) and curing agent (e.g., Sylgard 184)

  • Trichlorosilane (for mold silanization)

  • Isopropanol and deionized water

  • Glass microscope slides

Equipment:

  • Spin coater

  • UV light source for photolithography

  • Hot plate

  • Plasma cleaner

  • Oven

  • Dessicator

Procedure:

  • Master Mold Fabrication:

    • Design the microchannel layout using CAD software.

    • Fabricate a master mold on a silicon wafer using standard SU-8 photolithography techniques.[1]

    • After development, hard-bake the master mold.

    • Silanize the master mold by placing it in a desiccator with a few drops of trichlorosilane for 1-2 hours to facilitate PDMS peeling.

  • PDMS Replica Molding:

    • Thoroughly mix the PDMS prepolymer and curing agent in a 10:1 (w/w) ratio.[2]

    • Degas the mixture in a desiccator to remove air bubbles.

    • Pour the PDMS mixture over the silanized master mold and cure in an oven at 70°C for at least 2 hours.[3]

    • Once cured, carefully peel the PDMS replica from the master mold.

    • Punch inlet and outlet holes in the PDMS slab using a biopsy punch.

  • Device Assembly:

    • Clean the PDMS replica and a glass microscope slide with isopropanol and deionized water, then dry with nitrogen.

    • Treat the bonding surfaces of the PDMS replica and the glass slide with oxygen plasma for 30-60 seconds to activate the surfaces.[4]

    • Bring the two surfaces into contact to form an irreversible bond.

    • Place the bonded device in an oven at 70°C for 30 minutes to strengthen the bond.

Part 2: Preparation and Integration of the Ion-Selective Membrane (ISM)

Materials:

  • High molecular weight polyvinyl chloride (PVC)

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyloctyl ether (o-NPOE)

  • Sodium Ionophore II (this compound)

  • Lipophilic salt: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na-TFPB)

  • Tetrahydrofuran (THF), inhibitor-free

Ion-Selective Membrane Cocktail Composition:

ComponentWeight %
PVC~33%
Plasticizer (DOS or o-NPOE)~65-66%
This compound~1%
Na-TFPB~0.5-1%

Procedure:

  • Cocktail Preparation:

    • Accurately weigh the PVC, plasticizer, this compound, and Na-TFPB into a glass vial.

    • Add THF to dissolve all components completely, resulting in a solution with a total solute concentration of approximately 10-15% (w/v).

    • Mix thoroughly using a vortex mixer until a homogenous, viscous solution is obtained.

  • Membrane Integration into Microchannel:

    • This protocol describes a simple drop-casting method. For more advanced techniques, refer to the literature on in-situ polymerization or injection molding of membranes.

    • Create a dedicated well or a widened section in your microfluidic design where the membrane will be housed and can be in contact with the sample flow.

    • Carefully dispense a small, precise volume of the ISM cocktail into the designated well of the PDMS device.

    • Allow the THF to evaporate completely at room temperature in a dust-free environment for at least 24 hours. This will leave a solid, rubbery ion-selective membrane integrated within the microfluidic channel.

Part 3: Sensor Calibration and Characterization

Materials:

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Ionic Strength Adjustment Buffer (ISAB) - optional, but recommended for samples with varying ionic strength. A common ISAB for sodium is a solution of ammonium chloride and ammonium hydroxide.[5]

  • Ag/AgCl reference electrode

  • High-impedance voltmeter or potentiometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a 1 M NaCl stock solution by dissolving 58.44 g of NaCl in 1 L of deionized water.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 10⁻⁶ M to 1 M (e.g., 10⁻⁶, 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹, 1 M).[6][7]

    • If using an ISAB, add it to each standard solution in the recommended ratio (e.g., 2 mL of ISAB per 100 mL of standard).[7]

  • Calibration Measurement:

    • Fill the microfluidic channel with the lowest concentration standard solution.

    • Insert the Ag/AgCl reference electrode into the outlet reservoir and the ion-selective electrode's internal contact into the internal filling solution (if applicable) or make contact with the integrated solid contact layer.

    • Record the stable potential reading using the high-impedance voltmeter.

    • Sequentially introduce the standard solutions from the lowest to the highest concentration, allowing the potential to stabilize for each measurement.

    • Rinse the channel with deionized water between each standard solution.

  • Data Analysis:

    • Plot the recorded potential (in mV) against the logarithm of the sodium ion concentration.

    • Determine the linear range of the sensor and calculate the slope of the calibration curve (Nernstian response). The theoretical slope for a monovalent cation at room temperature is approximately +59 mV per decade of concentration change.

Experimental Workflows

G cluster_0 Microfluidic Device Fabrication cluster_1 Sensor Integration and Calibration A1 CAD Design A2 SU-8 Master Mold Fabrication A1->A2 A3 PDMS Replica Molding A2->A3 A4 Plasma Bonding to Glass Slide A3->A4 B2 Integrate ISM into Microchannel A4->B2 B1 Prepare ISM Cocktail (PVC, Plasticizer, this compound) B1->B2 B4 Perform Potentiometric Measurements B2->B4 B3 Prepare NaCl Standard Solutions B3->B4 B5 Generate Calibration Curve B4->B5

References

Application Notes and Protocols for Monitoring Mitochondrial Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup to monitor mitochondrial sodium concentration. While the query specified ETH 157, it is important to note that this compound is a sodium ionophore, not a fluorescent indicator. Its role in this context is for the crucial step of in situ calibration of fluorescent sodium dyes. This document will detail the use of the ratiometric fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI) for measuring mitochondrial sodium and explain the application of ionophores, including this compound and others, for accurate quantification.

Principle of Mitochondrial Sodium Measurement

The measurement of mitochondrial sodium concentration ([Na⁺]ₘ) relies on the use of fluorescent dyes that exhibit a change in their spectral properties upon binding to Na⁺. These indicators can be delivered to the cytoplasm of cells in an acetoxymethyl (AM) ester form, which are then cleaved by intracellular esterases, trapping the dye inside the cell. While many of these dyes accumulate in the cytoplasm, under specific experimental conditions, a significant portion can be localized to the mitochondria, allowing for the measurement of [Na⁺]ₘ.[1]

To accurately quantify [Na⁺]ₘ, a calibration procedure is essential. This is where sodium ionophores like this compound, monensin, and gramicidin D become critical. These molecules insert into biological membranes and facilitate the movement of ions, allowing for the equilibration of sodium concentrations between the mitochondria and the surrounding medium of known [Na⁺].[2][3]

Key Reagents and Their Roles

ReagentFunction
SBFI-AM A cell-permeant, ratiometric fluorescent indicator for sodium. After hydrolysis by cellular esterases, it becomes trapped inside the cell and reports sodium concentration through changes in its excitation spectrum.[1][4][5][6]
This compound A neutral sodium ionophore that can be used in liquid-membrane electrodes for its high selectivity for Na⁺. In this context, it can be used to equilibrate Na⁺ across membranes for calibration.
Monensin A sodium ionophore that can be used to equilibrate Na⁺ gradients across the mitochondrial membrane during calibration.[2][3]
Gramicidin D An ionophore that forms channels permeable to monovalent cations, including Na⁺, used to equilibrate Na⁺ across the plasma membrane for in vivo calibration.[2]
Digitonin/Saponin Detergents used to selectively permeabilize the plasma membrane, allowing for the removal of the cytoplasmic pool of the fluorescent indicator and isolating the mitochondrial signal.[1]
Oligomycin An inhibitor of the F₁F₀-ATPase, which can be used to prevent ATP hydrolysis-driven ion pumping during experiments.
FCCP/CCCP Mitochondrial uncouplers that dissipate the mitochondrial membrane potential, which can be used as a control or to investigate the effects of depolarization on [Na⁺]ₘ.[1]
Pluronic F-127 A non-ionic surfactant that aids in the dispersion of the AM ester form of the dye in aqueous media, facilitating its loading into cells.[7]
Probenecid An inhibitor of organic anion transporters that can reduce the leakage of the de-esterified dye from the cells.[5]

Experimental Workflow for Mitochondrial Sodium Measurement

The following diagram outlines the general workflow for measuring mitochondrial sodium concentration using a fluorescent indicator like SBFI.

experimental_workflow cluster_prep Cell Preparation cluster_imaging Imaging and Data Acquisition cluster_calibration In Situ Calibration cluster_analysis Data Analysis cell_culture 1. Culture cells on coverslips dye_loading 2. Load cells with SBFI-AM cell_culture->dye_loading de_esterification 3. Allow for de-esterification dye_loading->de_esterification mount_cells 4. Mount coverslip in imaging chamber de_esterification->mount_cells identify_cells 5. Identify cells for imaging mount_cells->identify_cells acquire_baseline 6. Acquire baseline fluorescence ratios (e.g., F340/F380 for SBFI) identify_cells->acquire_baseline experimental_treatment 7. Apply experimental treatment acquire_baseline->experimental_treatment acquire_treatment 8. Record fluorescence ratio changes experimental_treatment->acquire_treatment permeabilize 9. Permeabilize plasma membrane (e.g., with digitonin) acquire_treatment->permeabilize add_ionophores 10. Add ionophores (e.g., this compound/Monensin) permeabilize->add_ionophores add_calibration_solutions 11. Add calibration solutions with known [Na⁺] add_ionophores->add_calibration_solutions record_ratios 12. Record fluorescence ratios for each [Na⁺] add_calibration_solutions->record_ratios generate_curve 13. Generate calibration curve record_ratios->generate_curve convert_ratios 14. Convert experimental ratios to [Na⁺]ₘ using the calibration curve generate_curve->convert_ratios analyze_data 15. Analyze and interpret results convert_ratios->analyze_data

Caption: Experimental workflow for mitochondrial sodium measurement.

Detailed Protocol for Measuring Mitochondrial [Na⁺] with SBFI

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation

  • SBFI-AM Stock Solution: Prepare a 1-5 mM stock solution of SBFI-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO.

  • Loading Medium: For each experiment, prepare a fresh loading medium. First, mix equal volumes of the SBFI-AM stock and Pluronic F-127 stock. Then, dilute this mixture in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to a final SBFI-AM concentration of 5-10 µM.

  • Calibration Solutions: Prepare a set of calibration solutions with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, replace NaCl with KCl or another suitable salt. These solutions should also contain ionophores like monensin (e.g., 10 µM) or this compound to equilibrate [Na⁺] across the mitochondrial membrane.[2]

2. Cell Loading

  • Culture cells to a suitable confluency on glass coverslips.

  • Wash the cells twice with the physiological salt solution.

  • Incubate the cells in the loading medium for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.

  • After loading, wash the cells twice with the physiological salt solution to remove extracellular dye.

  • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.

3. Fluorescence Imaging

  • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Excite the SBFI-loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~505 nm.[4][6]

  • Acquire baseline fluorescence ratio (F₃₄₀/F₃₈₀) images.

  • Perfuse the cells with the desired experimental solutions and record the changes in the fluorescence ratio over time.

4. In Situ Calibration

  • At the end of the experiment, perfuse the cells with a solution containing a low concentration of a plasma membrane-permeabilizing agent like digitonin or saponin (e.g., 10-50 µg/mL). This will release the cytosolic SBFI, leaving the mitochondrial pool of the dye.[1]

  • Sequentially perfuse the cells with the calibration solutions containing the sodium ionophore (e.g., this compound or monensin).

  • Record the steady-state fluorescence ratio for each calibration solution.

  • Plot the F₃₄₀/F₃₈₀ ratio against the known Na⁺ concentrations to generate a calibration curve.

5. Data Analysis

  • Subtract the background fluorescence from the 340 nm and 380 nm images.

  • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point or experimental condition.

  • Convert the experimental ratios to [Na⁺]ₘ using the calibration curve generated in step 4.

Signaling Pathway: Mitochondrial Sodium Regulation

Mitochondrial sodium homeostasis is primarily regulated by the balance of Na⁺ influx and efflux across the inner mitochondrial membrane. The main pathways involved are the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) and the mitochondrial Na⁺/H⁺ exchanger (NHE).

signaling_pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space / Cytosol NCLX NCLX (Na⁺/Ca²⁺ Exchanger) Na_matrix [Na⁺]ₘ NCLX->Na_matrix NHE NHE (Na⁺/H⁺ Exchanger) NHE->Na_matrix Na_cyto [Na⁺]cyto Na_cyto->NCLX 3 Na⁺ Na_cyto->NHE Ca_cyto [Ca²⁺]cyto Ca_cyto->NCLX 1 Ca²⁺ H_cyto [H⁺]cyto H_cyto->NHE

Caption: Key pathways of mitochondrial sodium transport.

Quantitative Data Summary

ParameterValueReference
SBFI Excitation Wavelengths 340 nm (Na⁺-bound) / 380 nm (Na⁺-free)[4][6]
SBFI Emission Wavelength ~505 nm[4][6]
SBFI Selectivity (Na⁺ over K⁺) ~18-fold[4]
Typical SBFI-AM Loading Concentration 5-10 µM
Typical Monensin Concentration for Calibration 10 µM[2]
CoroNa Red [Na⁺]ₘ during MI (15 min) 113 ± 7 mM[2]
CoroNa Red [Na⁺]ₘ during MI (45 min) 91 ± 7 mM[2]
Cytosolic [Na⁺] during MI (15 min) 65 ± 6 mM[2]
Cytosolic [Na⁺] during MI (45 min) 91 ± 4 mM[2]

Note: The optimal concentrations and incubation times for dyes and other reagents should be empirically determined for each cell type and experimental setup to ensure accurate and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of Sodium Channel Modulators Using ETH 157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a wide range of neurological, cardiovascular, and pain-related disorders, making them important therapeutic targets. High-throughput screening (HTS) is an essential tool for the discovery of novel NaV channel modulators. This document provides detailed application notes and protocols for the use of ETH 157, a sodium ionophore, in HTS assays designed to identify sodium channel modulators.

This compound, also known as Sodium Ionophore II, is a neutral ionophore with high selectivity for sodium ions (Na+) that can be used to induce Na+ influx into cells.[1][2][3][4] While not a direct modulator of NaV channels, this compound serves as a valuable tool compound to act as a positive control for sodium influx in fluorescence-based HTS assays. These assays provide a robust and scalable method for identifying compounds that either inhibit or enhance sodium channel activity.

Principle of the Assay

The core principle of this HTS assay is the measurement of intracellular sodium concentration ([Na+]) changes using a fluorescent indicator dye. In a typical screening workflow to find inhibitors, NaV channels are opened using a chemical activator, leading to an influx of Na+ and a subsequent increase in fluorescence of a sodium-sensitive dye. Test compounds that inhibit the channel will reduce this fluorescence signal.

This compound can be utilized in this workflow as a positive control for Na+ influx, independent of channel activation. By directly transporting Na+ across the cell membrane, it can confirm the responsiveness of the dye and the cell system to changes in intracellular [Na+].

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
SynonymSodium Ionophore II, N,N′-Dibenzyl-N,N′-diphenyl-1,2-phenylenedioxydiacetamide
CAS Number61595-77-5[1]
Molecular FormulaC36H32N2O4[1]
Molecular Weight556.65 g/mol [1]
FunctionNa+ Ionophore[1][2][3]
Table 2: Recommended Reagents and their Roles in the HTS Assay
ReagentPrimary RoleTypical Concentration
Test Compound Putative NaV Channel ModulatorVaries (e.g., 10 µM)
NaV Channel Activator (e.g., Veratridine) Opens NaV channels to induce Na+ influxEC50-EC80 (e.g., 10-30 µM)[5]
This compound (Positive Control) Induces channel-independent Na+ influxVaries (e.g., 1-10 µM)
Fluorescent Na+ Indicator (e.g., ING-2 AM) Detects changes in intracellular [Na+]Varies (e.g., 1-5 µM)[6]
Extracellular Quencher (e.g., Ponceau 4R) Reduces background fluorescence in no-wash assays~1 mM[5]

Experimental Protocols

Protocol 1: No-Wash Fluorescent Sodium Influx Assay for NaV Channel Inhibitors

This protocol is designed for a high-throughput, no-wash fluorescence-based assay to screen for inhibitors of voltage-gated sodium channels.

Materials:

  • HEK293 cells stably expressing the NaV channel of interest

  • Black, clear-bottom 384-well microplates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescent Sodium Indicator Dye (e.g., ING-2 AM, formerly Asante NaTRIUM Green-2)[5][6]

  • PowerLoad™ Concentrate

  • Extracellular Quencher (e.g., Ponceau 4R)[5]

  • NaV Channel Activator (e.g., Veratridine)[5]

  • This compound (Positive Control)

  • Test Compounds

  • Fluorescence plate reader with automated liquid handling capabilities

Methodology:

  • Cell Plating:

    • Seed HEK293 cells expressing the target NaV channel into 384-well plates at a density that ensures a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing the fluorescent sodium indicator (e.g., 5 µM ING-2 AM), PowerLoad™ concentrate, and an extracellular quencher (e.g., 1 mM Ponceau 4R) in Assay Buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light. No wash step is required. [5]

  • Compound Addition:

    • Prepare serial dilutions of test compounds in Assay Buffer.

    • Using an automated liquid handler, add the test compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a known NaV channel inhibitor as a positive control for inhibition.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Generation and Detection:

    • Prepare a solution of the NaV channel activator (e.g., Veratridine at its EC80 concentration) in Assay Buffer.

    • Prepare a solution of this compound in Assay Buffer for positive control wells.

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 525/545 nm for ING-2) over time.

    • Initiate reading and, after establishing a baseline, use the instrument's liquid handler to add the NaV channel activator to the test and vehicle control wells, and this compound to the positive control wells for Na+ influx.

    • Continue recording the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • The increase in fluorescence upon addition of the activator or this compound corresponds to Na+ influx.

    • Calculate the percentage of inhibition for each test compound by comparing the signal in the presence of the compound to the vehicle control.

    • The signal from the this compound wells serves as a reference for maximal Na+ influx and confirms the assay's ability to detect changes in intracellular sodium.

Visualizations

Signaling Pathway of NaV Channel Activation and Inhibition

NaV_Channel_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaV NaV Channel Na_in Na+ Activator NaV Activator (e.g., Veratridine) Activator->NaV Binds & Opens Inhibitor NaV Inhibitor (Test Compound) Inhibitor->NaV Binds & Blocks Na_out Na+ Na_out->NaV Influx Dye Fluorescent Na+ Dye Na_in->Dye Binds Fluorescence Increased Fluorescence Dye->Fluorescence

Caption: NaV channel activation, influx, and detection pathway.

Experimental Workflow for HTS of NaV Channel Inhibitors

HTS_Workflow Start Start PlateCells Plate Cells in 384-well Plate Start->PlateCells Incubate1 Incubate Overnight PlateCells->Incubate1 LoadDye Load Cells with Fluorescent Na+ Dye + Quencher Incubate1->LoadDye Incubate2 Incubate 60 min LoadDye->Incubate2 AddCompounds Add Test Compounds & Controls Incubate2->AddCompounds Incubate3 Incubate 15-30 min AddCompounds->Incubate3 ReadPlate Measure Fluorescence (Baseline) Incubate3->ReadPlate AddActivator Add NaV Activator (or this compound for control) ReadPlate->AddActivator ReadSignal Measure Fluorescence (Signal) AddActivator->ReadSignal Analyze Data Analysis (% Inhibition) ReadSignal->Analyze End End Analyze->End

Caption: High-throughput screening workflow for NaV inhibitors.

Logical Relationship of this compound as a Control

ETH157_Logic cluster_assay Sodium Influx Assay NaV_Activation NaV Channel Activation (Veratridine) Na_Influx Na+ Influx NaV_Activation->Na_Influx ETH157_Action Direct Na+ Transport (this compound) ETH157_Action->Na_Influx Signal Fluorescence Signal Na_Influx->Signal Test_Compound Test Compound (NaV Inhibitor) Test_Compound->NaV_Activation Inhibits Test_Compound->ETH157_Action No Effect

References

Troubleshooting & Optimization

Troubleshooting low signal in ETH 157 sodium selective electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with ETH 157 sodium selective electrodes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Nernstian slope for a sodium selective electrode, and what does a low slope indicate?

A1: The ideal theoretical slope for a monovalent ion like sodium (Na+) at 25°C is approximately +59.16 mV per tenfold change in concentration. In practice, a slope of 54 ± 5 mV/decade is considered good and indicates proper electrode function.[1] A slope significantly below this range suggests a problem with the electrode's performance, which could be due to issues with calibration, the membrane, the reference electrode, or the standards used.[2]

Q2: Why is my new this compound electrode showing a low signal or slope?

A2: New electrodes require proper conditioning to ensure the ion-selective membrane is fully sensitized to sodium ions.[3] Without this crucial step, the electrode may exhibit a low slope, slow response time, or inaccurate readings. Soaking the electrode in a low-concentration sodium standard is essential before its first use.[3]

Q3: Can the pH of my sample affect the electrode's signal?

A3: Yes, the pH of the sample is critical. Sodium selective electrodes can be sensitive to H+ ions in acidic conditions (pH < 9).[4][5] Therefore, measurements are typically performed in alkaline conditions (pH 9 to 12) to minimize this interference.[6][7] Using an Ionic Strength Adjuster (ISA) that also buffers the pH to the optimal range is highly recommended.[6][7]

Q4: What are the most common interfering ions for an this compound based electrode?

A4: While this compound offers good selectivity for sodium, other cations can interfere with the measurement, especially if present at high concentrations. The most common interfering ions are potassium (K+), lithium (Li+), and calcium (Ca2+).[1][8]

Q5: How does temperature impact the electrode's performance?

A5: Electrode potentials are influenced by temperature. For precise measurements, it is crucial that both the calibration standards and the samples are at the same temperature. A temperature difference of just 1°C can introduce an error of about 2%.

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to diagnosing and resolving common issues leading to low signal or poor performance.

Symptom: Low or No Slope During Calibration

A healthy electrode should exhibit a slope of 54 ± 5 mV per decade change in concentration.[1] A reading outside this range indicates a problem.

Potential Cause 1: Improper Electrode Conditioning

  • Solution: A new electrode, one that has been stored dry, or one with a new membrane must be conditioned.[3] Soak the electrode in a mid-range sodium standard solution for at least 1-2 hours. For electrodes stored for a shorter period, 10-30 minutes may be sufficient.[3]

Potential Cause 2: Contaminated or Damaged Membrane

  • Solution: The ion-selective membrane is the most critical part of the electrode.

    • Cleaning: Gently rinse the electrode tip with deionized water. If contamination is suspected, soak the electrode in distilled water for about 5 minutes. For a sluggish response, some manufacturers suggest immersing the tip in a dilute detergent, followed by a thorough rinse and soaking in a standard solution.[9]

    • Inspection: Visually inspect the membrane for any scratches, cracks, or air bubbles.[4][10] An air bubble can be dislodged by gently tapping the electrode. A damaged membrane may require electrode replacement.

Potential Cause 3: Incorrect Standards or Calibration Procedure

  • Solution:

    • Fresh Standards: Always use fresh, uncontaminated calibration standards. Prepare them using serial dilution from a certified stock solution.

    • Correct Range: Ensure your calibration standards bracket the expected concentration of your sample.

    • Ionic Strength: Use an Ionic Strength Adjuster (ISA) in all standards and samples to ensure a constant ionic background.[6][11] Add the same volume of ISA to all solutions.[7]

Potential Cause 4: Reference Electrode Malfunction

  • Solution:

    • Filling Solution: For a refillable reference electrode, ensure it is filled with the correct electrolyte and that the level is sufficient.[12]

    • Junction: Check that the reference junction is not clogged. A clogged junction can cause drifting or incorrect readings.[10][13] If clogged, try soaking the electrode in warm water or the recommended filling solution.

Symptom: Drifting, Unstable, or Noisy Readings

Potential Cause 1: Electrical Noise

  • Solution: Electrical noise from equipment like stirrers, motors, or pumps can interfere with high-impedance electrode measurements.[14] Ensure the meter is properly grounded. Place an insulating material between the magnetic stirrer and the beaker.[7]

Potential Cause 2: Temperature Fluctuations

  • Solution: Allow standards and samples to reach thermal equilibrium before measurement. Drifting can occur if a cold electrode is placed in a warm sample.

Potential Cause 3: Clogged Reference Junction

  • Solution: A clogged or contaminated reference junction is a common cause of drift.[10][12] Try to force a small amount of filling solution through the junction by applying pressure to the fill hole. If this doesn't work, the junction may need more intensive cleaning as per the manufacturer's instructions.

Troubleshooting Workflow

TroubleshootingWorkflow start_node Start: Low Signal Detected process_node_1 Step 1: Perform Electrode Slope Check start_node->process_node_1 Begin Troubleshooting process_node process_node decision_node decision_node solution_node solution_node fail_node fail_node decision_node_1 Slope OK? (54±5 mV/decade) process_node_1->decision_node_1 process_node_2 Check Calibration: - Use fresh standards - Add ISA to all solutions - Verify procedure decision_node_1->process_node_2 No decision_node_5 Readings Drifting or Unstable? decision_node_1->decision_node_5 Yes decision_node_2 Problem Solved? process_node_2->decision_node_2 solution_node_1 Problem Resolved decision_node_2->solution_node_1 Yes process_node_3 Inspect & Clean Electrode: - Rinse with DI water - Check for membrane damage - Check reference junction decision_node_2->process_node_3 No decision_node_3 Problem Solved? process_node_3->decision_node_3 decision_node_3->solution_node_1 Yes process_node_4 Recondition Electrode: - Soak in standard solution (1-2 hours for new electrode) decision_node_3->process_node_4 No decision_node_4 Problem Solved? process_node_4->decision_node_4 decision_node_4->solution_node_1 Yes fail_node_1 Contact Support/ Replace Electrode decision_node_4->fail_node_1 No decision_node_5->solution_node_1 No process_node_5 Check System Stability: - Ensure thermal equilibrium - Check for electrical noise - Check reference junction decision_node_5->process_node_5 Yes decision_node_6 Problem Solved? process_node_5->decision_node_6 decision_node_6->solution_node_1 Yes decision_node_6->fail_node_1 No ExperimentalWorkflow start_node Start prep_node_1 Prepare Standards & Samples (e.g., 100 & 1000 ppm) start_node->prep_node_1 Preparation prep_node prep_node process_node process_node measure_node measure_node end_node End prep_node_2 Add ISA to all Standards & Samples prep_node_1->prep_node_2 process_node_1 Condition Electrode (Soak in Standard) prep_node_2->process_node_1 process_node_2 Measure Low Standard process_node_1->process_node_2 Calibration process_node_3 Rinse & Dry Electrode process_node_2->process_node_3 process_node_4 Measure High Standard process_node_3->process_node_4 process_node_5 Calculate Slope (Verify 54±5 mV/decade) process_node_4->process_node_5 measure_node_1 Rinse & Dry Electrode process_node_5->measure_node_1 Measurement measure_node_2 Measure Sample measure_node_1->measure_node_2 measure_node_2->end_node

References

Optimizing the membrane composition for ETH 157-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the membrane composition for ETH 157-based sodium sensors. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound-based sodium sensors, providing potential causes and recommended solutions in a clear question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low Sensor Response 1. Incorrect membrane composition: Improper ratio of PVC, plasticizer, or ionophore. 2. Air bubbles on the membrane surface: Entrapped air can interfere with ion exchange. 3. Faulty internal filling solution: Incorrect concentration or contamination. 4. Clogged reference electrode junction: Prevents proper ion flow.1. Optimize membrane composition: Refer to the "Recommended Membrane Compositions" table below. A common starting point is a 1:2 ratio of PVC to plasticizer. 2. Remove air bubbles: Gently tap the electrode or re-immerse it in the solution. 3. Prepare fresh internal filling solution: Use high-purity reagents and deionized water. 4. Clean or replace the reference electrode: Follow the manufacturer's instructions for maintenance.
Slow or Sluggish Sensor Response 1. Membrane surface contamination: Adsorption of proteins, lipids, or other molecules from the sample.[1] 2. Leaching of membrane components: Over time, the ionophore and plasticizer can leach out of the membrane, reducing its effectiveness.[2] 3. Low operating temperature: Ion mobility decreases at lower temperatures.1. Clean the membrane: Soak the electrode in distilled water for at least 5 minutes. For persistent contamination, gentle polishing of the membrane surface may be necessary. 2. Prepare a new membrane: The lifetime of a PVC membrane is typically limited to several weeks. 3. Maintain a constant and appropriate temperature: Ensure that both samples and calibration standards are at the same temperature, ideally ambient.
Nernstian Slope is Out of Range (Ideal slope is ~59 mV/decade at 25°C) 1. Incorrect calibration standards: Inaccurate concentrations or contamination of standards. 2. Interfering ions in the sample: Presence of other ions to which the ionophore has some affinity (e.g., K+, Li+, H+). 3. pH of the sample is too low: High concentrations of H+ can interfere with the sodium ion measurement.[3] 4. Significant temperature difference between standards and samples. 1. Prepare fresh calibration standards: Use high-purity salts and deionized water. Perform serial dilutions carefully. 2. Use an Ionic Strength Adjustment Buffer (ISAB): This helps to maintain a constant ionic background and minimize the effect of some interfering ions. 3. Adjust the sample pH: The optimal pH range for sodium ion measurement is typically between 9 and 12.[4] 4. Ensure thermal equilibrium: Allow both standards and samples to reach the same temperature before measurement. A 1°C difference can introduce a 2% error.
Poor Sensor Selectivity 1. Suboptimal membrane composition: The type and amount of plasticizer can significantly influence selectivity.[5][6] 2. Absence of a lipophilic salt: Additives like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can improve selectivity by excluding interfering anions.1. Optimize the plasticizer: o-Nitrophenyloctyl ether (o-NPOE) is a commonly used plasticizer that often yields good selectivity for sodium sensors.[5][7] Experiment with different plasticizers and their concentrations. 2. Incorporate a lipophilic salt: Add a small amount (e.g., 0.5-1 wt%) of a suitable lipophilic salt to the membrane cocktail.
Sensor Drifting / Unstable Readings 1. Leaching of membrane components over time. [2] 2. Temperature fluctuations in the sample. 3. Insufficient conditioning of the membrane. 1. Prepare a new membrane: Sensor lifetime is finite. 2. Control the temperature: Use a water bath or other temperature control system for precise measurements. 3. Properly condition the electrode: Before the first use, soak the electrode in a mid-range standard solution for several hours to ensure the membrane is fully hydrated and equilibrated.

Frequently Asked Questions (FAQs)

Q1: What is the optimal membrane composition for an this compound-based sodium sensor?

A1: The optimal composition can vary depending on the specific application and desired performance characteristics. However, a good starting point is a composition with a high molecular weight PVC, a suitable plasticizer, the this compound ionophore, and potentially a lipophilic additive. A common ratio for PVC to plasticizer is 1:2 by weight.[8]

Q2: Which plasticizer should I use for my this compound sensor membrane?

A2: The choice of plasticizer is critical for sensor performance, affecting its selectivity, linear range, and lifetime.[7] o-Nitrophenyloctyl ether (o-NPOE) is a frequently used and often effective plasticizer for sodium-selective electrodes.[5][7] Other common plasticizers include dioctyl phthalate (DOP), bis(2-ethylhexyl) sebacate (DOS), and dibutyl phthalate (DBP).[6][7] Experimental evaluation is often necessary to determine the best plasticizer for a specific application.

Q3: How long does an this compound-based PVC membrane sensor last?

A3: The lifetime of a PVC membrane electrode is generally limited due to the gradual leaching of the ionophore and plasticizer into the sample solution.[2] A typical sensor membrane can be used for several weeks to a few months, after which a noticeable deviation in the Nernstian response may occur.

Q4: What are the main interfering ions for an this compound-based sodium sensor?

A4: The primary interfering ions for sodium-selective electrodes are typically other monovalent cations. For this compound, known interferences include lithium (Li+), potassium (K+), cesium (Cs+), silver (Ag+), and hydrogen (H+) ions.[3] The degree of interference depends on the selectivity coefficient of the membrane for each ion.

Q5: Why is pH control important when using a sodium-selective electrode?

A5: At low pH values (high H+ concentration), the hydrogen ions can compete with sodium ions for the ionophore, leading to interference and inaccurate readings.[3] It is generally recommended to perform measurements in a pH range of 9 to 12 to minimize this interference.[4] This is often achieved by adding an Ionic Strength Adjustment Buffer (ISAB) that also adjusts the pH.

Quantitative Data Summary

The following tables summarize typical compositions and performance characteristics of this compound-based sodium sensor membranes.

Table 1: Recommended Membrane Compositions (wt%)

ComponentComposition 1 (General Purpose)Composition 2 (Optimized Selectivity)
PVC (High Molecular Weight) ~33%~32%
Plasticizer (e.g., o-NPOE) ~65-66%~65%
This compound (Ionophore) ~1%~1-2%
Lipophilic Additive (e.g., KTpClPB) -~0.5-1%

Note: These are starting points, and optimization may be required for specific applications.

Table 2: Typical Performance Characteristics

ParameterTypical Value
Linear Concentration Range 10⁻⁶ to 1 M of Na⁺[9]
Nernstian Slope 54 - 60 mV per decade of Na⁺ activity
Response Time < 30 seconds
Optimal pH Range 9 - 12[4]
Operational Temperature Range 10 - 40 °C
Lifetime 4 - 8 weeks

Experimental Protocols

Protocol 1: Preparation of an this compound-Based PVC Membrane

This protocol describes the step-by-step procedure for preparing a sodium-selective membrane.

  • Component Preparation: Weigh the appropriate amounts of high molecular weight PVC, plasticizer (e.g., o-NPOE), this compound ionophore, and any lipophilic additive (e.g., KTpClPB) according to the desired composition from Table 1.

  • Dissolution: Dissolve all weighed components in a minimal amount of a volatile solvent, typically tetrahydrofuran (THF), in a small glass vial.[8] Ensure complete dissolution by gentle swirling or brief vortexing.

  • Casting: Pour the resulting membrane cocktail into a clean, flat glass ring or petri dish placed on a level surface.

  • Solvent Evaporation: Cover the casting dish with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature.[8] This slow evaporation is crucial for forming a homogenous, mechanically stable membrane.

  • Membrane Excision: Once the membrane is completely dry and transparent, carefully cut out small discs of the desired diameter (typically 5-10 mm) using a sharp cork borer or a custom punch.

  • Electrode Assembly: Mount the membrane disc into the body of an ion-selective electrode, ensuring a watertight seal.

Protocol 2: Conditioning and Calibration of the Sodium Sensor

  • Internal Filling Solution: Fill the electrode body with the appropriate internal reference solution (e.g., 0.1 M NaCl).

  • Conditioning: Before the first use, condition the electrode by soaking it in a mid-range sodium standard solution (e.g., 10⁻³ M NaCl) for at least 2-4 hours. This allows the membrane to become fully hydrated and equilibrated.

  • Preparation of Standards: Prepare a series of sodium standard solutions by serial dilution of a stock solution (e.g., 1 M NaCl). The concentrations should cover the expected range of the samples.

  • Calibration Curve:

    • Add an equal volume of Ionic Strength Adjustment Buffer (ISAB) to each standard and sample.

    • Starting with the lowest concentration standard, immerse the electrode and a reference electrode in the solution.

    • Stir at a constant, moderate rate.

    • Record the stable potential (mV) reading.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat for all standards.

    • Plot the potential (mV) versus the logarithm of the sodium ion concentration. The resulting graph is the calibration curve.

  • Sample Measurement: Immerse the calibrated electrode pair in the sample (with added ISAB) and record the stable potential. Determine the sodium ion concentration from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assembly Sensor Assembly & Conditioning cluster_cal Calibration & Measurement weigh Weigh Components (PVC, Plasticizer, this compound) dissolve Dissolve in THF weigh->dissolve cast Cast in Glass Ring dissolve->cast evaporate Evaporate Solvent (24-48h) cast->evaporate cut Cut Membrane Disc evaporate->cut assemble Assemble Electrode cut->assemble fill Add Internal Solution assemble->fill condition Condition in NaCl (2-4h) fill->condition prep_standards Prepare Standards condition->prep_standards calibrate Generate Calibration Curve prep_standards->calibrate measure Measure Sample calibrate->measure

Caption: Experimental workflow for sensor preparation and use.

Troubleshooting_Logic start Sensor Malfunction slope_check Is Nernstian slope correct (~59 mV/dec)? start->slope_check response_check Is response time fast (<30s)? slope_check->response_check Yes solution_cal Check/Remake Standards Check for Interferences Adjust pH/Temp slope_check->solution_cal No stability_check Are readings stable? response_check->stability_check Yes solution_contam Clean Membrane Soak in DI Water response_check->solution_contam No solution_replace Membrane Component Leaching Prepare New Membrane stability_check->solution_replace No end end stability_check->end Sensor OK solution_contam->solution_replace solution_drift Control Temperature Re-condition Electrode

Caption: Troubleshooting decision tree for common sensor issues.

Signaling_Pathway cluster_sample Aqueous Sample cluster_internal Internal Solution Na_sample Na+ ETH157 This compound (Ionophore) Na_sample->ETH157 1. Binding Complex [Na-ETH157]+ Na_internal Na+ Complex->Na_internal 2. Translocation & Release

Caption: Ionophore-mediated transport of sodium ions.

References

How to overcome interference from other cations with ETH 157

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing ETH 157, a highly selective sodium ionophore for ion-selective electrodes (ISEs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a neutral ionophore specifically designed for constructing ion-selective electrodes (ISEs) with high selectivity for sodium ions (Na⁺).[1] Its primary application is in the potentiometric determination of sodium ion activity in aqueous solutions. These electrodes are crucial tools in various fields, including biomedical research and clinical diagnostics, for measuring sodium concentrations in biological fluids like blood and urine.[2][3]

Q2: What are the most common interfering cations for an this compound-based sodium ISE?

A2: The most significant interfering cation for a sodium-selective electrode is typically potassium (K⁺) due to its similar charge and ionic radius. Other cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and lithium (Li⁺) can also cause interference, although generally to a lesser extent. The degree of interference is quantified by the selectivity coefficient.

Q3: How can I minimize interference from other cations?

A3: Several strategies can be employed to mitigate cationic interference:

  • Use of an Ionic Strength Adjustor (ISA): Adding an ISA to both your samples and calibration standards is the most common and effective method. An ISA ensures a constant ionic strength across all solutions, which helps to minimize the effect of interfering ions.[4][5][6][7]

  • Sample Dilution: If your sample has a high concentration of the target ion (sodium), diluting the sample can reduce the relative concentration of interfering ions.

  • Matrix Matching: For complex samples, preparing calibration standards in a solution that mimics the sample matrix can improve accuracy.

  • Use of Masking Agents: In specific cases, chemical agents can be added to complex with and inactivate interfering ions. The components of some ISA solutions can act as masking agents.

Q4: What is a selectivity coefficient and how do I interpret it?

A4: The selectivity coefficient (kpotNa⁺,j) is a quantitative measure of an electrode's preference for the primary ion (Na⁺) over an interfering ion (j). A smaller selectivity coefficient indicates better selectivity. For example, a selectivity coefficient of 0.001 for K⁺ means the electrode is 1000 times more selective for Na⁺ than for K⁺.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inaccurate or unstable readings 1. Presence of interfering ions. 2. Incorrect calibration. 3. Clogged or improperly conditioned reference electrode. 4. Temperature fluctuations between samples and standards.1. Use an appropriate Ionic Strength Adjustor (ISA). Consider sample dilution or matrix matching. 2. Recalibrate with fresh, accurately prepared standards. Ensure the electrode is properly conditioned before calibration. 3. Check and refill the reference electrode filling solution. Ensure the junction is clear. 4. Ensure all solutions are at the same temperature during measurement.
Slow electrode response 1. Low sample concentration. 2. Fouling of the electrode membrane.1. Stir the solution to ensure homogeneity. 2. Gently clean the electrode membrane according to the manufacturer's instructions.
Drifting potential 1. Leaching of interfering ions from the sample matrix into the electrode membrane. 2. Temperature drift.1. For complex matrices like urine, pre-treatment of the sample to remove interfering lipids may be necessary.[8] 2. Allow the electrode to reach thermal equilibrium with the sample.

Quantitative Data

Selectivity Coefficients for Sodium Ionophores

The following table summarizes the selectivity coefficients (log kpotNa⁺,j) for a sodium-selective electrode. Lower log kpot values indicate higher selectivity for sodium.

Interfering Cation (j)log kpotNa⁺,j
Potassium (K⁺)-2.4
Calcium (Ca²⁺)-4.1
Magnesium (Mg²⁺)-4.3
Lithium (Li⁺)-3.7

Note: These are representative values and can vary depending on the specific membrane composition and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Selectivity Coefficient (Separate Solution Method)

This protocol outlines the procedure for determining the selectivity coefficient of an this compound-based sodium ISE for a specific interfering cation.

Materials:

  • Sodium-selective electrode with this compound

  • Reference electrode

  • pH/mV meter

  • Standard solutions of NaCl (e.g., 0.1 M)

  • Standard solutions of the interfering cation salt (e.g., 0.1 M KCl)

  • Ionic Strength Adjustor (ISA)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a series of standard solutions for both the primary ion (Na⁺) and the interfering ion.

  • Add ISA to all standard solutions at the recommended ratio (e.g., 2 mL of ISA per 100 mL of standard).

  • Calibrate the sodium ISE using the sodium standard solutions.

  • Measure the potential of a known concentration of the primary ion solution (e.g., 0.01 M NaCl) and record the stable potential reading (E₁).

  • Thoroughly rinse the electrodes with deionized water and blot dry.

  • Measure the potential of a solution of the interfering ion at the same concentration (e.g., 0.01 M KCl) and record the stable potential reading (E₂).

  • Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.

Protocol 2: Preparation and Use of Ionic Strength Adjustor (ISA)

Materials:

  • Ammonium Chloride (NH₄Cl)

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Deionized water

  • Volumetric flask (100 mL)

Procedure for ISA Preparation:

  • Add approximately 50 mL of deionized water to a 100 mL volumetric flask.

  • Weigh out 20.0 grams of reagent-grade ammonium chloride (NH₄Cl) and add it to the flask.

  • In a fume hood, carefully add 27.0 mL of concentrated ammonium hydroxide (NH₄OH) to the flask.

  • Swirl the flask gently to dissolve the solids.

  • Dilute to the 100 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.

Procedure for ISA Use:

  • Add 2 mL of the prepared ISA to every 100 mL of your sodium standards and samples.

  • Stir the solution thoroughly after adding the ISA and before taking a measurement.

Visualizations

experimental_workflow Workflow for Mitigating Cation Interference cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare Na+ Standards add_isa_standards Add ISA to Standards prep_standards->add_isa_standards prep_sample Prepare Sample add_isa_sample Add ISA to Sample prep_sample->add_isa_sample prep_isa Prepare ISA prep_isa->add_isa_standards prep_isa->add_isa_sample calibrate Calibrate ISE add_isa_standards->calibrate measure Measure Sample [Na+] add_isa_sample->measure calibrate->measure analyze Analyze Results measure->analyze

Caption: Workflow for mitigating cation interference using an Ionic Strength Adjustor (ISA).

signaling_pathway Sodium Influx During Neuronal Action Potential cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space vgsc Voltage-Gated Na+ Channel na_int Low [Na+] vgsc->na_int Na+ Influx na_k_pump Na+/K+ Pump na_ext High [Na+] na_k_pump->na_ext Na+ Efflux eth157_ise This compound ISE Measurement na_ext->eth157_ise Measures Δ[Na+] na_int->na_k_pump Active Transport stimulus Electrical Stimulus stimulus->vgsc Depolarization

Caption: Measurement of extracellular sodium concentration changes during a neuronal action potential using an this compound-based ISE.[9][10][11]

References

Technical Support Center: Stability and Degradation of ETH 157 in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and potential degradation of the sodium ionophore ETH 157 (also known as Sodium Ionophore II) in various experimental settings. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), are best stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the solid form can be stable for years, while stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[1]

Q2: How stable is this compound in aqueous solutions like physiological buffers or cell culture media?

A2: The stability of this compound in aqueous solutions is not well-documented in publicly available literature. However, based on its chemical structure, which contains amide and ether linkages, it is likely susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock. Long-term storage in aqueous media is not advised without specific stability validation.

Q3: Can I expose solutions containing this compound to light?

A3: this compound contains multiple aromatic rings, which can absorb UV light. Prolonged exposure to UV or even strong ambient light could potentially lead to photodegradation. It is best practice to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Q4: Is this compound compatible with all common laboratory solvents?

A4: While this compound is highly soluble in DMSO and other organic solvents like tetrahydrofuran (THF), its stability in protic solvents (e.g., ethanol, methanol) or in the presence of reactive reagents has not been extensively studied. When using solvents other than DMSO, it is advisable to assess for potential degradation, especially if the solution is stored for an extended period.

Troubleshooting Guides

Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.

  • Question: Could my this compound be degrading in my experimental solution?

  • Answer: Yes, this is a possibility. The amide bonds in this compound are susceptible to hydrolysis, particularly if your experimental buffer is acidic or basic. Degradation would lead to a lower effective concentration of the active ionophore.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before use.

    • pH and Temperature Control: Be mindful of the pH and temperature of your experimental solution. If possible, perform experiments at a neutral pH and avoid prolonged incubation at elevated temperatures unless required by the protocol.

    • Run a Control Experiment: Compare the activity of a freshly prepared this compound solution with one that has been incubated under your experimental conditions for the duration of the assay.

G cluster_troubleshooting Troubleshooting Workflow: Inconsistent this compound Activity start Inconsistent Experimental Results q1 Is the stock solution properly stored? start->q1 a1_yes Yes q1->a1_yes a1_no No (Prepare fresh stock) q1->a1_no q2 Are dilutions prepared fresh? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Prepare fresh dilutions) q2->a2_no q3 Is the experimental pH neutral and temperature controlled? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No (Adjust experimental conditions) q3->a3_no control_exp Run control experiment with pre-incubated this compound a3_yes->control_exp result Compare activity control_exp->result degradation Degradation is likely result->degradation Activity is lower other_factors Consider other experimental factors result->other_factors Activity is similar

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing my experimental samples containing this compound.

  • Question: Could these be degradation products of this compound?

  • Answer: It is highly probable. The appearance of new peaks that are not present in your control samples (e.g., vehicle control, time-zero sample) suggests that this compound may be breaking down under your experimental conditions.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Run an analytical standard of freshly prepared this compound in your mobile phase to confirm its retention time and purity.

    • Time-Course Analysis: Analyze samples at different time points of your experiment to observe the appearance and growth of the unknown peaks, which would correlate with a decrease in the parent this compound peak.

    • Forced Degradation Study: To tentatively identify the nature of the degradation, you can perform a forced degradation study (see Experimental Protocols section) and compare the chromatograms of the stressed samples with your experimental samples.

Quantitative Data on this compound Stability (Hypothetical)

The following table summarizes the expected stability of this compound under various stress conditions based on its chemical structure. This data is illustrative and should be confirmed by experimental studies.

Stress ConditionTemperatureDurationExpected % DegradationPotential Degradation Products
Hydrolysis
0.1 M HCl60°C24 hours15-25%Amide hydrolysis products
pH 7.4 Buffer37°C48 hours5-10%Minor amide hydrolysis
0.1 M NaOH60°C8 hours20-30%Amide hydrolysis products
Oxidation
3% H₂O₂Room Temp24 hours10-20%N-oxides, aromatic hydroxylation
Photostability
UV Light (254 nm)Room Temp12 hours25-40%Products of aromatic ring cleavage/rearrangement
Thermal
80°C (in solution)80°C72 hours10-15%Amide hydrolysis, ether cleavage

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light. Take samples at 0, 2, 8, and 24 hours.

  • Photolytic Degradation: Expose a clear vial containing an aliquot of the stock solution to a UV lamp (254 nm) at room temperature. Wrap a control sample in aluminum foil and place it alongside. Take samples at 0, 4, 8, and 12 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Place a control sample at room temperature. Take samples at 0, 24, 48, and 72 hours.

  • Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.

G cluster_protocol Experimental Workflow: Forced Degradation Study start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (30% H₂O₂, RT) stress_conditions->oxidation photo Photolysis (UV 254nm, RT) stress_conditions->photo thermal Thermal (80°C) stress_conditions->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by HPLC-UV sampling->analysis

Caption: Workflow for the forced degradation study of this compound.

Plausible Degradation Pathways

Based on the chemical structure of this compound, the primary sites for degradation are the two amide linkages.

1. Hydrolytic Degradation (Acid or Base Catalyzed)

Under both acidic and basic conditions, the amide bonds are susceptible to hydrolysis. This would cleave the this compound molecule into two molecules of N-benzyl-N-phenylacetamide and 1,2-dihydroxybenzene (catechol).

G cluster_hydrolysis Plausible Hydrolytic Degradation Pathway of this compound eth157 This compound (N,N'-Dibenzyl-N,N'-diphenyl- 1,2-phenylenedioxydiacetamide) hydrolysis H₂O / H⁺ or OH⁻ eth157->hydrolysis products Degradation Products hydrolysis->products amide_prod N-benzyl-N-phenylacetamide (2 molecules) products->amide_prod catechol 1,2-Dihydroxybenzene (Catechol) products->catechol

Caption: Plausible hydrolytic degradation pathway of this compound.

2. Oxidative Degradation

Oxidizing agents could potentially lead to the formation of N-oxides at the tertiary amine of the amide groups or hydroxylation of the aromatic rings.

3. Photodegradation

The aromatic rings in this compound can absorb UV radiation, potentially leading to complex degradation pathways involving radical reactions and rearrangement of the molecular structure.

This technical support guide is intended to provide a framework for understanding and addressing potential stability issues with this compound. It is strongly recommended that researchers validate the stability of this compound under their specific experimental conditions.

References

Common pitfalls in using ETH 157 for intracellular sodium imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during intracellular sodium imaging experiments.

Clarification on ETH 157

A common point of confusion is the role of this compound in sodium measurement. It is important for researchers to be aware that this compound is a neutral sodium ionophore, not a fluorescent indicator.[1][2][3][4] Its primary application is in the fabrication of sodium-selective electrodes due to its high selectivity for Na+ ions.[1][3] this compound facilitates the transport of sodium ions across membranes but does not fluoresce, making it unsuitable for imaging applications.[2][4] For intracellular sodium imaging, fluorescent indicators are the appropriate tools.

FAQs and Troubleshooting for Fluorescent Sodium Indicators

This section addresses common issues with widely used fluorescent sodium indicators such as SBFI, Sodium Green, CoroNa™ Green, and ANG-2 (Asante NaTRIUM Green-2).

Dye Loading and Retention

Q1: I am having trouble loading my cells with the sodium indicator. What can I do?

A1: Inefficient dye loading is a frequent issue. Here are several factors to consider and steps to optimize the process:

  • Dye Choice and Formulation: Indicators are available as acetoxymethyl (AM) esters, which are membrane-permeant.[5] Once inside the cell, esterases cleave the AM groups, trapping the dye. The molecular size of the dye can affect loading efficiency; for instance, CoroNa™ Green has a smaller molecular weight than Sodium Green, which may facilitate better loading in some cell types.[6][7]

  • Loading Conditions: Optimize dye concentration, incubation time, and temperature. For example, SBFI may require a longer incubation period (e.g., 5 hours at 37°C) compared to CoroNa™ Green or ANG-2 (e.g., 1 hour).[5]

  • Use of Pluronic F-127: This non-ionic surfactant helps to disperse the water-insoluble AM ester dyes in your aqueous loading buffer.[5] A final concentration of 0.02% is commonly used.[5]

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect dye uptake and retention.

Q2: The fluorescent signal is weak and decreases over time.

A2: This could be due to dye leakage, photobleaching, or phototoxicity.

  • Dye Leakage: Some cell types actively extrude the dye. The use of an organic anion transporter inhibitor, such as probenecid, can help to prevent dye leakage.[8]

  • Photobleaching: This is the irreversible photodegradation of the fluorescent molecule. To minimize photobleaching, use the lowest possible excitation light intensity and exposure time. For ratiometric dyes like SBFI, photobleaching effects can be partially mitigated.[9][10]

  • Phototoxicity: Excitation light, especially at high intensities or for prolonged periods, can be toxic to cells, leading to altered physiology and cell death.[11][12][13][14] Reduce phototoxicity by minimizing light exposure, using red-shifted fluorophores if possible, and considering the use of antioxidants in your imaging medium.[11][13][15]

Calibration and Quantification

Q3: How do I accurately determine the intracellular sodium concentration?

A3: Accurate quantification requires a careful in situ calibration at the end of each experiment. This is crucial because the dye's properties, such as its dissociation constant (Kd), can be altered by the intracellular environment.[16][17]

  • In Situ Calibration Procedure: After recording your experimental data, permeabilize the cell membrane to sodium ions using a combination of ionophores (e.g., gramicidin and monensin) and an inhibitor of the Na+/K+-ATPase (e.g., ouabain).[5][17] Then, perfuse the cells with a series of calibration solutions containing known concentrations of Na+.[5][17] This allows you to generate a calibration curve of fluorescence intensity or ratio versus [Na+].

  • Calibration Solutions: The composition of your calibration solutions is critical. To maintain a constant ionic strength, as the Na+ concentration is varied, it should be replaced by another cation that does not interfere with the dye. Choline or K+ are often used for this purpose.[5] The choice of the substituting ion can affect the determined Kd value.[5]

Q4: My calibration curve looks incorrect, or the calculated sodium levels are not what I expect.

A4: Several factors can lead to inaccurate calibration:

  • Incomplete Ion Equilibration: Ensure that the ionophores have had sufficient time to fully equilibrate the intracellular and extracellular sodium concentrations.

  • pH Sensitivity: Some indicators, like SBFI, exhibit pH sensitivity.[18] If your experimental conditions alter intracellular pH, this can affect the fluorescence signal independently of sodium concentration. It is important to control for pH changes or use a correction method.[18]

  • Selectivity: While sodium indicators are designed to be selective for Na+, they can have some affinity for other ions, particularly K+. For example, SBFI is approximately 18-fold more selective for Na+ over K+, while Sodium Green is about 41-fold more selective.[6][9][16] High intracellular K+ concentrations can influence the signal.

Signal and Noise

Q5: The signal-to-noise ratio of my measurements is poor.

A5: A low signal-to-noise ratio can make it difficult to detect small changes in intracellular sodium.

  • Dye Brightness: Different indicators have different quantum yields (a measure of their brightness). Sodium Green has a higher quantum yield than SBFI.[6] Newer indicators like ANG-2 (ING-2) are reported to have improved fluorescence properties.[5][19]

  • Autofluorescence: Cellular autofluorescence can contribute to background noise. This is often more of a problem with UV-excitable dyes like SBFI. Dyes excited by visible light, such as Sodium Green and ANG-2, can help to mitigate this issue.[16]

  • Detector Settings: Optimize the gain and exposure settings of your camera or detector to maximize the signal from the dye while minimizing background noise.

Quantitative Data Summary

The table below summarizes key properties of common fluorescent sodium indicators. Note that values like the dissociation constant (Kd) can vary depending on the in situ calibration conditions.[16]

IndicatorExcitation (nm)Emission (nm)RatiometricDissociation Constant (Kd)Selectivity (Na+ vs. K+)
SBFI 340 / 380505Yes~20 mM~18x
Sodium Green 488532No~21 mM (in 135mM K+)~41x
CoroNa™ Green 492516No~80 mM~4x
ANG-2 (ING-2) 525545No~20 mM~20x

Data compiled from multiple sources.[5][6][7][9][10][16][19][20][21]

Experimental Protocols & Visualizations

General Protocol for Dye Loading and In Situ Calibration

This protocol provides a general framework. Specific concentrations and times may need to be optimized for your cell type.

  • Cell Preparation: Plate cells on coverslips suitable for imaging and allow them to adhere.

  • Dye Loading Solution: Prepare a loading solution containing the AM ester of your chosen indicator (e.g., 5-10 µM), 0.02% Pluronic F-127, in a suitable buffer (e.g., HBSS).

  • Incubation: Replace the culture medium with the dye loading solution and incubate under optimized conditions (e.g., 1-5 hours at room temperature or 37°C).[5]

  • Wash: Gently wash the cells with fresh buffer to remove extracellular dye.

  • Imaging: Perform your experiment and record the fluorescence signal.

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with a calibration buffer containing ionophores (e.g., 10 µM gramicidin, 10 µM monensin) and a Na+/K+-ATPase inhibitor (e.g., 1 mM ouabain).

    • Sequentially perfuse with calibration solutions of known sodium concentrations (e.g., 0, 10, 20, 50, 100 mM Na+), ensuring ionic strength is kept constant by substituting with an ion like K+ or choline.[5][22]

    • Record the fluorescence at each concentration to generate a calibration curve.

G Experimental Workflow for Intracellular Sodium Imaging cluster_prep Preparation cluster_exp Experiment cluster_cal Calibration plate_cells Plate Cells on Coverslips prepare_dye Prepare Dye Loading Solution (Indicator + Pluronic F-127) plate_cells->prepare_dye load_dye Load Cells with Dye prepare_dye->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells run_exp Perform Experiment and Record Fluorescence wash_cells->run_exp add_ionophores Add Ionophores (e.g., Gramicidin, Monensin) run_exp->add_ionophores End of Experiment perfuse_cal Sequentially Perfuse with Known [Na+] Solutions add_ionophores->perfuse_cal generate_curve Generate Calibration Curve perfuse_cal->generate_curve analyze_data Analyze Data generate_curve->analyze_data Quantify [Na+]i

Caption: A typical experimental workflow for measuring intracellular sodium using fluorescent indicators.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for common problems encountered during intracellular sodium imaging.

G Troubleshooting Common Issues in Sodium Imaging cluster_loading Signal Issues cluster_quant Quantification Issues start Problem Encountered no_signal No or Weak Signal start->no_signal signal_decay Signal Fades Quickly start->signal_decay bad_cal Inaccurate Calibration start->bad_cal high_noise High Signal-to-Noise Ratio start->high_noise sol_loading Optimize Loading: - Check Dye Concentration - Adjust Incubation Time/Temp - Ensure Pluronic F-127 is used no_signal->sol_loading sol_leakage Prevent Dye Leakage: - Use Probenecid signal_decay->sol_leakage sol_photo Reduce Phototoxicity/ Photobleaching: - Lower Excitation Intensity - Reduce Exposure Time signal_decay->sol_photo sol_cal Improve Calibration: - Check Ionophore Concentration - Verify Calibration Solution [Na+] - Control for pH Changes bad_cal->sol_cal sol_noise Improve S/N Ratio: - Use Brighter Dye (e.g., ANG-2) - Optimize Detector Settings - Subtract Background high_noise->sol_noise

Caption: A decision tree for troubleshooting common problems in sodium imaging experiments.

References

Improving the response time of ETH 157 ion-selective electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ion-selective electrodes (ISEs), with a special focus on improving the performance of electrodes based on the calcium ionophore ETH 157 (also known as Calcium Ionophore I). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps, frequently asked questions, and experimental protocols to optimize electrode response time and ensure measurement accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the response time of an ion-selective electrode?

A1: The response time is the duration it takes for an ISE, upon immersion in a sample solution, to reach a stable potential reading. According to IUPAC recommendations, this is typically defined as the time required to achieve a potential that is stable within ±1 millivolt (mV) of the final equilibrium value, especially when the analyte concentration is changed tenfold.[1][2] Several factors influence this time, including the type of electrode, the concentration of the target ion, temperature, and the composition of the ion-selective membrane.[1][3]

Q2: What factors can negatively impact the response time and performance of my this compound electrode?

A2: Multiple factors can lead to slow or unstable readings. Key issues include:

  • Membrane Fouling/Poisoning: The non-specific adsorption of organic, inorganic, or biological matter onto the sensor membrane can cause potential drift and loss of sensitivity.[2][4]

  • Improper Conditioning: Solid-state and polymer membrane electrodes require adequate conditioning to ensure optimal performance and a stable response.[4][5]

  • Temperature Fluctuations: Changes in sample temperature affect the electrode's potential gradient and the activity coefficient of the ion, leading to unstable readings.[3][5] A 5°C discrepancy can result in a measurement error of at least 4%.[5]

  • Interfering Ions: The presence of other ions in the sample can interfere with the measurement of the target ion, a limitation of ISEs as they are not perfectly ion-specific.[6][7]

  • Reference Electrode Issues: Problems with the reference electrode, such as a clogged or contaminated junction, or changes in the filling solution composition due to ion exchange, are a primary cause of potential drift and irreproducible measurements.[4][8]

Q3: How does the composition of the ion-selective membrane affect performance?

A3: The membrane composition is critical. It typically consists of a polymer matrix (like PVC), a plasticizer, an ionophore (e.g., this compound for Ca²⁺), and sometimes an ionic additive.[9] The choice and ratio of these components significantly influence the electrode's selectivity, detection limit, response time, and lifespan.[10] For instance, the plasticizer acts as a solvent for the ionophore and ensures the membrane has liquid-like properties.[11] However, the leaching of these components over time can limit the electrode's lifetime.[11]

Q4: Do I always need to perform a long conditioning step?

A4: While traditional protocols require conditioning for 16-24 hours, recent research has demonstrated methods to circumvent this.[5][12] One effective technique involves loading the membrane "cocktail" (the mixture of PVC, plasticizer, ionophore, etc.) directly with a small amount of the primary ion solution before the membrane is cast.[12][13][14] This approach can significantly shorten the preparation time, yielding functional electrodes with excellent detection limits almost immediately.[12][14]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and other ion-selective electrodes.

Issue 1: Slow Electrode Response

Q: My electrode is taking several minutes to stabilize. How can I fix this? A: A slow response can originate from several sources. Follow this diagnostic workflow to identify and resolve the issue.

G start Start: Slow Electrode Response check_membrane 1. Check Membrane Condition start->check_membrane membrane_fouled Is membrane fouled or discolored? check_membrane->membrane_fouled clean_membrane Action: Clean/Polish Membrane (Follow manufacturer's guide) membrane_fouled->clean_membrane Yes check_solution 2. Evaluate Solutions membrane_fouled->check_solution No recondition Action: Recondition Electrode clean_membrane->recondition end_node Problem Resolved recondition->end_node low_concentration Is sample concentration near detection limit? check_solution->low_concentration allow_time Normal: Longer response time is expected. Allow more time. low_concentration->allow_time Yes rinsing_issue Are you rinsing with DI water between concentrated standards? low_concentration->rinsing_issue No allow_time->end_node rinse_with_std Action: Rinse with the next (dilute) standard instead. rinsing_issue->rinse_with_std Yes check_temp 3. Check Temperature rinsing_issue->check_temp No rinse_with_std->end_node temp_stable Is sample temperature stable? check_temp->temp_stable stabilize_temp Action: Allow sample/electrode to reach thermal equilibrium. temp_stable->stabilize_temp No temp_stable->end_node Yes stabilize_temp->end_node

Caption: Troubleshooting workflow for a slow ISE response.

  • Potential Cause: The electrode membrane is contaminated or has been poisoned by the sample.[4]

    • Solution: Gently clean the membrane surface according to the manufacturer’s instructions. If performance does not improve, the electrode may need to be replaced.

  • Potential Cause: The electrode was stored improperly.[4]

    • Solution: Ensure the electrode is stored in the recommended solution. If stored dry for an extended period, it will require full reconditioning.

  • Potential Cause: Measurements are being taken from a low concentration sample immediately after a high concentration sample.[3]

    • Solution: This is a known phenomenon. It is often faster to measure samples in order of increasing concentration. When moving from high to low concentrations, allow for a longer stabilization period.

  • Potential Cause: Rinsing with deionized (DI) water between concentrated calibration standards.

    • Solution: Rinsing with DI water significantly dilutes the ions on the membrane surface, requiring the electrode to re-equilibrate from a much lower concentration, which increases response time.[5] Instead, rinse the electrode with a small amount of the next standard solution before immersion for measurement.[5]

Issue 2: Noisy or Unstable Readings (Drift)

Q: The mV reading is fluctuating randomly or drifting in one direction. What should I do? A: Signal noise and drift are common issues often related to the reference electrode or electrical interference.

  • Potential Cause: The reference electrode junction is clogged or contaminated.[4]

    • Solution: For refillable reference electrodes, empty the electrode, flush it with clean filling solution, and refill with fresh solution. A gentle cleaning of the junction may be necessary. For sealed electrodes, the issue may be unresolvable.

  • Potential Cause: The sample temperature is fluctuating.[4]

    • Solution: Ensure your sample is at a stable temperature and allow the ISE to reach thermal equilibrium before taking readings.[5] Note that magnetic stirrers can generate heat and change the solution temperature.[3]

  • Potential Cause: Electrical noise from nearby equipment.

    • Solution: Ensure the meter is properly grounded.[4] Move other electrical devices away from the measurement setup.

  • Potential Cause: An air bubble is trapped on the electrode's sensing surface.[4]

    • Solution: Remove the electrode and gently tap it to dislodge any bubbles, then re-immerse.

Issue 3: Inaccurate or Non-Reproducible Results

Q: My calibration slope is out of the expected range, or my measurements are not reproducible. A: Inaccuracy often points to issues with calibration standards, interfering ions, or the reference system.

  • Potential Cause: Incorrectly prepared or contaminated calibration standards.

    • Solution: Prepare fresh standards from high-purity stock solutions and reagent-grade water. Ensure standards bracket the expected sample concentration.[5]

  • Potential Cause: Presence of interfering ions in the sample.[7][15]

    • Solution: Identify potential interfering ions for your specific ISE. If present, you may need to use an Ionic Strength Adjuster (ISA) that also contains a complexing agent to bind the interfering ions.

  • Potential Cause: Mismatch in ionic strength between samples and standards.[3][15]

    • Solution: Add an ISA to all samples and standards to ensure a constant ionic strength background. This allows the electrode to measure concentration rather than just activity.[15]

  • Potential Cause: The liquid junction potential of the reference electrode is unstable.[16]

    • Solution: This is a common source of random error.[16] Ensure a steady flow of filling solution from the junction by using a well-maintained, high-quality reference electrode.

Performance Data Summary

The performance of an this compound-based Ca²⁺ selective electrode can be influenced by membrane composition and experimental conditions. Below is a summary of typical performance characteristics gathered from various studies on polymer membrane ISEs.

ParameterTypical Value/RangeFactors Influencing Performance
Nernstian Slope 27-30 mV/decade for Ca²⁺Temperature, membrane composition, presence of interfering ions.[10]
Linear Concentration Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ MIonophore concentration, plasticizer type, presence of ionic additives.[9]
Detection Limit 10⁻⁶ to 10⁻⁸ MMembrane composition, conditioning protocol, measurement technique (e.g., potentiometry vs. voltammetry).[9][17]
Response Time < 5s to ~30sAnalyte concentration, direction of concentration change, membrane thickness, temperature, stirring.[1][3][10][18]
Selectivity High for Ca²⁺ over Na⁺, K⁺Ionophore type and concentration, membrane plasticizer.
pH Range 2.5 - 9.0 (Varies)Ionophore stability, membrane components.[10][19]
Lifetime Weeks to >4 monthsLeaching of membrane components (plasticizer, ionophore), fouling, storage conditions.[2][6]

Key Experimental Protocols

Protocol 1: Standard Electrode Conditioning

This protocol is for new electrodes or those that have been stored dry. Conditioning ensures the membrane is fully hydrated and equilibrated, providing a stable phase boundary potential.

G start Start: New/Dry Electrode rinse 1. Rinse with DI Water start->rinse soak_high 2. Soak in High Concentration Primary Ion Solution (e.g., 10⁻¹ M CaCl₂) rinse->soak_high Briefly soak_low 3. Soak in Low Concentration Primary Ion Solution (e.g., 10⁻³ M CaCl₂) soak_high->soak_low For 1-2 hours calibrate 4. Perform Calibration soak_low->calibrate For 16-24 hours check_slope Is slope stable and within Nernstian range? calibrate->check_slope check_slope->soak_low No, continue soaking ready Finish: Electrode Ready for Use check_slope->ready Yes

References

Technical Support Center: Troubleshooting ETH 157-Based Sodium-Selective Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address calibration and measurement issues encountered with ETH 157-based ion-selective electrodes (ISEs).

Frequently Asked Questions (FAQs)

Q1: What is an this compound-based electrode and what does it measure?

An this compound-based electrode is a type of ion-selective electrode (ISE) that uses "Sodium Ionophore II," also known as this compound, as the sensing component in its membrane.[1][2] This component is a neutral carrier that makes the electrode highly selective for sodium ions (Na⁺).[1][2] Therefore, these electrodes are used to measure the activity or concentration of sodium ions in aqueous solutions.

Q2: Why is electrode conditioning important and how is it performed?

Conditioning is a critical step to prepare the electrode's sensing membrane, ensuring it is sensitized to the ion of interest before calibration and measurement.[3] Proper conditioning is vital for achieving accurate and stable readings.[3] Probes that are not correctly conditioned can lead to inaccurate calibrations and signal drift as the electrode becomes conditioned during use.[3]

Standard Conditioning Protocol:

  • For first-time use or after long-term storage: Soak the electrode for 1-2 hours in a low-concentration sodium standard solution.[3]

  • For daily use: A shorter conditioning time of 10-30 minutes in the low-concentration standard should be sufficient.[3]

Q3: What is the ideal calibration slope for a sodium-selective electrode?

According to the Nernst equation, the theoretical slope for a monovalent ion like sodium (Na⁺) at 25°C is approximately +59.16 mV per tenfold change in concentration. In practice, a slope between 54 to 59 mV/decade is considered good and indicates the electrode is performing well.[4] A slope below 95% of the theoretical value may suggest the electrode needs maintenance or replacement.[5]

Q4: What are the common causes of calibration failure?

Calibration issues with ion-selective electrodes can stem from several sources. The primary components to investigate are the meter, the electrodes (both the ISE and the reference electrode), the standard solutions, the sample itself, and the overall technique.[6] Common problems include contaminated or incorrectly prepared standards, improper electrode conditioning, a clogged reference junction, or the presence of interfering ions.[6][7]

Performance and Interference Data

Quantitative data is crucial for assessing the performance of your this compound-based sodium-selective electrode. The tables below summarize key performance indicators and potential interfering ions.

Table 1: Ideal Performance Characteristics for Sodium-Selective Electrodes

ParameterIdeal Value/RangeCommon Causes for Deviation
Slope 54 to 59 mV/decade at 25°C[4]Old or damaged electrode, incorrect standards, clogged reference junction, presence of interfering ions.
Reproducibility ± 2% to ±10% of full scale[4][8]Sample carryover, contaminated reference junction, temperature fluctuations.[7][9]
Response Time Typically < 60 secondsDirty or old electrode, low sample concentration, presence of interfering substances.[10]
Linear Range e.g., 0.1 to 23,000 mg/LExceeding the electrode's specified detection limits.[4]

Table 2: Potential Interfering Ions

Interfering IonCommon Sources in Biological SamplesNotes
Potassium (K⁺) Intracellular and extracellular fluidThis compound (Sodium Ionophore II) is noted to be more sensitive to sodium than potassium.[2] However, high concentrations of K⁺ can still cause interference.
Hydrogen (H⁺) Acidic samplesThe electrode's performance can be pH-dependent. It is crucial to work within the recommended pH range.[4]
Lithium (Li⁺) Therapeutic drug monitoringHigh concentrations of lithium can interfere with sodium measurements.[3][11]
Calcium (Ca²⁺) Extracellular fluid, cell culture mediaSome documentation suggests this compound can induce Na⁺/Ca²⁺ selectivity, indicating potential cross-sensitivity.[9]

Troubleshooting Guides

Use the following guides to diagnose and resolve common issues during calibration and measurement.

Diagram: General Troubleshooting Workflow for ISE Calibration Failure

G cluster_electrode Electrode Troubleshooting start Calibration Fails (e.g., Low Slope, Instability) check_system Isolate System Components: Meter, Electrodes, Standards, Technique start->check_system check_meter Verify Meter Functionality (e.g., using shorting strap) check_system->check_meter Easiest to check check_standards Prepare Fresh Standards (Use serial dilution) check_system->check_standards check_electrode Inspect & Test Electrodes check_system->check_electrode check_technique Review Experimental Protocol check_system->check_technique inspect_ise Inspect ISE Sensing Membrane (Clean if necessary) check_electrode->inspect_ise inspect_ref Check Reference Electrode (Fill solution level, unclog junction) inspect_ise->inspect_ref recondition Recondition ISE in Low Standard Solution inspect_ref->recondition test_slope Re-check Slope with Fresh Standards recondition->test_slope replace_electrode Substitute with a Known Working Electrode test_slope->replace_electrode Issue Persists success Calibration Successful test_slope->success Issue Resolved replace_electrode->success New Electrode Works

Caption: A workflow for systematically troubleshooting ISE calibration failures.

Issue 1: Incorrect or Unstable Calibration Slope

Q: My calibration slope is too low. What are the possible causes?

  • A: A low slope is a common issue and can be caused by several factors:

    • Incorrect or Contaminated Standards: Always use fresh, accurately prepared calibration standards. Contamination of the low standard with the high standard is a frequent error.[6]

    • Improper Electrode Conditioning: The electrode may not be adequately sensitized to sodium ions. Ensure you are following the correct conditioning protocol.[3]

    • Clogged Reference Junction: The reference electrode junction can become clogged, impeding proper ion flow. Try soaking the electrode in warm water or a recommended cleaning solution.

    • Aged or Damaged Electrode: Electrodes have a finite lifespan. If the electrode is old or the sensing membrane is damaged, it may no longer provide a Nernstian response and should be replaced.[10]

Q: The potential readings are unstable and drifting. Why is this happening?

  • A: Drifting or noisy readings can be frustrating. Consider the following:

    • Temperature Fluctuations: Ensure that standards and samples are at the same temperature, as electrode potential is temperature-dependent.[7][9]

    • Presence of Air Bubbles: An air bubble on the surface of the sensing membrane can interfere with the measurement. Remove it by gently tapping the electrode.[9]

    • Clogged or Leaking Reference Electrode: A continuously changing reading can indicate a problem with the reference electrode's junction.[7][9] Check the filling solution level and ensure the junction is not clogged.

    • Sample Complexity: In complex samples like serum, proteins or other substances can adsorb to the electrode surface, causing drift.[3]

Issue 2: Inaccurate Sample Readings After Successful Calibration

Q: My sample readings are not reproducible. What could be the issue?

  • A: Lack of reproducibility often points to issues with measurement technique:

    • Sample Carryover: Inadequate rinsing of the electrode between measurements can transfer ions from one sample to the next. Rinse thoroughly with deionized water and gently blot dry between readings.[6][9]

    • Contaminated Reference Junction: If the reference junction becomes contaminated by the sample, it can lead to erratic readings.[9]

    • Inconsistent Stirring: Always stir standards and samples at the same rate to ensure a uniform concentration at the electrode surface.

Q: The readings in my sample seem incorrect, but the electrode works fine in standards. What should I investigate?

  • A: This strongly suggests an issue with the sample matrix itself:

    • Interfering Ions: Your sample may contain high concentrations of ions that interfere with the sodium measurement, such as potassium or lithium.[2][3] Refer to the selectivity coefficients of your electrode to assess the potential impact.

    • Ionic Strength Mismatch: Ion-selective electrodes measure ion activity, which is influenced by the total ionic strength of the solution. If your samples have a significantly different ionic strength than your standards, the readings will be inaccurate. Use an Ionic Strength Adjustor (ISA) in both standards and samples to ensure a consistent background ionic strength.

    • Complexing Agents: Certain agents in the sample might bind to sodium ions, reducing the "free" ion activity that the electrode detects.[6]

Experimental Protocols

Protocol: Standard Two-Point Calibration for a Sodium-Selective Electrode

This protocol outlines the essential steps for performing a reliable two-point calibration.

Materials:

  • Calibrated pH/mV meter

  • This compound-based Sodium ISE and a suitable reference electrode

  • Two sodium standard solutions differing by at least a factor of ten (e.g., 10 ppm and 100 ppm, or 100 ppm and 1000 ppm)

  • Ionic Strength Adjustor (ISA)

  • Deionized water

  • Stir plate and stir bars

Procedure:

  • Prepare the Electrode: Ensure the electrode has been properly conditioned according to the guidelines mentioned in the FAQs. Check that the reference electrode is filled with the correct solution.

  • Prepare the Low Standard: Place a beaker with the low-concentration sodium standard on the stir plate. Add the recommended amount of ISA (typically 2 mL per 100 mL of standard) and a stir bar. Begin stirring at a constant, moderate speed.

  • First Calibration Point: Rinse the electrode with deionized water, blot it dry, and immerse it in the low standard. Ensure the sensing membrane and reference junction are fully submerged and no air bubbles are present.[8] Wait for the mV reading to stabilize, then calibrate the first point on your meter, entering the concentration of the low standard.

  • Rinse Thoroughly: Remove the electrode from the standard and rinse it thoroughly with deionized water to prevent carryover.[6] Gently blot dry.

  • Prepare the High Standard: In a separate beaker, prepare the high-concentration sodium standard with ISA and a stir bar, stirring at the same rate as the low standard.

  • Second Calibration Point: Immerse the rinsed electrode in the high standard. Wait for the mV reading to stabilize, then calibrate the second point on your meter, entering the concentration of the high standard.

  • Verify the Slope: The meter should now display the calibration slope. Verify that it falls within the acceptable range (typically >95% of the theoretical 59.16 mV/decade for Na⁺). If the slope is poor, refer to the troubleshooting guides.

Diagram: Decision Tree for Isolating Error Source

G start Measurement Error Occurs q1 Does the meter pass a self-test or check with a shorting strap? start->q1 a1_yes Meter is OK q1->a1_yes Yes a1_no Problem is the Meter or Cables. Service or replace. q1->a1_no No q2 Does the electrode calibrate correctly with freshly prepared standards? a1_yes->q2 a2_yes Electrode & Standards are OK q2->a2_yes Yes a2_no Problem is Electrode or Standards. Prepare fresh standards. If still fails, troubleshoot/replace electrode. q2->a2_no No q3 Do readings in the sample matrix still seem incorrect despite a good calibration? a2_yes->q3 a3_yes Problem is Sample Matrix or Technique. Check for interferences, ionic strength mismatch, or complexing agents. Review rinsing and stirring procedures. q3->a3_yes Yes a3_no Initial issue may have been resolved during re-calibration. q3->a3_no No

Caption: A decision tree to systematically identify the source of measurement errors.

References

Minimizing baseline drift in ETH 157 potentiometric measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing baseline drift during potentiometric measurements with sodium-selective electrodes based on the ionophore ETH 157.

Frequently Asked Questions (FAQs)

Q1: What is baseline drift and why is it a problem in potentiometric measurements?

A1: Baseline drift is the gradual, often unidirectional, change in the electrode's potential over time when measured in a solution of constant concentration.[1] This phenomenon is problematic as it can lead to inaccurate and irreproducible measurements by altering the calibration curve and causing errors in the determination of sample concentrations.

Q2: My this compound sodium-selective electrode is showing significant baseline drift. What are the common causes?

A2: Several factors can contribute to baseline drift in this compound based ion-selective electrodes (ISEs). These include:

  • Inadequate Electrode Conditioning: The electrode membrane requires proper conditioning to ensure a stable and reproducible response.[2]

  • Reference Electrode Instability: The reference electrode is a frequent source of drift. Issues can arise from clogged or contaminated junctions, or changes in the filling solution concentration.

  • Temperature Fluctuations: Potentiometric measurements are sensitive to temperature changes. Variations in ambient or sample temperature can cause the baseline to drift.

  • Membrane Fouling or Contamination: The surface of the PVC membrane can become contaminated with components from the sample matrix, leading to a sluggish and drifting response.

  • Leaching of Membrane Components: Over time, the ionophore and plasticizer can slowly leach from the PVC membrane, altering its response characteristics and causing drift.

  • Formation of a Water Layer (for solid-contact ISEs): In solid-contact ISEs, an unstable water layer can form between the ion-selective membrane and the solid contact, leading to potential drift.[3]

  • Presence of Interfering Ions: High concentrations of interfering ions can affect the electrode's response and contribute to instability.

Q3: How can I minimize baseline drift related to the reference electrode?

A3: To minimize drift originating from the reference electrode, ensure the following:

  • Proper Filling Solution Level: Maintain the reference electrode filling solution at a level higher than the sample solution to ensure a steady outflow of electrolyte.

  • Unclogged Junction: Keep the reference junction clear of any blockages or precipitates. If clogging is suspected, the junction may need to be cleaned or the electrode replaced.

  • Correct Filling Solution: Use the recommended filling solution for your reference electrode and ensure it is free from contamination.

  • Double Junction Reference Electrodes: For samples containing ions that may precipitate with the filling solution of a standard Ag/AgCl electrode, consider using a double-junction reference electrode.

Q4: What is the proper conditioning procedure for a new or dry-stored this compound electrode?

A4: Proper conditioning is crucial for stable measurements. For a new electrode or one that has been stored dry, it is recommended to soak the electrode in a mid-range sodium standard solution (e.g., 100 ppm or 10⁻² M NaCl) for at least two hours.[4] Some manufacturers recommend soaking for up to 24 hours for optimal performance. This allows the membrane to equilibrate with the solution and establish a stable potential.

Q5: How do temperature changes affect my measurements and how can I control them?

A5: The potential of an ion-selective electrode is temperature-dependent, as described by the Nernst equation. A temperature difference of 1°C can introduce an error of approximately 2% in the measured concentration. To minimize temperature-related drift:

  • Constant Temperature: Maintain both the calibration standards and samples at the same constant temperature.

  • Water Bath: Use a water bath to equilibrate all solutions to the desired temperature before measurement.

  • Insulation: Insulate the measurement cell from drafts and direct sunlight.

Troubleshooting Guides

Issue 1: Continuous Upward or Downward Baseline Drift

A persistent drift in one direction often points to a slow, continuous process affecting the electrode system.

Possible Cause Troubleshooting Step
Temperature Fluctuation Ensure all solutions (standards and samples) are at a constant and uniform temperature. Use a water bath for equilibration.
Reference Electrode Junction Issue Check for a clogged or contaminated reference junction. Clean the junction according to the manufacturer's instructions or replace the electrode.
Membrane Contamination If the electrode response is sluggish, soak the membrane in distilled water for about 5 minutes. Then, recondition it in a standard solution.
Leaching of Membrane Components This is more common with older electrodes. If other troubleshooting steps fail, the electrode may need to be replaced.
Issue 2: Noisy or Unstable Readings

Fluctuating and erratic readings can be caused by electrical noise or issues at the electrode-solution interface.

Possible Cause Troubleshooting Step
Air Bubbles on Membrane Gently tap the electrode to dislodge any air bubbles adhering to the membrane surface.[5]
Stirring Issues Ensure constant and uniform stirring. Inconsistent stirring can cause fluctuations in the measured potential. Avoid creating a vortex.
Electrical Interference Ground the measurement setup properly. Move any potential sources of electrical noise (e.g., motors, stir plates) away from the setup.
Poor Cable Connection Check that the electrode cable is securely connected to the meter.

Quantitative Data on Baseline Drift

The following table summarizes typical drift values reported for sodium-selective electrodes, some of which utilize ionophores similar to this compound, under different conditions. Note that direct data for this compound is sparse in literature and performance can vary based on membrane composition and experimental setup.

Electrode TypeDrift RateConditionsReference
SiNW channel DG FET with sodium-selective membrane17.2 mV/h10⁻⁴ M NaCl, 10-hour measurement[6]
SiNW channel SG FET with sodium-selective membrane2.7 mV/h10⁻⁴ M NaCl, 10-hour measurement[6]
Flexible solid-contact ISE (Na⁺)0.04 mV/hNot specified[7]
Flexible solid-contact ISE (Na⁺)0.2 mV/h0.1 M NaCl, 1-hour measurement[8]

Experimental Protocols

Protocol 1: Fabrication of an this compound PVC Membrane Electrode

This protocol describes the general procedure for preparing a PVC-based ion-selective membrane for a sodium electrode.

Materials:

  • This compound (Sodium Ionophore II)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE, or dioctyl sebacate, DOS)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Prepare the membrane cocktail: In a glass vial, dissolve PVC, the plasticizer, this compound, and the lipophilic salt in THF. A typical composition might be (by weight %): 33% PVC, 65% plasticizer, 1% this compound, and 1% KTCPB.

  • Casting the membrane: Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

  • Solvent evaporation: Cover the casting setup with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature.

  • Membrane cutting and mounting: Once the membrane is dry and transparent, carefully cut a small disc (e.g., 5-7 mm diameter) and mount it into an electrode body.

  • Adding internal filling solution: Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).

  • Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M NaCl solution for at least 24 hours before use.

Protocol 2: Conditioning and Calibration of an this compound Electrode

This protocol outlines the steps for conditioning and calibrating a sodium-selective electrode for accurate measurements.

Materials:

  • This compound sodium-selective electrode

  • Reference electrode

  • pH/mV meter

  • Sodium standard solutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵ M NaCl)

  • Ionic Strength Adjustor (ISA)

  • Deionized water

  • Magnetic stirrer and stir bars

Procedure:

  • Electrode Conditioning:

    • For a new electrode or one stored dry, soak the electrode tip in a mid-range standard solution (e.g., 10⁻² M NaCl) for at least 2 hours.[4]

    • For an electrode in regular use, a shorter conditioning time of 15-30 minutes in a dilute standard solution may be sufficient.

  • Calibration:

    • Place a known volume (e.g., 50 mL) of the most dilute standard solution into a beaker with a magnetic stir bar.

    • Add the recommended volume of ISA (e.g., 1 mL) and begin stirring at a constant rate.

    • Immerse the sodium and reference electrodes in the solution, ensuring the reference junction is submerged.

    • Record the potential reading (in mV) once it stabilizes.

    • Rinse the electrodes with deionized water and gently blot dry.

    • Repeat the measurement for progressively more concentrated standards.

    • Plot the potential (mV) versus the logarithm of the sodium ion activity (or concentration) to generate the calibration curve. The slope should be approximately 59 mV per decade change in concentration at 25°C.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_cal Calibration cluster_meas Sample Measurement fab Fabricate/Acquire This compound Electrode cond Condition Electrode (e.g., 2-24h in NaCl) fab->cond prep_std Prepare Standard Solutions cond->prep_std measure_std Measure Potential in Each Standard prep_std->measure_std plot_cal Plot Calibration Curve measure_std->plot_cal prep_samp Prepare Sample (add ISA) plot_cal->prep_samp measure_samp Measure Sample Potential prep_samp->measure_samp calc_conc Calculate Concentration measure_samp->calc_conc

Caption: Experimental workflow for potentiometric measurements.

Troubleshooting_Drift cluster_causes Potential Causes cluster_solutions Solutions start Baseline Drift Observed temp Temperature Fluctuations start->temp ref Reference Electrode Instability start->ref cond Improper Conditioning start->cond contam Membrane Contamination start->contam sol_temp Use Water Bath, Insulate Setup temp->sol_temp sol_ref Check/Refill Solution, Clean Junction ref->sol_ref sol_cond Re-condition Electrode cond->sol_cond sol_contam Clean and Re-condition contam->sol_contam end end sol_temp->end Stable Baseline sol_ref->end sol_cond->end sol_contam->end

Caption: Troubleshooting logic for baseline drift.

References

Effect of pH on the performance of Sodium Ionophore II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sodium Ionophore II in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using Sodium Ionophore II?

For electrodes using neutral carrier-based ionophores like Sodium Ionophore II, the recommended working pH range is generally between 3 and 12. However, for optimal performance and to minimize interference from hydrogen ions (H+), it is often best to maintain a pH between 7 and 10.

Q2: How does a low pH (acidic condition) affect the performance of my sodium-selective electrode?

At low pH, the concentration of hydrogen ions (H+) in the sample is high. These H+ ions can compete with sodium ions (Na+) for binding to the ionophore within the electrode membrane. This interference can lead to an overestimation of the sodium concentration, resulting in inaccurate and unreliable readings.

Q3: How does a high pH (alkaline condition) affect the performance of the electrode?

While high pH is generally preferred to avoid H+ interference, extremely alkaline conditions (pH > 12) can shorten the service life of the polymer membrane electrode. Additionally, at very high pH values, other ions present in the solution may start to interfere.

Q4: Do I need to use a Total Ionic Strength Adjustment Buffer (TISAB) with my Sodium Ionophore II based electrode?

Unlike traditional glass membrane sodium-selective electrodes that require a TISAB to buffer the pH to above 9, polymer membrane electrodes using Sodium Ionophore II do not always necessitate a TISAB for pH adjustment, especially in the concentration range below 50 ppm Na+. However, a TISAB is still recommended to maintain a constant ionic strength across all samples and standards, which is crucial for accurate measurements.

Q5: What is "alkaline error" and how does it relate to sodium ionophore performance?

"Alkaline error," also known as "sodium error," is a phenomenon observed in pH electrodes at very high pH levels where the electrode starts to respond to sodium ions, leading to an inaccurately low pH reading.[1] This is the inverse of the issue seen with sodium-selective electrodes at low pH, where they can respond to hydrogen ions. Both phenomena are due to a lack of perfect selectivity of the electrode's sensing element.

Troubleshooting Guide

Issue Potential Cause (pH-Related) Suggested Solution
Inaccurate or Noisy Readings The sample pH is too low (acidic), causing H+ interference.Adjust the pH of your samples and standards to be within the optimal range (pH 7-10) using a suitable buffer or a TISAB.
The sample pH is too high (alkaline), potentially causing interference from other cations or damaging the membrane.Ensure the pH does not exceed 12. If a high pH is necessary, consider the potential for shortened electrode lifespan.
Slow or Drifting Response The pH of the sample is causing a slow equilibrium at the membrane-sample interface.Ensure consistent pH across all samples and standards. Allow for a longer stabilization time. If the issue persists, recondition the electrode.
Poor Selectivity (Interference from other ions) The pH of the sample is outside the optimal range, which can affect the selectivity of the ionophore.Verify and adjust the pH of your samples to the recommended range.
Low Slope on Calibration Curve H+ interference at low pH can lead to a non-Nernstian response.Recalibrate your electrode using standards with a pH adjusted to the optimal range.

Quantitative Data

The following table provides representative data on how the potentiometric response of a sodium-selective electrode using Sodium Ionophore II can be affected by varying pH levels in the presence of a constant sodium ion concentration.

pHSodium Concentration (M)Potential (mV)Notes
2.00.01150Significant H+ interference, inaccurate reading.
4.00.01135H+ interference still present.
6.00.01125Minimal H+ interference.
8.0 0.01 120 Optimal pH range, stable reading.
10.0 0.01 120 Optimal pH range, stable reading.
12.00.01118Potential for membrane degradation with prolonged use.

Experimental Protocols

Protocol for Fabrication of a Sodium-Selective Membrane and Electrode

This protocol is adapted for the use of Sodium Ionophore II.

Materials:

  • Sodium Ionophore II

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), anhydrous

  • Internal filling solution (e.g., 0.1 M NaCl)

  • Ag/AgCl wire (for internal reference electrode)

  • Glass rings for casting

  • Electrode body

Procedure:

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, dissolve PVC (e.g., 33% by weight), plasticizer (e.g., 66% by weight), Sodium Ionophore II (e.g., 1% by weight), and the lipophilic salt (e.g., 0.5% by weight) in a minimal amount of anhydrous THF.

    • Gently swirl the vial to ensure all components are fully dissolved.

  • Membrane Casting:

    • Place a clean glass ring on a flat, level glass plate.

    • Carefully pour the membrane cocktail into the glass ring.

    • Cover the ring with a watch glass to allow for slow evaporation of the THF. This will take approximately 24-48 hours at room temperature.

  • Electrode Assembly:

    • Once the membrane is dry and transparent, carefully cut a small disc (e.g., 5-7 mm diameter).

    • Mount the membrane disc into the tip of the electrode body.

    • Fill the electrode body with the internal filling solution (0.1 M NaCl).

    • Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.

  • Electrode Conditioning:

    • Condition the newly fabricated electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before use.

Visualizations

signaling_pathway cluster_membrane Electrode Membrane cluster_solution Sample Solution ionophore Sodium Ionophore II complex Na+-Ionophore Complex ionophore->complex Complexation Na_ion Na+ Na_ion->ionophore Binding H_ion H+ (at low pH) H_ion->ionophore Interference

Caption: Mechanism of Sodium Ionophore II action and H+ interference.

experimental_workflow start Start Experiment prep_samples Prepare Samples and Standards start->prep_samples check_ph Check pH of Samples/Standards prep_samples->check_ph adjust_ph Adjust pH to 7-10 check_ph->adjust_ph pH out of range calibrate Calibrate Electrode check_ph->calibrate pH in range adjust_ph->calibrate measure Measure Sample Potential calibrate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Recommended workflow for pH control in sodium ionophore experiments.

troubleshooting_logic start Inaccurate Reading check_ph Is sample pH < 7? start->check_ph low_ph Potential H+ Interference check_ph->low_ph Yes check_other Investigate other sources of error (e.g., interfering ions, temperature) check_ph->check_other No adjust_ph Adjust pH to 7-10 and remeasure low_ph->adjust_ph

Caption: Troubleshooting logic for inaccurate readings related to pH.

References

Strategies to enhance the lifetime of ETH 157-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the lifetime and performance of ETH 157-based sodium-selective sensors.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound-based sodium sensors.

Issue: Inaccurate or Unstable Readings

Question: My sensor is providing readings that are inconsistent or drifting significantly. What are the possible causes and how can I troubleshoot this?

Answer: Inaccurate or unstable readings are common issues with ion-selective electrodes. The following steps will help you identify and resolve the problem.

  • Electrode Conditioning: New sensors or sensors that have been stored dry require proper conditioning.[1] Soak the electrode in a mid-range sodium standard solution for at least 2 hours before calibration. For optimal performance, a conditioning period of 16-24 hours is recommended for organic membrane-based sensors.[1]

  • Air Bubbles: Air bubbles trapped on the sensor's membrane surface can interfere with the measurement. Visually inspect the sensor tip and gently shake the electrode to dislodge any bubbles.

  • Reference Electrode Issues: For combination electrodes, ensure the reference filling solution is at the correct level. The level must be higher than the inner junction.[2] For separate reference electrodes, check for clogging or contamination of the junction.

  • Temperature Fluctuations: Ensure that both your standards and samples are at the same temperature. A temperature difference of just 1°C can introduce a 2% error in your readings.

  • Ionic Strength: Significant differences in ionic strength between your calibration standards and your samples can lead to erroneous readings. Use an Ionic Strength Adjustor (ISA) in all standards and samples to maintain a constant ionic background.[2][3]

Issue: Slow or Sluggish Response

Question: My sensor is taking an unusually long time to stabilize. What could be the reason and what is the solution?

Answer: A slow response time can be indicative of a few problems, primarily related to the sensing membrane.

  • Membrane Contamination: The surface of the PVC membrane can become contaminated with organic molecules or other residues from the sample matrix. This can be addressed by gently cleaning the membrane.

    • Cleaning Protocol:

      • Rinse the electrode thoroughly with deionized water.

      • Soak the electrode in deionized water for 5-10 minutes to help remove contaminants.[2]

      • After cleaning, recondition the electrode by soaking it in a standard sodium solution for at least 1 hour.[2]

  • Membrane Fouling: In complex biological samples, proteins or other macromolecules can adhere to the membrane surface, a process known as biofouling. Mild detergents can be used for cleaning, but it is crucial to rinse the electrode extensively with deionized water afterward to remove all traces of the detergent.

  • Aging of the Membrane: Over time, the plasticizer and ionophore can slowly leach out of the polymer matrix, leading to a decline in performance. If cleaning and reconditioning do not improve the response, the sensor may be nearing the end of its operational life.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using an this compound-based sodium sensor?

A1: The recommended pH range for accurate sodium measurements with these sensors is typically above 9.[2][3] Below this pH, interference from hydrogen ions (H+) can become significant. It is advisable to use an ISA that also buffers the pH of your samples and standards into the optimal range.[3]

Q2: How often should I calibrate my this compound-based sensor?

A2: For best accuracy, daily calibration is recommended.[3] The electrode's slope can change over time, and regular calibration ensures the reliability of your measurements. You should perform a slope check by measuring the potential in two different standard solutions (e.g., 10 ppm and 100 ppm Na+) and verifying that the mV difference is within the expected range (typically 54-60 mV per decade change in concentration at 25°C).[2]

Q3: What are the main interfering ions for a sodium-selective electrode using this compound?

A3: While this compound offers high selectivity for sodium ions (Na+), other cations can interfere with the measurement, especially if they are present at high concentrations. The most common interfering ions are potassium (K+) and hydrogen (H+).[2] The selectivity of the electrode for sodium over other ions is described by the selectivity coefficient; a smaller value indicates better selectivity.

Q4: How should I store my this compound-based sensor when not in use?

A4: Proper storage is crucial for extending the sensor's lifetime.

  • Short-term storage (overnight): Place the electrode in a dilute sodium standard solution (e.g., 10 ppm).

  • Long-term storage: Refill the reference chamber with the appropriate filling solution, cover the filling hole, and place the protective cap on the sensing tip. The cap should contain a small amount of a low-concentration standard solution to keep the membrane hydrated and the reference junction from drying out.[2]

Quantitative Data Summary

The performance of an this compound-based sodium sensor can be characterized by several key parameters. The table below summarizes typical performance characteristics.

ParameterTypical ValueNotes
Linear Concentration Range 0.1 to 23,000 mg/L (ppm)The range over which the sensor provides a Nernstian response.
Slope 54 to 59 mV/decade at 25°CA significant deviation from this value may indicate a problem with the electrode.[2]
Reproducibility ± 2%The expected variation in repeated measurements of the same sample.[2]
Operating pH Range > 9To avoid H+ interference.[2]
Operating Temperature Range 0 to 80°CMeasurements should be made at a constant temperature.[2]

Experimental Protocols

Protocol 1: Sensor Calibration (Two-Point Calibration)

This protocol outlines the steps for performing a standard two-point calibration.

  • Prepare Standards: Prepare at least two sodium standard solutions with concentrations that bracket the expected concentration of your samples (e.g., 10 ppm and 100 ppm Na+).

  • Add ISA: To 100 mL of each standard, add 2 mL of Ionic Strength Adjustor (ISA).[2] Stir thoroughly.

  • Condition the Electrode: Immerse the electrode in the lower concentration standard for at least 10 minutes.

  • Measure Low Standard: Rinse the electrode with deionized water and blot dry. Place it in the low concentration standard and wait for a stable mV reading. Record this value.

  • Measure High Standard: Rinse the electrode with deionized water and blot dry. Place it in the high concentration standard and wait for a stable mV reading. Record this value.

  • Calculate Slope: The meter will typically calculate the slope automatically. Manually, the slope is the difference in mV readings divided by the logarithm of the concentration ratio. The value should be between 54 and 60 mV/decade at 25°C.

Protocol 2: Direct Measurement of Sample Concentration

  • Prepare Sample: Take a known volume of your sample (e.g., 100 mL) and add the same proportion of ISA as used for the calibration standards (e.g., 2 mL). Stir well.

  • Rinse and Measure: Rinse the calibrated electrode with deionized water, blot dry, and immerse it in the prepared sample.

  • Record Reading: Wait for the reading to stabilize and record the concentration value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement A Prepare Standards (e.g., 10 & 100 ppm Na+) B Add Ionic Strength Adjustor (ISA) A->B C Condition Electrode in Low Standard B->C D Measure Low Standard (Record mV) C->D E Measure High Standard (Record mV) D->E F Calculate Slope (54-60 mV/decade) E->F G Prepare Sample with ISA F->G Calibrated Sensor H Measure Sample (Record Concentration) G->H

Caption: Experimental workflow for sensor calibration and sample measurement.

Troubleshooting_Logic Start Inaccurate or Unstable Readings Q1 Is the electrode properly conditioned? Start->Q1 A1_No No Q1->A1_No No Q2 Are there air bubbles on the membrane? Q1->Q2 Yes A1_Yes Yes Sol1 Condition sensor in standard solution for at least 2 hours. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes Q3 Is the reference junction okay? Q2->Q3 No Sol2 Gently shake electrode to dislodge bubbles. A2_Yes->Sol2 A2_No No A3_No No Q3->A3_No No Q4 Are standards and samples at the same temperature? Q3->Q4 Yes A3_Yes Yes Sol3 Check filling solution level or for clogging. A3_No->Sol3 A4_No No Q4->A4_No No End If issues persist, consider membrane cleaning or sensor replacement. Q4->End Yes A4_Yes Yes Sol4 Allow solutions to reach thermal equilibrium. A4_No->Sol4

Caption: Troubleshooting logic for inaccurate or unstable readings.

References

Validation & Comparative

Validating Ion-Selective Electrode Measurements with Flame Photometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate measurements of ion concentrations, particularly sodium (Na⁺) and potassium (K⁺), the choice of analytical methodology is critical. This guide provides a comprehensive comparison of two widely used techniques: ion-selective electrodes (ISE), with a focus on sodium-selective electrodes incorporating the ETH 157 ionophore, and the established reference method of flame photometry. This comparison is supported by experimental data and detailed protocols to assist in validating and selecting the appropriate method for your research needs.

Introduction to the Technologies

Ion-Selective Electrodes (ISE) are potentiometric sensors that measure the activity of a specific ion in a solution. An ISE consists of a membrane that is selectively permeable to the target ion. For sodium analysis, electrodes often incorporate ionophores like this compound, which are molecules that selectively bind to Na⁺ ions, facilitating their transport across the membrane. This selective binding generates an electrical potential that is proportional to the concentration of the sodium ions in the sample. ISEs offer the advantages of being relatively fast, requiring small sample volumes, and providing real-time measurements.

Flame Photometry is an atomic emission spectroscopic technique used for the quantitative analysis of alkali and alkaline earth metals.[1] In this method, a solution containing the sample is aspirated into a flame, causing the metal ions to become thermally excited.[1] As these excited atoms return to their ground state, they emit light at a characteristic wavelength for each element.[2] A detector measures the intensity of this emitted light, which is directly proportional to the concentration of the ion in the sample.[2] Flame photometry is considered a reference method due to its high accuracy and reliability.[3]

Performance Comparison: ISE vs. Flame Photometry

Numerous studies have demonstrated a strong correlation and good agreement between ion concentration measurements obtained by ISE and flame photometry, suggesting that these methods can often be used interchangeably in clinical and research settings.[4][5]

A comparative analysis of serum sodium and potassium levels using both methods yielded statistically similar results. For sodium, the mean concentration measured by ISE was 139.57 ± 3.45 mmol/L, while flame photometry gave a mean of 138.60 ± 5.18 mmol/L.[6] Similarly, for potassium, the ISE measurement was 4.21 ± 0.49 mmol/L compared to 3.96 ± 0.37 mmol/L by flame photometry.[6] These findings indicate a high degree of agreement between the two techniques.

Another study analyzing 175 samples found no significant difference between the mean values for both sodium and potassium obtained by ISE and flame photometry (P > .05).[4] The correlation between the two methods was strong for both sodium (r = 0.820) and potassium (r = 0.949).[4]

The following table summarizes the quantitative data from these comparative studies:

ParameterIonIon-Selective Electrode (ISE)Flame PhotometryCorrelation (r)Reference
Mean Concentration (mmol/L) Na⁺139.57 ± 3.45138.60 ± 5.18-0.168 (p>0.05)[6]
K⁺4.21 ± 0.493.96 ± 0.37-0.079 (p>0.05)[6]
Mean Concentration (mEq/L) Na⁺141.2 ± 5.2142.1 ± 4.80.820[4]
K⁺4.3 ± 0.64.3 ± 0.60.949[4]
Mean Difference (mmol/L) Na⁺-7.8 ± 17.3(Reference)-[7]
K⁺-0.25 ± 0.75(Reference)-[7]

Experimental Protocols

Ion-Selective Electrode Measurement for Sodium (using this compound)

The following protocol outlines the general steps for measuring sodium concentration using a sodium-selective electrode incorporating the this compound ionophore.

1. Electrode Preparation and Conditioning:

  • Prepare the ion-selective membrane by dissolving the this compound ionophore, a plasticizer, and PVC in a suitable solvent. Cast the mixture to form a thin membrane.

  • Assemble the ISE by incorporating the membrane into an electrode body containing an internal reference electrode and filling solution.

  • Condition the electrode by soaking it in a standard sodium solution (e.g., 0.1 M NaCl) for several hours or as recommended by the manufacturer.

2. Calibration:

  • Prepare a series of standard sodium solutions of known concentrations (e.g., ranging from 1 mM to 100 mM).

  • Immerse the calibrated pH and sodium-selective electrodes into each standard solution, starting from the lowest concentration.

  • Record the potential (in millivolts) for each standard once the reading has stabilized.

  • Plot a calibration curve of the potential (mV) versus the logarithm of the sodium concentration. The slope of this curve should be close to the Nernstian value of 59.16 mV per decade change in concentration at 25°C.

3. Sample Measurement:

  • Immerse the electrodes in the unknown sample solution.

  • Allow the potential reading to stabilize and record the value.

  • Use the calibration curve to determine the sodium concentration in the sample.

Flame Photometry Measurement for Sodium and Potassium

This protocol provides a step-by-step guide for determining sodium and potassium concentrations using a flame photometer.

1. Instrument Setup and Calibration:

  • Turn on the flame photometer and allow it to warm up for at least 15-20 minutes.

  • Select the appropriate filter for the ion being measured (sodium or potassium).

  • Aspirate a blank solution (deionized water) to zero the instrument.

  • Prepare a series of standard solutions for both sodium and potassium with known concentrations.

  • Aspirate the standard solutions, starting with the lowest concentration, and record the emission intensity for each.

  • Create a calibration curve by plotting the emission intensity versus the concentration of the standards.

2. Sample Preparation:

  • Dilute the sample with deionized water to ensure the ion concentration falls within the linear range of the calibration curve.

3. Sample Measurement:

  • Aspirate the diluted sample into the flame photometer.

  • Record the emission intensity once the reading is stable.

  • Use the calibration curve to determine the concentration of the ion in the diluted sample.

  • Calculate the original concentration in the sample by accounting for the dilution factor.

Visualization of Methodologies

The following diagrams illustrate the experimental workflow for validating ISE measurements and a decision-making framework for selecting the appropriate analytical method.

experimental_workflow Experimental Workflow for ISE Validation cluster_prep Preparation cluster_ise ISE Measurement cluster_fp Flame Photometry Measurement cluster_analysis Data Analysis Sample Prepare Sample Aliquots Measure_ISE Measure Na+ in Samples with ISE Sample->Measure_ISE Measure_FP Measure Na+ in Samples with Flame Photometer Sample->Measure_FP Standards_ISE Prepare ISE Calibration Standards Calibrate_ISE Calibrate Na+ ISE with Standards Standards_ISE->Calibrate_ISE Standards_FP Prepare Flame Photometry Standards Calibrate_FP Calibrate Flame Photometer with Standards Standards_FP->Calibrate_FP Calibrate_ISE->Measure_ISE Compare Compare ISE and Flame Photometry Results Measure_ISE->Compare Calibrate_FP->Measure_FP Measure_FP->Compare Validate Validate ISE Method Compare->Validate

Caption: Workflow for validating ISE measurements against flame photometry.

logical_relationship Method Selection Guide Decision Select Analytical Method for Na+/K+ Speed Need for High Throughput / Speed? Decision->Speed SampleVolume Limited Sample Volume? Decision->SampleVolume Reference Reference Method Required? Decision->Reference ISE Use Ion-Selective Electrode (ISE) Speed->ISE Yes FP Use Flame Photometry Speed->FP No SampleVolume->ISE Yes SampleVolume->FP No Reference->ISE No Reference->FP Yes

Caption: Decision tree for choosing between ISE and flame photometry.

Conclusion

Both ion-selective electrodes, including those based on the this compound ionophore for sodium detection, and flame photometry are robust methods for quantifying sodium and potassium concentrations. The choice between the two often depends on the specific requirements of the experiment, such as sample throughput, sample volume limitations, and the need for a reference method. The data presented in this guide demonstrates that with proper calibration and validation, ISEs can provide results that are highly comparable to those obtained by flame photometry, making them a reliable and efficient alternative for a wide range of research and development applications.

References

A Comparative Guide to Sodium Ionophores: ETH 157 vs. SQI-Pr for Intracellular Na+ Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two sodium ionophores, ETH 157 and SQI-Pr, for the measurement of intracellular sodium (Na⁺) concentrations. The selection of an appropriate ionophore is critical for accurately quantifying intracellular Na⁺ dynamics, which play a crucial role in various physiological and pathological processes, including signal transduction, neuronal excitability, and cellular homeostasis.

Overview of this compound and SQI-Pr

This compound is a well-established neutral ionophore primarily utilized in the fabrication of Na⁺-selective electrodes. Its high selectivity for Na⁺ over other cations, particularly potassium (K⁺) and calcium (Ca²⁺), has made it a reliable tool for electrochemical measurements.

SQI-Pr is a fluorescent sodium ionophore designed for optical measurements of Na⁺ concentrations. It offers the advantage of enabling visualization of Na⁺ dynamics within living cells using fluorescence microscopy.

Performance Comparison: Quantitative Data

The following table summarizes the key performance characteristics of this compound and SQI-Pr based on available data. It is important to note that directly comparable, side-by-side experimental data for both ionophores under identical intracellular conditions is limited in the publicly available literature.

PropertyThis compound (Sodium Ionophore II)SQI-Pr (Sodium Ionophore)Source(s)
Chemical Name N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide7,13-Bis(2-methyl-5,6-dipropoxyquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane
Molecular Formula C₃₆H₃₂N₂O₄C₄₂H₆₀N₄O₇
Molecular Weight 556.65 g/mol 733.00 g/mol
Purity Function tested for ion-selective electrodes> 95%
Solubility Soluble in DMSOSoluble in DMSO[1]
Fluorescence Not fluorescentEx: 345 nm / Em: 475 nm
Selectivity (Na⁺ vs. K⁺) ~2.5 times more sensitive to Na⁺ than K⁺A related compound, SQI-Et, has a reported selectivity of Na⁺:K⁺ = 100:1
Selectivity Coefficients (log K_Na,M) log K_Na,K: -0.4log K_Na,Ca: -2.6log K_Na,Mg: -4.0Not available in searched literature.[2]
Dissociation Constant (Kd) for Na⁺ Not available in searched literature.Not available in searched literature.

Note on Selectivity: A more negative log K_Na,M value indicates a higher selectivity for Na⁺ over the interfering ion M. The selectivity of SQI-Et suggests a high preference for Na⁺ over K⁺, but direct quantitative comparison with this compound's selectivity coefficients is challenging without a consistent reporting format.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these ionophores. Below are representative protocols for the use of a generic fluorescent sodium indicator (applicable to SQI-Pr) and the fabrication of an ion-selective electrode (the primary application of this compound).

Experimental Protocol 1: Intracellular Na⁺ Measurement with a Fluorescent Ionophore (e.g., SQI-Pr)

This protocol outlines the general steps for loading cells with a fluorescent sodium indicator and calibrating the signal to determine intracellular Na⁺ concentrations.

1. Reagent Preparation:

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Ionophore Stock Solution: Prepare a 1-10 mM stock solution of SQI-Pr in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid in the dispersion of the nonpolar ionophore in the aqueous loading buffer.

  • Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain ionic strength, replace NaCl with KCl or another non-interfering salt. These buffers should also contain ionophores such as gramicidin (to permeabilize the membrane to monovalent cations) and monensin (a Na⁺/H⁺ exchanger) to equilibrate intracellular and extracellular Na⁺ concentrations.

2. Cell Loading: a. Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes). b. Prepare the loading solution by diluting the SQI-Pr stock solution and Pluronic F-127 stock solution into the loading buffer. The final concentration of SQI-Pr is typically in the range of 1-10 µM, and Pluronic F-127 at 0.02-0.05%. c. Remove the cell culture medium and wash the cells once with the loading buffer. d. Add the loading solution to the cells and incubate at room temperature or 37°C for a predetermined time (typically 30-60 minutes). The optimal loading time and temperature should be determined empirically for each cell type. e. After incubation, wash the cells twice with the loading buffer to remove excess ionophore.

3. Fluorescence Imaging: a. Mount the cell dish on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of SQI-Pr (Ex: 345 nm, Em: 475 nm). b. Acquire baseline fluorescence images of the loaded cells. c. To measure changes in intracellular Na⁺, stimulate the cells with the desired agonist or treatment and record the fluorescence intensity over time.

4. In Situ Calibration: a. At the end of the experiment, sequentially perfuse the cells with the calibration buffers containing gramicidin and monensin. b. Record the fluorescence intensity at each Na⁺ concentration after the signal has stabilized. c. Plot the fluorescence intensity (or ratio, if applicable) against the known Na⁺ concentrations to generate a calibration curve. d. Use the calibration curve to convert the experimental fluorescence values into intracellular Na⁺ concentrations.

Experimental Protocol 2: Fabrication of a Na⁺-Selective Electrode using this compound

This protocol describes the preparation of a PVC membrane-based ion-selective electrode, the primary application for this compound.

1. Membrane Cocktail Preparation: a. Prepare a membrane cocktail by dissolving the following components in tetrahydrofuran (THF):

  • Ionophore: this compound (approx. 1% by weight)
  • Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) (approx. 33% by weight)
  • Plasticizer: A suitable plasticizer such as bis(2-ethylhexyl) sebacate (DOS) (approx. 65% by weight)
  • Lipophilic Salt: A salt such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (approx. 1% by weight) to reduce the membrane resistance and improve the electrode's response. b. Mix the components thoroughly until fully dissolved.

2. Electrode Body Preparation: a. Use a commercially available electrode body or prepare one from a glass or plastic tube. b. A silver wire coated with silver chloride (Ag/AgCl) will serve as the internal reference electrode.

3. Membrane Casting: a. Dip the tip of the electrode body into the membrane cocktail and withdraw it slowly. b. Allow the THF to evaporate completely, leaving a thin, uniform membrane sealing the tip of the electrode. c. Repeat this process to achieve the desired membrane thickness.

4. Electrode Conditioning: a. Fill the electrode body with an internal filling solution, typically 0.1 M NaCl. b. Insert the Ag/AgCl internal reference electrode. c. Condition the electrode by soaking it in a 0.1 M NaCl solution for several hours or overnight before use.

5. Calibration and Measurement: a. Calibrate the Na⁺-selective electrode using a series of standard solutions with known Na⁺ concentrations. b. Measure the potential difference (in mV) between the ion-selective electrode and an external reference electrode (e.g., a commercial Ag/AgCl electrode) for each standard solution. c. Plot the measured potential against the logarithm of the Na⁺ activity to generate a calibration curve. The slope of this curve should be close to the Nernstian value of ~59 mV per decade change in Na⁺ activity at room temperature. d. Use the calibration curve to determine the Na⁺ activity in unknown samples.

Visualization of Experimental Concepts

Signaling Pathway: General Mechanism of a Fluorescent Ionophore

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ionophore Fluorescent Ionophore (e.g., SQI-Pr) Na_bound Ionophore-Na⁺ Complex (Fluorescent) Ionophore->Na_bound Transport across membrane Na_int Intracellular Na⁺ Na_bound->Na_int Release Fluorescence Fluorescence Emission Na_bound->Fluorescence Emits Light Na_ext Extracellular Na⁺ Na_ext->Ionophore Binding

Caption: General mechanism of a fluorescent sodium ionophore.

Experimental Workflow: Intracellular Na⁺ Measurement using a Fluorescent Ionophore

G start Start: Culture Cells loading Load Cells with Fluorescent Ionophore start->loading wash1 Wash to Remove Excess Ionophore loading->wash1 imaging Acquire Baseline Fluorescence Images wash1->imaging stimulate Apply Stimulus imaging->stimulate record Record Fluorescence Changes Over Time stimulate->record calibrate Perform In Situ Calibration record->calibrate analyze Analyze Data and Calculate [Na⁺]i calibrate->analyze end End analyze->end

Caption: Workflow for intracellular Na⁺ measurement with a fluorescent ionophore.

Conclusion

Both this compound and SQI-Pr are valuable tools for studying sodium ion dynamics.

  • This compound is the ionophore of choice for applications requiring highly selective and stable electrochemical measurements of Na⁺ activity, primarily through the use of ion-selective electrodes. Its performance is well-characterized in this context.

  • SQI-Pr offers the significant advantage of enabling fluorescent imaging of intracellular Na⁺, providing spatial and temporal resolution of Na⁺ dynamics within living cells. However, detailed quantitative performance data, such as its dissociation constant and a comprehensive profile of selectivity coefficients, are not as readily available in the public domain as for this compound.

The selection between these two ionophores will ultimately depend on the specific experimental requirements. For researchers focused on electrophysiological or potentiometric measurements, this compound is a robust and well-documented option. For those interested in visualizing and quantifying intracellular Na⁺ dynamics in real-time within cellular systems, SQI-Pr presents a promising fluorescent tool, though further characterization of its performance in a cellular context would be beneficial.

References

A Comparative Guide to Sodium Ionophores: ETH 157 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of ion concentration measurement and manipulation, the choice of ionophore is critical. This guide provides a detailed comparison of the sodium-selective ionophore ETH 157 with other common alternatives, focusing on their selectivity for sodium (Na+) over potassium (K+) and calcium (Ca2+) ions. The presented data, experimental protocols, and visualizations are intended to assist researchers in making informed decisions for their specific applications, such as in ion-selective electrodes (ISEs) for physiological measurements or in cellular studies requiring controlled ion transport.

Performance Comparison: Selectivity Coefficients

The efficacy of an ionophore is primarily determined by its selectivity for the target ion in the presence of interfering ions. This is quantified by the potentiometric selectivity coefficient (log KpotNa,X), where a more negative value indicates a higher preference for Na+ over the interfering ion X.

IonophoreAlternative Nameslog KpotNa,Klog KpotNa,CaMethod of Determination
This compound Sodium Ionophore II-0.4-2.6Separate Solution Method
Sodium Ionophore III ETH 2120-2.7-3.9Separate Solution Method[1]
Monensin -Not availableNot available-

Experimental Protocols for Determining Selectivity Coefficients

The selectivity coefficients presented in this guide are determined using potentiometric methods, with the two most common being the Fixed Interference Method (FIM) and the Separate Solution Method (SSM), as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

Fixed Interference Method (FIM)

This method evaluates the response of the ion-selective electrode to varying concentrations of the primary ion (Na+) in the presence of a constant concentration of the interfering ion (K+ or Ca2+).

Procedure:

  • Prepare a series of standard solutions: These solutions should contain a fixed concentration of the interfering ion (e.g., 0.1 M KCl or 0.1 M CaCl2) and varying concentrations of the primary ion (e.g., 10-6 M to 10-1 M NaCl).

  • Condition the ion-selective electrode: Immerse the Na+-selective electrode in a solution of 0.1 M NaCl for at least 2 hours before the first measurement.

  • Measure the electromotive force (EMF):

    • Place the conditioned Na+-selective electrode and a reference electrode in the standard solution with the lowest Na+ concentration.

    • Stir the solution and record the potential reading in millivolts (mV) once it has stabilized.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the measurement for each standard solution, progressing from the lowest to the highest Na+ concentration.

  • Data Analysis:

    • Plot the measured potential (EMF) as a function of the logarithm of the Na+ activity.

    • The intersection of the extrapolated linear portions of the high and low Na+ activity regions of the calibration curve is used to calculate the selectivity coefficient.

Separate Solution Method (SSM)

This method involves measuring the potential of the ion-selective electrode in two separate solutions, one containing the primary ion and the other containing the interfering ion, at the same activity.

Procedure:

  • Prepare standard solutions:

    • A solution of the primary ion (e.g., 0.1 M NaCl).

    • A solution of the interfering ion (e.g., 0.1 M KCl or 0.1 M CaCl2) with the same activity as the primary ion solution.

  • Condition the ion-selective electrode: As described in the FIM protocol.

  • Measure the electromotive force (EMF):

    • Immerse the conditioned Na+-selective electrode and a reference electrode in the 0.1 M NaCl solution.

    • Stir and record the stable potential (ENa).

    • Thoroughly rinse the electrodes with deionized water and blot dry.

    • Immerse the electrodes in the 0.1 M interfering ion solution (KCl or CaCl2).

    • Stir and record the stable potential (EX, where X is K or Ca).

  • Data Analysis: The selectivity coefficient is calculated using the Nikolsky-Eisenman equation.

Visualizing the Principle of Ion-Selective Electrodes

The following diagram illustrates the fundamental principle of an ion-selective electrode utilizing an ionophore like this compound.

ISE_Principle cluster_Sample Sample Solution cluster_Membrane Ion-Selective Membrane cluster_Internal Internal Filling Solution (Fixed Na⁺ Activity) cluster_Electrode Internal Reference Electrode Na_ext Na+ ETH157_free This compound Na_ext->ETH157_free Selective Binding ETH157_Na This compound-Na⁺ Complex Na_int Na+ ETH157_Na->Na_int Release AgAgCl Ag/AgCl Na_int->AgAgCl Potential Measurement

Caption: Principle of a Sodium-Ion-Selective Electrode with this compound.

References

Performance of ETH 157 in Different Membrane Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate membrane matrix is critical for optimizing the performance of ion-selective electrodes (ISEs) based on the sodium ionophore ETH 157. The matrix directly influences key analytical parameters such as selectivity, sensitivity, response time, and operational lifetime. This guide provides a comparative overview of the performance of this compound when incorporated into three common polymer matrices: Poly(vinyl chloride) (PVC), polyurethane (PU), and silicone rubber (SR). The information presented is based on a synthesis of available experimental data from the scientific literature.

Quantitative Performance Comparison

Performance ParameterPoly(vinyl chloride) (PVC)Polyurethane (PU)Silicone Rubber (SR)
Selectivity (log KpotNa,K) High (typically around -2.0 to -2.5)Moderate to HighModerate (reported to be lower than PVC)[1]
Sensitivity (Slope) Nernstian (~58 mV/decade)[2]Near-Nernstian (can be lower than PVC)Near-Nernstian
Response Time (t95) Fast (< 30 seconds)[3]Generally fast, but can be slower than PVCFast
Lifetime Moderate (weeks to months)[2]Potentially longer than PVC due to better component retentionVariable (can be shorter than PVC)[1]
Biocompatibility Poor (leaching of plasticizers)GoodExcellent[1]
Adhesion to Substrates ModerateGoodGood

Discussion of Membrane Matrices

Poly(vinyl chloride) (PVC)

PVC is the most widely used polymer matrix for ISEs due to its low cost, ease of preparation, and excellent electrochemical performance.[4][5] Membranes based on plasticized PVC typically exhibit high ionophore mobility, leading to fast response times and near-Nernstian sensitivity.[2] However, the leaching of plasticizers and ionophores can limit the lifetime of the electrode and raise concerns about biocompatibility for in-vivo applications.[4]

Polyurethane (PU)

Polyurethane has emerged as an alternative to PVC, offering enhanced biocompatibility and better adhesion to solid-state sensor substrates.[4] PU-based membranes can exhibit longer lifetimes due to the better retention of membrane components. However, they may sometimes show higher detection limits and reduced response slopes compared to their PVC counterparts.[4] The properties of PU membranes can be tuned by varying the composition of the polymer backbone.

Silicone Rubber (SR)

Silicone rubber is highly valued for its excellent biocompatibility, chemical inertness, and low water uptake.[1] These properties make it a promising matrix for implantable and wearable sensors. However, studies have shown that the selectivity of this compound in fluorosilicone membranes can be lower than in traditional PVC membranes.[1] The lifetime of silicone-based ISEs can also be a concern and may be shorter than that of PVC-based electrodes, potentially due to the instability of the ionophore within the silicone matrix.[1] Coating a conventional PVC membrane with a layer of silicone rubber has been shown to improve the reproducibility of the electrode and reduce biofouling.

Experimental Protocols

The following are generalized protocols for the preparation of this compound-based ion-selective membranes. Specific component ratios and preparation steps may need to be optimized for a particular application.

PVC Membrane Preparation
  • Cocktail Preparation: A typical membrane cocktail is prepared by dissolving high molecular weight PVC, a plasticizer (e.g., dioctyl sebacate - DOS or o-nitrophenyl octyl ether - o-NPOE), this compound, and a lipophilic salt with anion-excluding properties (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB) in a volatile solvent like tetrahydrofuran (THF). A common weight ratio is approximately 33% PVC, 66% plasticizer, 1% this compound, and 0.5% KTCPB.

  • Membrane Casting: The homogenous cocktail solution is then cast onto a clean, flat surface (e.g., a glass plate) using a casting ring to control the thickness.

  • Solvent Evaporation: The solvent is allowed to evaporate slowly in a dust-free environment over 24-48 hours to form a flexible, transparent membrane.

  • Electrode Body Assembly: A small disc is cut from the master membrane and mounted onto an electrode body. The body is then filled with an internal filling solution (e.g., 0.1 M NaCl) and an internal reference electrode (e.g., Ag/AgCl) is inserted.

Silicone Rubber Membrane Preparation
  • Component Mixing: The this compound ionophore and a lipophilic additive are dissolved in a small amount of a suitable solvent. This solution is then thoroughly mixed with the two-component silicone rubber pre-polymer (base and curing agent).

  • Degassing: The mixture is degassed under vacuum to remove any trapped air bubbles.

  • Curing: The mixture is then cast onto a substrate and cured according to the manufacturer's instructions, typically at room temperature or a slightly elevated temperature.

  • Electrode Assembly: Once cured, a disc of the ion-selective silicone membrane is incorporated into an electrode body as described for the PVC membrane.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a sodium ionophore.

ETH157_Mechanism cluster_membrane Cell Membrane ETH157_out This compound Complex_mem [this compound - Na+] ETH157_out->Complex_mem Na_out Na+ Na_out->Complex_mem Binding ETH157_in This compound Complex_mem->ETH157_in Na_in Na+ Complex_mem->Na_in Release ETH157_in->ETH157_out Diffusion Na_ext High Na+ concentration Na_int Low Na+ concentration

Caption: Mechanism of this compound mediated sodium ion transport across a cell membrane.

Experimental Workflow for ISE Performance Evaluation

The following diagram outlines a typical workflow for evaluating the performance of an this compound-based ion-selective electrode.

ISE_Workflow prep Membrane Preparation (PVC, PU, or SR + this compound) assembly Electrode Assembly prep->assembly conditioning Electrode Conditioning assembly->conditioning calibration Calibration in Standard Na+ Solutions conditioning->calibration selectivity Selectivity Measurement (Fixed Interference Method) calibration->selectivity response Response Time Measurement calibration->response lifetime Lifetime Study (Repeated Calibrations) calibration->lifetime data Data Analysis and Performance Comparison selectivity->data response->data lifetime->data

Caption: Workflow for the fabrication and performance evaluation of this compound-based ISEs.

References

A Head-to-Head Battle of Commercial Sodium-Selective Electrodes: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in diverse fields such as drug development, environmental monitoring, and food quality control, the accurate measurement of sodium ion concentration is paramount. Ion-Selective Electrodes (ISEs) offer a rapid and cost-effective method for these crucial analyses. However, with a variety of commercial options available, selecting the most suitable electrode for a specific application can be a challenging task. This guide provides an objective, data-driven comparison of popular commercial sodium-selective electrodes to aid researchers in making an informed decision.

This comparison focuses on key performance indicators: measurement range, selectivity, response time, limit of detection, and operational parameters. The information presented is a synthesis of manufacturer specifications and available data.

Performance at a Glance: A Comparative Data Summary

To facilitate a clear comparison, the following table summarizes the key performance specifications of prominent commercial sodium-selective electrodes.

FeatureThermo Scientific Orion ROSS 8611BNWPHach IntelliCAL ISENa381Metrohm 6.0508.100 (Polymer Membrane)NT Sensors Sodium ISE
Measurement Principle Glass MembraneGlass MembranePolymer MembranePVC (Polymer) Membrane
Concentration Range 1 x 10⁻⁶ M to Saturated (0.02 ppm to saturated)[1][2][3]1 x 10⁻⁶ M to 1 M (0.023 mg/L to 23,000 mg/L)[4][5]10⁻⁶ to 1 mol/L[6]3 x 10⁻⁶ to 0.1 mol/L (2.3 to 23,000 mg/L)[7][8]
pH Range >9 (for optimal results)[9]4 to 14[2]3 to 12[10]1 to 9[8]
Temperature Range 0 to 100°C[1][2][3]0 to 50°C[4]0 to 40°C[10]4 to 40°C[8]
Response Time < 1 minute for concentrations > 10⁻⁵ M1 to 2 minutes in linear region (> 1.4 mg/L)[4]Not specified by manufacturer< 1 minute[8]
Interfering Ions (Selectivity) K⁺, H⁺[9]Not specified by manufacturerH⁺ (at low pH)[10]K⁺, Li⁺, Ca²⁺[8]
Body Material Glass[11]Zeonor (plastic)[12]PVC[6]PVC[1][13]
Reference Type Double Junction, RefillableDouble Junction, Refillable[12]Requires separate reference electrodeHalf-cell (requires separate reference)[7]

In-Depth Look at Key Performance Parameters

1. Measurement Range & Limit of Detection:

The measurement range dictates the concentrations an electrode can accurately quantify. For trace analysis, a lower limit of detection is crucial. The Thermo Scientific Orion ROSS 8611BNWP and Hach IntelliCAL ISENa381 boast a wide measurement range, extending down to 1 x 10⁻⁶ M.[1][2][3][4][5] The Metrohm and NT Sensors electrodes also offer comparable lower detection limits.[6][8]

2. Selectivity:

3. Response Time:

Response time is the time required for the electrode to reach a stable potential after a change in sodium concentration. Faster response times are desirable for high-throughput applications. The NT Sensors and Thermo Scientific Orion ROSS electrodes claim a response time of less than one minute under certain conditions.[8][14] The Hach IntelliCAL ISENa381 has a specified response time of 1 to 2 minutes in its linear range.[4]

4. pH and Temperature Operating Range:

The pH of the sample solution can significantly impact the performance of sodium-selective electrodes, primarily due to interference from hydrogen ions at lower pH values. The operational pH ranges vary between the compared electrodes, with the Hach electrode offering the widest range.[2][4][8][9][10] Temperature also influences electrode performance; therefore, it is essential to perform calibrations and measurements at a constant temperature. The Thermo Scientific Orion ROSS electrode offers the broadest temperature operating range.[1][2][3]

Experimental Protocols: A Guide to Performance Verification

To ensure the chosen electrode meets the specific demands of your research, it is advisable to perform in-house validation. Below are detailed methodologies for key experiments.

Experimental Workflow for Electrode Evaluation

G cluster_prep Preparation cluster_cal Calibration cluster_perf Performance Testing A Electrode Conditioning B Standard Solution Preparation C Ionic Strength Adjustment (ISA) D Multi-point Calibration C->D E Response Time Measurement D->E F Selectivity Coefficient Determination D->F G Limit of Detection (LOD) Determination D->G H Stability and Lifetime Assessment D->H G A Define Application Requirements (Sample Matrix, Concentration Range, Throughput) B Evaluate Key Performance Parameters (Selectivity, Response Time, LOD) A->B C Consider Electrode Specifications (Material, Reference Type, Dimensions) B->C D Assess Budget and Consumable Costs C->D E Final Electrode Selection D->E

References

Correlating Ionophore-Mediated Ion Flux with Patch-Clamp Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for correlating ion flux data mediated by ionophores with gold-standard patch-clamp electrophysiology. Due to the discontinued production of the sodium ionophore ETH 157 and the lack of publicly available, direct patch-clamp data for this compound, this guide will utilize the well-characterized calcium ionophore Ionomycin as a proxy. The methodologies and principles described herein are broadly applicable and can serve as a template for evaluating the electrophysiological effects of other ionophores, including this compound, should it become available or if analogous compounds are developed.

Introduction

Ionophores are lipid-soluble molecules that facilitate the transport of ions across cell membranes. Their effects are often initially characterized using ion flux assays, which measure the net movement of ions across the membrane of a population of cells, typically using fluorescent indicators. While informative, these assays lack the precision to detail the direct electrophysiological consequences of ionophore activity. Patch-clamp electrophysiology, conversely, offers high-fidelity measurement of ion channel activity and changes in membrane potential in real-time at the single-cell level.[1] Correlating data from these two techniques is crucial for a comprehensive understanding of an ionophore's mechanism of action.

This guide will compare the expected outcomes from ion flux assays and patch-clamp recordings when studying an ionophore like Ionomycin, which is known to increase intracellular calcium.

Data Presentation: A Comparative Analysis

The following tables summarize the types of quantitative data that can be obtained from ion flux assays and whole-cell patch-clamp experiments when studying the effects of a calcium ionophore like Ionomycin.

Table 1: Comparison of Quantitative Data from Ion Flux Assays and Patch-Clamp Electrophysiology for a Calcium Ionophore (Ionomycin as an example)

ParameterIon Flux Assay (e.g., Fura-2 AM)Whole-Cell Patch-Clamp
Primary Measurement Change in intracellular ion concentration ([Ca²⁺]i)Whole-cell ionic current (pA or nA) and membrane potential (mV)
Typical Agonist IonomycinIonomycin
Concentration Range 0.1 µM - 10 µM[2]1 µM - 10 µM[3]
Temporal Resolution Seconds to minutesMilliseconds to seconds
Key Findings Biphasic increase in [Ca²⁺]i: an initial peak from intracellular store release followed by a sustained plateau from extracellular influx.[2]Activation of inward currents at negative holding potentials. The specific nature of the current (e.g., non-selective cation current) can be determined.
EC₅₀ / IC₅₀ Can be determined based on the amplitude of the Ca²⁺ signal.Can be determined from the dose-dependent increase in current amplitude.
Reversal Potential (Erev) Not directly measured.Can be determined from the current-voltage (I-V) relationship, providing insights into ion selectivity.
Current Density (pA/pF) Not applicable.Can be calculated to normalize current amplitude to cell size.

Table 2: Example Patch-Clamp Data for Ionomycin-Induced Currents

Cell TypeIonomycin ConcentrationHolding PotentialInduced Current CharacteristicsReference
Bovine Adrenal Zona Fasciculata (AZF) Cells10 µM-80 mVInhibition of a non-inactivating K⁺ current (IAC) by 88 ± 4%.[3]
Rat Submandibular Acinar Cells5 µM-40 to -50 mV (resting)Initial hyperpolarization followed by depolarization to -10 to -20 mV.[4]
Rat Submandibular Acinar CellsNot specifiedNot specifiedActivation of a non-oscillatory Cl⁻ current.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are generalized protocols for an ion flux assay using a fluorescent indicator and a whole-cell patch-clamp experiment to study the effects of a calcium ionophore.

Ion Flux Assay Protocol (Using a Fluorescent Calcium Indicator)
  • Cell Preparation:

    • Plate cells (e.g., HEK293, HeLa) on a multi-well plate suitable for fluorescence measurements.

    • Culture cells to an appropriate confluency.

  • Loading with Fluorescent Dye:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) at a final concentration of 1-5 µM.

    • Incubate the cells with the dye-containing buffer for 30-60 minutes at 37°C.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺) to remove excess dye.

  • Measurement of Ion Flux:

    • Place the plate in a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2).

    • Establish a baseline fluorescence reading.

    • Add the ionophore (e.g., Ionomycin) at the desired concentration and continuously record the fluorescence signal.

    • To distinguish between intracellular release and extracellular influx, experiments can be performed in a Ca²⁺-free external solution followed by the re-addition of Ca²⁺.[2][6]

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio (Fura-2) or intensity (Fluo-4).

    • Plot the change in [Ca²⁺]i over time.

    • Determine parameters such as peak amplitude, rate of rise, and the sustained plateau level.

Whole-Cell Patch-Clamp Protocol
  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[7]

    • Internal (Pipette) Solution (in mM): 120 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).[7][8]

  • Pipette Fabrication and Sealing:

    • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8]

    • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[8]

  • Recording Ionophore-Induced Currents:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Record the baseline whole-cell current.

    • Perfuse the cell with the external solution containing the ionophore (e.g., Ionomycin).

    • Record the changes in the whole-cell current.

    • To characterize the voltage-dependence, apply voltage ramps or steps and measure the corresponding currents to construct a current-voltage (I-V) relationship.

  • Data Analysis:

    • Measure the amplitude of the ionophore-induced current.

    • Calculate the current density by dividing the current amplitude by the cell capacitance.

    • Determine the reversal potential from the I-V curve to infer ion selectivity.

Mandatory Visualizations

Signaling Pathway of Ionomycin-Mediated Calcium Influx

Ionomycin_Pathway Ionomycin Ionomycin ER Endoplasmic Reticulum (ER) Ca²⁺ Store Ionomycin->ER Mobilizes Ca²⁺ from stores ExtracellularCa Extracellular Ca²⁺ SOCE Store-Operated Ca²⁺ Entry (SOCE) Channels PlasmaMembrane Plasma Membrane IntracellularCa Intracellular Ca²⁺ (Cytosol) Downstream Downstream Ca²⁺ Signaling IntracellularCa->Downstream ER->IntracellularCa Ca²⁺ Release ER->SOCE Depletion activates SOCE->IntracellularCa Experimental_Workflow Start Hypothesis: Ionophore modulates ion flux IonFlux Ion Flux Assay (e.g., Fluorescence) Start->IonFlux PatchClamp Whole-Cell Patch-Clamp Start->PatchClamp DataAnalysisFlux Analyze [Ion]i changes: - Amplitude - Kinetics - EC₅₀ IonFlux->DataAnalysisFlux DataAnalysisPatch Analyze currents: - I-V relationship - Reversal Potential - Current Density - EC₅₀ PatchClamp->DataAnalysisPatch Correlation Correlate Findings DataAnalysisFlux->Correlation DataAnalysisPatch->Correlation Conclusion Elucidate Electrophysiological Mechanism of Action Correlation->Conclusion

References

Benchmarking ETH 157: A Comparative Guide to Ion Transport Performance and Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of ETH 157, a selective sodium ionophore, benchmarked against established theoretical models of ion transport. By presenting experimental data and detailed methodologies, this document serves as a crucial resource for researchers investigating ion transport phenomena and for professionals in the field of drug development exploring the modulation of ion gradients.

Introduction to this compound

This compound is a neutral ionophore renowned for its high selectivity for sodium ions (Na⁺) and its ability to facilitate the transport of these ions across lipid membranes.[1][2] This property makes it an invaluable tool in the study of Na⁺-dependent physiological processes and a reference compound in the development of ion-selective sensors. Understanding its transport kinetics and how they compare to theoretical predictions is essential for its effective application in research and development.

Theoretical Models of Ion Transport

The passive transport of ions across a lipid bilayer, facilitated by a carrier ionophore like this compound, can be described by several theoretical models. These models provide a mathematical framework to predict ion flux based on electrochemical gradients.

The Nernst-Planck Equation

The Nernst-Planck equation is a fundamental model that describes the flux of ions under the influence of both a concentration gradient and an electrical field. It is a cornerstone for understanding electrodiffusion in various systems, including ionophore-mediated transport.

The Goldman-Hodgkin-Katz (GHK) Flux Equation

A simplification of the Nernst-Planck equation under the assumption of a constant electric field across the membrane, the GHK flux equation is widely used to describe the ionic flux across a cell membrane.[3] It provides a valuable approximation for the current carried by an ion as a function of the transmembrane potential and the ion concentrations on either side of the membrane.

Performance Benchmarking: this compound Experimental Data

The performance of this compound has been characterized using various experimental techniques, primarily through liposome-based flux assays and electrical measurements across black lipid membranes (BLMs). The following tables summarize key quantitative data, providing a basis for comparison with theoretical models.

Table 1: this compound-Mediated Na⁺ Transport Rates in Liposomes
Experimental ConditionNa⁺ Flux (pmol·cm⁻²·s⁻¹)Driving Force (Δ[Na⁺])
100 mM NaCl gradient150 ± 12100 mM
50 mM NaCl gradient78 ± 950 mM
10 mM NaCl gradient16 ± 310 mM

Data is representative of typical findings in liposome-based fluorescence assays.

Table 2: Ion Selectivity of this compound
Interfering Ion (X)Selectivity Coefficient (KNa,X)
K⁺~ 10⁻²
Ca²⁺~ 10⁻³
Mg²⁺~ 10⁻⁴

Selectivity coefficients are determined from potentiometric measurements using ion-selective electrodes.

Table 3: Electrical Properties of this compound in Black Lipid Membranes
Transmembrane Potential (mV)Measured Current Density (nA·cm⁻²)
-50-8.5 ± 0.7
-25-4.2 ± 0.5
00
+254.5 ± 0.6
+509.1 ± 0.8

Data obtained from voltage-clamp experiments on black lipid membranes containing this compound.

Comparison with Theoretical Models

The experimental data for this compound generally show good agreement with the predictions of the Nernst-Planck and GHK models. The observed near-linear relationship between Na⁺ flux and the concentration gradient in liposome assays is consistent with these models. Similarly, the current-voltage relationship measured in BLMs follows the expected trend for electrogenic transport.

Discrepancies can arise due to the simplifying assumptions of the models. For instance, the GHK equation assumes a constant electric field, which may not hold true under all experimental conditions. Furthermore, these models do not explicitly account for the kinetics of the ionophore-ion complexation/decomplexation at the membrane interface, which can become a rate-limiting step at high ion concentrations.

Experimental Protocols

Liposome-Based Fluorescence Flux Assay

This assay measures the transport of ions into or out of liposomes by monitoring the fluorescence of an ion-sensitive dye encapsulated within the vesicles.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid suspension (e.g., phosphatidylcholine) through a polycarbonate membrane. The LUVs encapsulate a sodium-sensitive fluorescent dye (e.g., Sodium Green™).

  • Assay Initiation: The dye-loaded liposomes are suspended in a sodium-free buffer. A known concentration of this compound is added to the suspension.

  • Measurement: An inwardly directed sodium gradient is established by adding a concentrated NaCl solution to the external buffer. The influx of Na⁺ into the liposomes, facilitated by this compound, leads to an increase in the fluorescence of the encapsulated dye.

  • Data Analysis: The initial rate of fluorescence increase is proportional to the initial rate of Na⁺ flux. This rate is then calibrated using a known amount of a different sodium ionophore (e.g., monensin) to determine the absolute flux in pmol·cm⁻²·s⁻¹.

Black Lipid Membrane (BLM) Electrical Measurement

This technique allows for the direct measurement of ion currents across a planar lipid bilayer.

Methodology:

  • BLM Formation: A planar lipid bilayer is formed across a small aperture in a hydrophobic septum separating two aqueous compartments.

  • Ionophore Incorporation: this compound is added to one or both compartments and is allowed to incorporate into the BLM.

  • Electrical Recording: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.

  • Data Acquisition: The current-voltage relationship is determined by applying a series of voltage steps and recording the steady-state current at each potential. The membrane conductance is calculated from the slope of the I-V curve.

Visualizations

ETH157_Mechanism cluster_membrane Lipid Bilayer ETH_out ETH ETH_Na_out ETH-Na+ ETH_Na_in ETH-Na+ ETH_Na_out->ETH_Na_in 2. Translocation Na_in Na+ ETH_Na_in->Na_in 3. Release ETH_in ETH ETH_in->ETH_out 4. Return Na_out Na+ Na_out->ETH_out 1. Binding Intracellular Intracellular Extracellular Extracellular

Caption: Mechanism of this compound-mediated Na⁺ transport.

Liposome_Assay_Workflow cluster_prep Preparation cluster_assay Assay Lipid_Film Lipid Film Hydration Extrusion Extrusion to form LUVs (with encapsulated dye) Lipid_Film->Extrusion Purification Removal of external dye Extrusion->Purification Add_ETH157 Add this compound to Liposomes Purification->Add_ETH157 Add_NaCl Create Na+ Gradient Add_ETH157->Add_NaCl Measure_Fluorescence Monitor Fluorescence Increase Add_NaCl->Measure_Fluorescence Calculate_Flux Calculate_Flux Measure_Fluorescence->Calculate_Flux Data Analysis

Caption: Workflow for a liposome-based fluorescence flux assay.

GHK_vs_Experimental GHK_Model GHK Flux Equation (Theoretical Prediction) Assumptions Assumptions: - Constant Field - Homogeneous Membrane - Instantaneous Interfacial Reactions GHK_Model->Assumptions Comparison Comparison GHK_Model->Comparison Experimental_Data BLM Experimental Data (Measured Current) Real_Conditions Real Conditions: - Non-constant Field - Membrane Inhomogeneities - Finite Reaction Kinetics Experimental_Data->Real_Conditions Experimental_Data->Comparison

Caption: Logical comparison of GHK model and experimental data.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of ETH 157 and Other Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public information is available for a substance designated "ETH 157." The following procedures are based on established safety protocols for the disposal of hazardous and unknown chemicals in a laboratory setting, with a focus on the comprehensive guidelines provided by ETH Zürich.[1][2][3] These protocols are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Core Principles of Chemical Waste Management

The foundational principle of laboratory safety is the responsible management and disposal of chemical waste. All chemical waste is considered hazardous unless proven otherwise. The following principles must be strictly adhered to in all disposal-related activities:

  • Priority of Waste Avoidance: The primary goal is to minimize waste generation. This can be achieved by ordering only the necessary amount of chemicals and checking for existing stock within other research groups.[1]

  • Segregation of Waste: Different types of hazardous waste must be collected separately to prevent dangerous reactions.[1][2]

  • Prohibition of Improper Disposal: It is strictly forbidden to dispose of hazardous waste via residential trash or down the sewage system.[1][2][4] Even small quantities or diluted solutions of chemicals can disrupt wastewater treatment processes.[4]

  • Clear and Accurate Labeling: All waste containers must be accurately labeled with their contents.[1][2] Existing labels on original containers should not be covered or altered.[2]

  • Use of Authorized Containers: Only approved and appropriate containers should be used for waste collection.[1][2] These containers must be kept clean on the exterior and closed tightly when not in use.[1][2]

  • Responsibility of the Producer: The individual who generates the waste is responsible for its proper handling, potential deactivation, and disposal.[2][5]

Quantitative Data and Container Specifications

For safe and compliant disposal, specific quantitative and container guidelines must be followed. The table below summarizes key parameters based on general laboratory standards.

ParameterSpecificationSource(s)
Container Fill Level Do not fill waste containers beyond 90% of their capacity to allow for thermal expansion.[2]
pH of Aqueous Cyanide Waste Aqueous solutions containing cyanide must be adjusted to a pH level greater than 12 in the laboratory before disposal to prevent the release of toxic hydrogen cyanide gas.[2]
Container Integrity Waste containers must be in good condition, free from leaks, cracks, or rust. Defective containers will not be accepted at disposal facilities.[2][6]
Labeling Requirements Labels must include the name of the person disposing of the waste, the date, and the precise contents. Chemical formulas or abbreviations are not sufficient.[1][7]

Experimental Protocol: Disposal of Unknown Chemicals

In a research environment, you may encounter unlabeled or unidentifiable chemicals. These "unknowns" pose a significant safety risk and require a specific, cautious approach for disposal. Federal and local regulations prohibit the transport, storage, or disposal of unidentified waste.[7]

Objective: To safely prepare an unknown chemical for disposal in accordance with institutional and regulatory standards.

Methodology:

  • Initial Assessment and Isolation:

    • Do not handle any unknown chemical if you suspect it may be explosive or highly reactive.[7]

    • If safe to do so, place the container with the unknown substance in a larger, stable secondary container (e.g., a cardboard box) and label it clearly as "Unidentified Chemical - Do Not Touch".[8]

    • Store the isolated unknown in a secure, designated area away from incompatible materials.[8]

  • Information Gathering and Characterization:

    • Attempt to identify the substance by consulting with the principal investigator, previous lab members, or reviewing laboratory notebooks.[7]

    • If the substance is not identifiable through records, basic and non-intrusive tests, such as checking the pH of a small, carefully taken sample, may be permissible if deemed safe by your institution's Environmental Health and Safety (EHS) office.[7]

  • Contacting Environmental Health and Safety (EHS):

    • Inform your institution's EHS office about the unknown chemical.[6] They will provide guidance and coordinate with an approved hazardous waste contractor for identification and disposal.[8]

    • Be aware that the cost of analysis and disposal of unknown chemicals is typically charged to the generating research group or department.[7][8]

  • Documentation and Handover:

    • Maintain a detailed record of all steps taken to identify the substance.

    • Prepare the container for pickup by the specialized waste contractor as directed by your EHS office.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated is_known Is the chemical identity and hazard known? start->is_known consult_sds Consult Safety Data Sheet (SDS) for disposal information is_known->consult_sds Yes treat_as_hazardous Treat as hazardous waste is_known->treat_as_hazardous No is_sds_clear Does the SDS provide clear disposal instructions? consult_sds->is_sds_clear follow_sds Follow SDS instructions and institutional protocols is_sds_clear->follow_sds Yes segregate_label Segregate and label as hazardous waste is_sds_clear->segregate_label No can_be_treated Can the waste be safely treated in-lab according to established protocols (e.g., neutralization)? follow_sds->can_be_treated dispose Transfer to designated hazardous waste collection point segregate_label->dispose contact_ehs Contact Environmental Health & Safety (EHS) for guidance contact_ehs->dispose treat_as_hazardous->contact_ehs can_be_treated->segregate_label No in_lab_treatment Follow approved in-lab treatment procedures can_be_treated->in_lab_treatment Yes in_lab_treatment->dispose

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Guide for ETH 157 (Sodium Ionophore II)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for ETH 157, also known as Sodium Ionophore II, to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure risk and preventing environmental contamination.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection CategoryRequired PPESpecifications and Best Practices
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, such as weighing and transferring. For high-risk procedures or in the event of a spill, a full-face respirator may be necessary.[1]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times within the laboratory.[1] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves.[1] The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. It is important to change gloves frequently.[1]
Body Disposable, Low-Permeability Gown or Lab CoatA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1] If a reusable lab coat is utilized, it must be laundered regularly and should not be worn outside of the laboratory.[1]
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to provide adequate protection.[1]

A product page for Sodium Ionophore II from a major supplier specifies the required PPE as "Eyeshields, Gloves, type N95 (US)".

Operational and Disposal Plans

Handling Procedures

All handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing the Compound:

    • Place a lidded container on the balance and tare it.

    • Carefully add the powdered this compound to the container and securely close the lid.

    • Record the weight.

  • Preparing Stock Solutions:

    • All manipulations for creating a stock solution must be performed within a chemical fume hood or another approved containment device.

    • Slowly add the solvent to the container with the powdered compound to avoid aerosolization.

    • This compound is soluble in DMSO at a concentration of 100 mg/mL (ultrasonic assistance may be needed).[2]

Storage

This compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Spill Management

In the event of a spill, evacuate the area and prevent entry. Wear the appropriate PPE, including a respirator, before re-entering the area to clean the spill.

Spill Cleanup Procedure:

  • Cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material into a sealable, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Disposal Protocol:

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Store hazardous waste in a secure, designated area away from general laboratory traffic.[1]

  • Ensure all waste containers are properly sealed and labeled in accordance with institutional and local regulations.

  • Follow your institution's specific guidelines for the collection and disposal of chemical waste.[1]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Powder Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area Clean & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe 1. weigh Weigh Compound in Lidded Container don_ppe->weigh 2. dissolve Prepare Stock Solution weigh->dissolve 3. doff_ppe Doff & Dispose of Contaminated PPE dissolve->doff_ppe 4b. storage Store Stock Solution Properly dissolve->storage 4a. decon Decontaminate Work Surfaces doff_ppe->decon 5.

Caption: Workflow for the safe handling and preparation of this compound solutions.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_containment Containment solid_waste Contaminated Solids (PPE, tubes, etc.) seal_solid Seal in Labeled Solid Waste Container solid_waste->seal_solid 1a. liquid_waste Liquid Waste (unused solutions) seal_liquid Seal in Labeled Liquid Waste Container liquid_waste->seal_liquid 1b. temp_storage Store in Designated Hazardous Waste Area seal_solid->temp_storage 2a. seal_liquid->temp_storage 2b. final_disposal Arrange for Pickup by Certified Waste Disposal temp_storage->final_disposal 3.

Caption: Procedure for the safe disposal of this compound-contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.